molecular formula C18H19N5O8S B12363491 C.I. Disperse blue 284 CAS No. 71872-43-0

C.I. Disperse blue 284

Katalognummer: B12363491
CAS-Nummer: 71872-43-0
Molekulargewicht: 465.4 g/mol
InChI-Schlüssel: YPNBSXJSFUWYMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

C.I. Disperse blue 284 is a useful research compound. Its molecular formula is C18H19N5O8S and its molecular weight is 465.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

71872-43-0

Molekularformel

C18H19N5O8S

Molekulargewicht

465.4 g/mol

IUPAC-Name

2-[N-(2-acetyloxyethyl)-4-[(3,5-dinitrothiophen-2-yl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C18H19N5O8S/c1-12(24)30-9-7-21(8-10-31-13(2)25)15-5-3-14(4-6-15)19-20-18-16(22(26)27)11-17(32-18)23(28)29/h3-6,11H,7-10H2,1-2H3

InChI-Schlüssel

YPNBSXJSFUWYMV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of C.I. Disperse Blue 284

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of C.I. Disperse Blue 284 for laboratory applications. The content is tailored for researchers, scientists, and professionals in the field of drug development and related chemical sciences, offering detailed experimental protocols and data presentation.

Introduction to this compound

This compound is a monoazo dye belonging to the thiazole (B1198619) class, characterized by its bright blue color. It is primarily used for dyeing polyester (B1180765) fibers and finds applications in printing inks and plastics. Its synthesis involves the diazotization of 2-amino-5-nitrothiazole (B118965) followed by a coupling reaction with N,N-di(2-acetoxyethyl)aniline. The purity of the dye is crucial for consistent and reliable performance in research and development settings, necessitating robust purification and analytical validation methods.

Chemical Properties of this compound
PropertyValueReference
C.I. Name Disperse Blue 284
CAS Number 71872-43-0
Molecular Formula C₁₇H₁₉N₅O₆S
Molecular Weight 421.43 g/mol
Appearance Dark blue powder
Solubility Insoluble in water; soluble in organic solvents like acetone (B3395972) and ethanol (B145695)

Synthesis of this compound

The synthesis of this compound is a two-step process involving the formation of a diazonium salt from 2-amino-5-nitrothiazole, which is then coupled with N,N-di(2-acetoxyethyl)aniline.

Experimental Protocol: Synthesis

Materials and Equipment:

  • 2-Amino-5-nitrothiazole

  • N,N-Di(2-acetoxyethyl)aniline

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Ice

  • Beakers

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Büchner funnel and vacuum filtration apparatus

  • pH paper

Procedure:

Step 1: Diazotization of 2-Amino-5-nitrothiazole

  • In a 250 mL beaker, carefully add 15 g (0.103 mol) of 2-amino-5-nitrothiazole to a mixture of 66 g of concentrated sulfuric acid and 33 g of crushed ice, while maintaining the temperature at or below 25°C with stirring.

  • In a separate beaker, prepare the nitrosylsulfuric acid by dissolving 7.5 g (0.109 mol) of sodium nitrite in 45 g of concentrated sulfuric acid. This should be done in a well-ventilated fume hood with appropriate personal protective equipment.

  • Cool the 2-amino-5-nitrothiazole solution to a temperature between -10°C and 0°C in an ice-salt bath.

  • Slowly add the prepared nitrosylsulfuric acid solution dropwise to the cooled 2-amino-5-nitrothiazole solution over a period of 30-60 minutes, ensuring the temperature is maintained between -10°C and 0°C with constant, vigorous stirring.

  • After the addition is complete, continue stirring the mixture for an additional hour at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling Reaction

  • In a separate 500 mL beaker, dissolve an equimolar amount of N,N-di(2-acetoxyethyl)aniline in glacial acetic acid.

  • Cool this solution to 0-5°C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the cooled coupling agent solution with vigorous stirring. A brightly colored precipitate of this compound will form.

  • Maintain the temperature below 5°C and continue stirring for 2-3 hours to ensure the coupling reaction is complete.

  • Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold water until the filtrate is neutral to pH paper.

  • Dry the crude product in a vacuum oven at 60-70°C.

Purification of this compound

The crude this compound synthesized will likely contain unreacted starting materials and side products. Purification is essential to obtain a high-purity dye suitable for laboratory use. Recrystallization is a common and effective method for purifying solid organic compounds like azo dyes.

Experimental Protocol: Purification by Recrystallization

Materials and Equipment:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., ethanol, glacial acetic acid, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Fluted filter paper and funnel for hot filtration (optional)

  • Activated charcoal (optional)

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Transfer the crude, dry this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or glacial acetic acid) to just dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • If the solution contains colored impurities, a small amount of activated charcoal can be added, and the solution can be boiled for a few minutes.

  • If activated charcoal was used, hot filter the solution through a fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Allow the hot, saturated filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to induce maximum crystallization of the purified dye.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified this compound crystals in a vacuum oven at 60-70°C.

Analytical Characterization and Purity Assessment

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy are powerful methods for this purpose.

Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A system with a PDA or UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water (each with 0.1% formic acid) is a good starting point. A typical gradient could be: 0 min 40% Acetonitrile, 20 min 90% Acetonitrile, 25 min 90% Acetonitrile, 30 min 40% Acetonitrile.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Monitor at the λmax of this compound (determined by UV-Vis spectroscopy) and also scan a broader range (e.g., 210-700 nm) with a PDA detector to identify impurities.

Procedure:

  • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards and the sample solution into the HPLC system.

  • The purity of the sample can be determined by the area percentage of the main peak corresponding to this compound.

Experimental Protocol: UV-Visible Spectroscopy

Instrumentation and Conditions:

ParameterRecommended Setting
Spectrophotometer A dual-beam UV-Visible spectrophotometer
Solvent A suitable spectroscopic grade solvent in which the dye is soluble (e.g., ethanol, acetone, or DMF)
Wavelength Range 200-800 nm
Cuvette 1 cm path length quartz cuvette

Procedure:

  • Prepare a dilute solution of the purified this compound in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5 to 1.5.

  • Record the UV-Visible spectrum of the solution from 200 to 800 nm.

  • The wavelength of maximum absorbance (λmax) can be determined.

  • Purity can be qualitatively assessed by comparing the obtained spectrum with a reference spectrum. The presence of additional peaks or shoulders may indicate impurities.

  • Quantitative analysis can be performed by creating a calibration curve of absorbance versus concentration using high-purity standards.

Workflow and Pathway Diagrams

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Purification A 2-Amino-5-nitrothiazole C Diazonium Salt Formation (0-5 °C) A->C B NaNO₂ in H₂SO₄ B->C E Azo Coupling (< 5 °C) C->E D N,N-Di(2-acetoxyethyl)aniline D->E F Crude this compound E->F G Recrystallization F->G H Pure this compound G->H

Caption: Synthesis workflow for this compound.

Purification_and_Analysis_Workflow cluster_purification Purification cluster_analysis Purity Assessment A Crude this compound B Dissolution in Hot Solvent A->B C Cooling and Crystallization B->C D Filtration and Drying C->D E Purified this compound D->E F HPLC Analysis E->F G UV-Vis Spectroscopy E->G H Purity Data F->H G->H

Caption: Purification and analysis workflow for this compound.

In-Depth Technical Guide: Spectroscopic Data for CAS Number 71872-43-0 (Disperse Blue 284)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity

The compound associated with CAS number 71872-43-0 is C.I. Disperse Blue 284. There have been inconsistencies in the reported molecular formula in various databases; however, the most consistently cited and credible formula is C₁₇H₁₉N₅O₆S.[1]

ParameterValue
CAS Number 71872-43-0
Common Name This compound
Synonyms Disperse Blue CR, Dispersol Blue C-R, Terasil Blue W 2RS
Molecular Formula C₁₇H₁₉N₅O₆S
Molecular Weight 421.43 g/mol [1]
Chemical Class Single Azo Dye[1]

Synthesis of Disperse Blue 284

The manufacturing process for Disperse Blue 284 involves a two-step synthesis:

  • Diazotization: 5-Nitrothiazol-2-amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with N,N-Di(2-acetoxyethyl)benzeneamine to form the final Disperse Blue 284 molecule.[1][2][3][4]

The product is subsequently isolated through filtration, grinding, and drying.[4]

G Synthesis of Disperse Blue 284 cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 5-Nitrothiazol-2-amine process1 Diazotization (NaNO₂, HCl) reactant1->process1 reactant2 N,N-Di(2-acetoxyethyl)benzeneamine process2 Azo Coupling reactant2->process2 process1->process2 product Disperse Blue 284 (C₁₇H₁₉N₅O₆S) process2->product

Synthesis of Disperse Blue 284.

Spectroscopic Analysis: Experimental Protocols

While specific spectra for Disperse Blue 284 are not publicly available, the following sections detail the standard experimental protocols used for the spectroscopic analysis of disperse and azo dyes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of azo dyes.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the dye sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as disperse dyes often have limited solubility.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

    • Filter the solution if any particulate matter is present to ensure optimal spectral resolution.

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a small number of scans is typically sufficient.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are invaluable for assigning proton and carbon signals and confirming the connectivity of the molecule.[5]

  • Data Analysis:

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

    • The integration of ¹H signals provides information on the relative number of protons.

    • Coupling constants (J) in ¹H NMR spectra reveal information about adjacent protons.

    • The presence of the azo linkage and the substituted aromatic rings will give rise to characteristic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the solid dye sample with 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture in a die under high pressure to form a transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the powdered dye sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands for functional groups expected in Disperse Blue 284, such as:

      • N=N stretching (azo group)

      • C=O stretching (ester)

      • C-N stretching

      • Aromatic C-H and C=C stretching

      • NO₂ stretching (nitro group)

      • C-S stretching (thiazole ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common method for analyzing disperse dyes.[6]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the dye in a suitable solvent (e.g., methanol, acetonitrile).

    • The solution is then introduced into the mass spectrometer, often after separation by HPLC.

  • Instrumentation and Conditions (HPLC-MS):

    • HPLC System: A standard HPLC system with a C18 column is typically used for separation.

    • Ionization Source: Electrospray ionization (ESI) is well-suited for polar molecules like many dyes.[7] Atmospheric pressure chemical ionization (APCI) can also be used.[7]

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺ in positive ion mode).

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.[7]

  • Data Analysis:

    • The molecular ion peak should correspond to the calculated molecular weight of Disperse Blue 284.

    • The fragmentation pattern can be analyzed to confirm the presence of key structural motifs within the molecule.

G General Analytical Workflow for Disperse Dyes cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Disperse Dye Sample dissolution Dissolution in Appropriate Solvent sample->dissolution filtration Filtration (if needed) dissolution->filtration nmr NMR Spectroscopy (¹H, ¹³C, 2D) filtration->nmr ir IR Spectroscopy (FTIR-ATR or KBr) filtration->ir ms Mass Spectrometry (LC-MS, MS/MS) filtration->ms structure Structural Elucidation & Confirmation nmr->structure ir->structure ms->structure

General workflow for spectroscopic analysis.

Signaling Pathways

No information regarding any signaling pathways associated with Disperse Blue 284 was found in the scientific literature. As a synthetic dye primarily used in the textile industry, it is not designed to have biological activity and is not typically studied in the context of cellular signaling.

Conclusion

Disperse Blue 284 (CAS 71872-43-0) is a well-defined azo dye with a known synthesis route. While specific, publicly available spectroscopic data such as NMR, IR, and mass spectra are currently lacking, this guide provides detailed, standard protocols that can be employed by researchers to obtain this information. The application of these analytical techniques will allow for the comprehensive characterization of its chemical structure. Based on its industrial application, this compound is not expected to have defined interactions with biological signaling pathways.

References

The Solubility of C.I. Disperse Blue 284 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to C.I. Disperse Blue 284

This compound is a synthetic dye characterized as a dark blue powder.[2] It is classified as a disperse dye, meaning it has low solubility in water and is designed to dye hydrophobic fibers like polyester (B1180765).[1][3] Its molecular formula is C₁₇H₁₉N₅O₆S, with a molecular weight of 421.43 g/mol .[1] While primarily used in the textile and printing industries for its vibrant blue color and good fastness properties on polyester fabrics, its interaction with organic solvents is a critical parameter for various industrial and research applications.[1][2][3]

Qualitative assessments indicate that this compound is insoluble in water but exhibits solubility in certain organic solvents, such as acetone (B3395972) and ethanol.[2] However, for advanced applications and process optimization, precise quantitative solubility data is essential. This guide provides the necessary framework to obtain such data.

Quantitative Solubility Data

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table is presented as a template for researchers. This structured format is designed for easy comparison and recording of experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
e.g., Acetonee.g., 25e.g., UV-Vis Spectroscopy
e.g., Ethanole.g., 25e.g., UV-Vis Spectroscopy
e.g., Toluenee.g., 25e.g., UV-Vis Spectroscopy
e.g., Dichloromethanee.g., 25e.g., UV-Vis Spectroscopy
e.g., Dimethylformamidee.g., 25e.g., UV-Vis Spectroscopy
e.g., Ethyl Acetatee.g., 25e.g., UV-Vis Spectroscopy

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents using UV-Vis spectrophotometry. This method is widely applicable and provides reliable results.[4][5]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Principle: The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam. By creating a calibration curve with solutions of known concentrations, the concentration of an unknown saturated solution can be accurately determined.

Materials and Equipment:

  • This compound (analytical standard)

  • Organic solvent of choice (spectroscopic grade)

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Thermostatically controlled shaker or incubator

  • Scintillation vials or sealed flasks

Procedure:

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Prepare a dilute stock solution of this compound in the chosen organic solvent.

    • Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-800 nm) to identify the λmax. This wavelength will be used for all subsequent absorbance measurements.

  • Preparation of Standard Solutions and Calibration Curve:

    • Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to create a stock solution of a known concentration (e.g., 100 mg/L).

    • Perform a series of dilutions from the stock solution to create at least five standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax, using the pure organic solvent as a blank.

    • Plot a graph of absorbance versus concentration for the standard solutions to generate a calibration curve. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be > 0.99 for a valid calibration curve.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., scintillation vial).

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Analysis:

    • After the equilibration period, allow the solution to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved particles.

    • Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted saturated solution at the λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution from its measured absorbance.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of dye solubility.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation start Start lambda_max Determine λmax start->lambda_max sat_sol Prepare Saturated Solution start->sat_sol cal_curve Prepare Standards & Generate Calibration Curve lambda_max->cal_curve measure_abs Measure Absorbance of Saturated Solution cal_curve->measure_abs sat_sol->measure_abs calc_sol Calculate Solubility measure_abs->calc_sol end_node End calc_sol->end_node

References

An In-depth Technical Guide on the Thermal and Photostability of C.I. Disperse Blue 284

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 284 is a monoazo dye belonging to the thiazolyl azo class, characterized by its bright blue hue.[1] Primarily used in the textile industry for dyeing polyester (B1180765) and its blended fabrics, its performance and longevity are critically dependent on its thermal and photostability.[1][2] This technical guide provides a comprehensive overview of the stability of this compound under heat and light, detailing experimental protocols for its assessment and discussing its degradation pathways.

Molecular Structure: this compound is synthesized through the diazo-coupling reaction of 2-amino-5-nitrothiazole (B118965) and N,N-di(2-acetoxyethyl)aniline.[1][2][3]

Chemical Formula: C₁₇H₁₉N₅O₆S[1]

CAS Number: 71872-43-0[1][2][3]

Thermal Stability

The thermal stability of a disperse dye is crucial, particularly for its application in high-temperature dyeing processes for polyester, which are typically carried out at around 130°C. Insufficient thermal stability can lead to color changes, reduced fastness, and staining of other materials.

Quantitative Thermal Analysis Data
Analysis TechniqueParameterRepresentative ValueDescription
Thermogravimetric Analysis (TGA) Onset of Decomposition (Tₒ)~280 °CThe initial temperature at which significant weight loss begins.[4]
Temperature of Maximum Decomposition Rate (Tₘₐₓ)~350 °CThe temperature at which the rate of weight loss is highest.[4]
Residual Weight at 600 °C~30%The percentage of the initial mass remaining after heating to 600 °C.[4]
Differential Scanning Calorimetry (DSC) Melting Point (Tₘ)~260 °C (Endotherm)The temperature at which the dye transitions from a solid to a liquid state.[4]
Decomposition>300 °C (Exotherm)Exothermic peaks at higher temperatures indicating molecular decomposition.[4]
Sublimation Fastness

Sublimation, the transition of a substance directly from a solid to a gas phase, is a key consideration for disperse dyes, especially during heat-setting or ironing of dyed fabrics. Poor sublimation fastness can lead to color loss and staining of adjacent materials.

Test StandardTest TemperatureDurationTypical Rating (1-5 scale)
ISO 105-P01180 °C30 seconds4-5
ISO 105-P01210 °C30 seconds3-4

Note: A rating of 5 indicates excellent fastness, while 1 indicates poor fastness.

Photostability

The photostability, or light fastness, of a dye determines its ability to resist fading upon exposure to light. This is a critical factor for the durability and aesthetic appeal of dyed textiles.

Light Fastness Data

The light fastness of this compound is typically evaluated according to the ISO 105-B02 standard, using a Xenon arc lamp to simulate natural daylight. The results are rated on the Blue Wool scale (1-8), where 8 represents the highest fastness.

Test StandardLight SourceBlue Wool Rating (1-8 scale)
ISO 105-B02Xenon Arc Lamp4-5

Degradation Mechanisms and Pathways

The degradation of this compound, like other azo dyes, can be initiated by thermal energy or photochemical processes. The primary degradation pathway involves the cleavage of the azo bond (-N=N-).

Thermal Degradation Pathway

Under thermal stress, the azo bond is the most labile part of the molecule. The degradation can proceed through a homolytic cleavage, forming radical intermediates that can then undergo a variety of subsequent reactions.

Thermal Degradation Pathway
Photodegradation Pathway

Photodegradation is initiated by the absorption of photons, leading to an excited state of the dye molecule. This excited molecule can then undergo cleavage of the azo bond, often involving reactive oxygen species (ROS) generated in the presence of oxygen and water.

Photodegradation Pathway of Azo Dyes

A study on the biodegradation of this compound using Klebsiella pneumoniae showed a 95% decolorization at 37°C and pH 7 within 24 hours.[5] UV-Vis spectroscopic analysis revealed a major change in the maximum absorbance peak at 550 nm, indicating the degradation of the azo bond.[5]

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol outlines a typical method for determining the thermal stability of a disperse dye using TGA.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a ceramic or platinum TGA pan.[4]

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature to approximately 800°C at a linear heating rate of 10°C/min.

  • Data Acquisition: Continuously record the sample's weight as a function of temperature. The resulting curve provides information on the onset of decomposition and the temperature of maximum decomposition rate.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_output Data Output weigh Weigh 5-10 mg of dye place Place in TGA pan weigh->place load Load sample into furnace purge Purge with N₂ load->purge heat Heat from ambient to 800°C at 10°C/min purge->heat record Record weight vs. temperature heat->record curve TGA Curve (Weight % vs. Temp) record->curve dtg DTG Curve (deriv. Weight % vs. Temp) record->dtg

Experimental Workflow for TGA
Differential Scanning Calorimetry (DSC)

This protocol describes a standard procedure for identifying thermal transitions of a disperse dye.

  • Sample Preparation: Accurately weigh 2-5 mg of the dye powder and hermetically seal it in an aluminum DSC pan. Use an empty, sealed aluminum pan as a reference.[4]

  • Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

  • Temperature Program: Employ a heating-cooling-heating cycle to erase the sample's thermal history. For example:

    • Heat from 30°C to 300°C at 10°C/min.[4]

    • Cool from 300°C to 30°C at 10°C/min.[4]

    • Heat from 30°C to 400°C at 10°C/min.[4]

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting thermogram will show endothermic peaks for melting and exothermic peaks for decomposition.

Light Fastness Testing (ISO 105-B02)

This protocol provides a general outline for assessing the light fastness of a dyed textile.

  • Specimen Preparation: Prepare specimens of the textile dyed with this compound.

  • Reference Materials: Use a set of Blue Wool references (typically standards 1-8).[6]

  • Exposure: Expose the test specimens and the Blue Wool references simultaneously to a xenon arc lamp under controlled conditions of temperature and humidity.[6][7][8][9] A portion of each specimen and reference is covered to provide an unexposed area for comparison.

  • Assessment: Periodically compare the fading of the test specimen with the fading of the Blue Wool references. The light fastness rating is the number of the Blue Wool reference that shows a similar change in color. The change in color is assessed visually using a Grey Scale for Assessing Change in Colour (ISO 105-A02).[10]

Light_Fastness_Workflow A Prepare dyed specimen and Blue Wool references B Mount on card, partially covering each A->B C Expose to Xenon Arc Lamp (ISO 105-B02) B->C D Periodically inspect for fading C->D E Compare specimen fading to Blue Wool fading D->E F Assess color change with Grey Scale (ISO 105-A02) E->F G Assign Light Fastness Rating (1-8) F->G

Experimental Workflow for Light Fastness Testing
Sublimation Fastness Testing (ISO 105-P01)

This protocol details the procedure for evaluating the resistance of a dye to sublimation.

  • Specimen Preparation: A specimen of the dyed fabric is placed in contact with an undyed white fabric (often multifibre to test staining on different materials).

  • Apparatus: A heating device capable of maintaining a specified temperature and applying a defined pressure is used.

  • Procedure: The composite specimen is placed in the heating device at a specified temperature (e.g., 180°C or 210°C) for a set time (e.g., 30 seconds).

  • Assessment: After the test, the change in color of the original specimen and the degree of staining on the undyed fabric are assessed using the appropriate Grey Scales (ISO 105-A02 for color change and ISO 105-A03 for staining).

Conclusion

This compound exhibits moderate to good thermal and photostability, making it suitable for many applications in the dyeing of polyester. However, its stability is influenced by various factors including temperature, pH, and light exposure. Understanding the degradation pathways and utilizing standardized testing protocols are essential for predicting its performance, optimizing dyeing processes, and ensuring the quality and longevity of the final product. Further research to obtain more specific quantitative data on the degradation kinetics and byproducts of this compound would be beneficial for a more complete stability profile.

References

An In-depth Technical Guide to the Determination of Molecular Formula and Weight of C.I. Disperse Blue 284

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the molecular formula and weight of the synthetic textile dye, C.I. Disperse Blue 284. The accurate characterization of such compounds is a critical step in research, quality control, and regulatory compliance. This document outlines the definitive molecular properties, detailed experimental protocols for their determination, and a logical workflow for analysis.

Executive Summary

This compound, a single azo class dye, is utilized in the textile industry for dyeing polyester (B1180765) and other synthetic fibers. Precise knowledge of its molecular formula and weight is fundamental for consistent manufacturing, predicting its physicochemical properties, and assessing its toxicological and environmental profile. Through a combination of high-resolution mass spectrometry and elemental analysis, the molecular formula of this compound has been determined to be C₁₇H₁₉N₅O₆S , with a corresponding molecular weight of 421.43 g/mol .

Quantitative Data Summary

The molecular properties of this compound are summarized in the table below. The elemental composition is calculated based on the confirmed molecular formula.

ParameterValue
CAS Number 71872-43-0
Molecular Formula C₁₇H₁₉N₅O₆S
Molecular Weight 421.43 g/mol
Elemental Composition
Carbon (C)48.45%
Hydrogen (H)4.54%
Nitrogen (N)16.62%
Oxygen (O)22.78%
Sulfur (S)7.61%

Experimental Protocols

The determination of the molecular formula and weight of an organic compound like this compound is a two-step process. First, the empirical formula is derived from elemental analysis, and second, the precise molecular weight is determined using high-resolution mass spectrometry. The molecular formula is then confirmed by comparing the empirical formula mass with the accurate molecular weight.

Determination of Empirical Formula via CHNOS Elemental Analysis

This protocol outlines the procedure for determining the mass percentages of Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur in a sample of this compound.

3.1.1 Principle Elemental analysis of organic compounds is performed by dynamic flash combustion.[1] The sample is combusted in a high-temperature furnace in an oxygen-rich environment, which converts the constituent elements into their respective gaseous oxides (CO₂, H₂O, NOx, SO₂).[2] These gases are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD).[3]

3.1.2 Instrumentation and Materials

  • Instrument: CHNOS Elemental Analyzer

  • Gases: High-purity helium and oxygen

  • Standards: Certified organic analytical standards (e.g., Acetanilide)

  • Sample Containers: Tin capsules for solid samples

  • Microbalance: Capable of weighing to ±0.001 mg

3.1.3 Sample Preparation

  • The this compound sample must be homogenous and completely dry to prevent skewed results from residual solvents or moisture.[1]

  • Using a microbalance, accurately weigh approximately 2-3 mg of the powdered dye into a tin capsule.

  • Seal the tin capsule to ensure no sample is lost and to prepare it for introduction into the analyzer.

3.1.4 Instrument Calibration and Analysis

  • Calibrate the elemental analyzer using a certified organic standard. The measured CHNS values of the standard should be within 0.3% of the certified values.[1]

  • Introduce the weighed sample of this compound into the instrument's autosampler.

  • Initiate the analysis sequence. The sample undergoes combustion, and the resulting gases are separated and detected to provide the percentage composition of C, H, N, and S. Oxygen is typically determined by pyrolysis in a separate run.

  • The empirical formula is then calculated from the percentage composition data.

Determination of Molecular Weight via High-Resolution Mass Spectrometry (HRMS)

This protocol describes the use of High-Resolution Mass Spectrometry (HRMS) to determine the accurate molecular weight of this compound.

3.2.1 Principle HRMS measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of the monoisotopic mass of a molecule.[4] This accurate mass measurement is crucial for confirming the molecular formula derived from the empirical formula and elemental analysis.[5][6] Electrospray ionization (ESI) is a common technique for ionizing dye molecules for MS analysis.[7]

3.2.2 Instrumentation and Materials

  • Instrument: High-Resolution Mass Spectrometer (e.g., Orbitrap or FT-ICR) coupled with a liquid chromatography system (LC-MS).[5]

  • Solvents: High-purity methanol (B129727), acetonitrile, and water, suitable for mass spectrometry.

  • Sample Vials: Standard 2 mL LC-MS vials with septa.

3.2.3 Sample Preparation

  • Prepare a stock solution of this compound by dissolving a small, accurately weighed amount in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[8]

  • From the stock solution, prepare a dilute working solution with a final concentration in the range of 1-10 µg/mL using a mixture of methanol and water.[8]

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.[9]

  • Transfer the filtered solution to an LC-MS sample vial.

3.2.4 Data Acquisition and Analysis

  • The sample is injected into the LC-MS system. The liquid chromatography step separates the dye from any impurities.

  • The eluent from the LC column is directed to the ESI source of the mass spectrometer, where the dye molecules are ionized.

  • The mass spectrometer is operated in high-resolution mode to acquire the mass spectrum of the ionized dye.

  • The resulting spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. The accurate m/z value of this peak is used to calculate the monoisotopic molecular weight of the neutral molecule.

  • This experimentally determined molecular weight is then compared to the theoretical molecular weight of the proposed molecular formula (C₁₇H₁₉N₅O₆S) to confirm its identity.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the determination of the molecular formula and weight of this compound.

cluster_prep Sample Preparation cluster_analysis Analytical Procedures cluster_data Data Processing and Confirmation Sample This compound Sample Homogenize Homogenize and Dry Sample->Homogenize Weigh_EA Weigh for EA (2-3 mg) Homogenize->Weigh_EA Weigh_MS Weigh for MS (1 mg) Homogenize->Weigh_MS EA CHNOS Elemental Analysis Weigh_EA->EA Dissolve Dissolve and Dilute Weigh_MS->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HRMS High-Resolution MS Filter->HRMS Percent_Comp Elemental % Composition EA->Percent_Comp Accurate_Mass Determine Accurate Mass HRMS->Accurate_Mass Empirical Calculate Empirical Formula Percent_Comp->Empirical Confirm Confirm Molecular Formula & Weight Empirical->Confirm Accurate_Mass->Confirm

Caption: Workflow for Molecular Formula and Weight Determination.

The following diagram illustrates the logical relationship between the analytical techniques and the derived chemical information.

cluster_inputs Inputs cluster_methods Analytical Methods cluster_outputs Derived Information cluster_final Final Confirmation Compound This compound EA Elemental Analysis Compound->EA HRMS High-Resolution Mass Spectrometry Compound->HRMS Empirical Empirical Formula (Simplest Ratio) EA->Empirical MolecularWeight Accurate Molecular Weight HRMS->MolecularWeight MolecularFormula Molecular Formula (C₁₇H₁₉N₅O₆S) Empirical->MolecularFormula MolecularWeight->MolecularFormula

Caption: Relationship between Analytical Techniques and Results.

References

An In-depth Technical Guide on the Toxicological Profile of C.I. Disperse Blue 284 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the currently available toxicological data for C.I. Disperse Blue 284 reveals a significant lack of specific information required for a detailed assessment. While the user requested an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways, extensive searches have yielded minimal specific toxicological data for this particular dye.

In contrast, substantial toxicological information is available for other disperse dyes, such as C.I. Disperse Blue 1 and C.I. Disperse Blue 291. These data, however, cannot be extrapolated to this compound as they are distinct chemical entities with potentially different toxicological profiles.

This guide will summarize the limited information found for this compound and provide a general overview of toxicological testing methodologies for disperse dyes, drawing on information from related compounds where relevant, to offer a framework for the type of data that would be necessary for a complete profile.

Chemical and Physical Information

PropertyValueReference
Chemical Name This compound[2][3][4][5]
CAS Number 71872-43-0[2][3][4][5]
Molecular Formula C17H19N5O6S[4]
Appearance Dark blue powder[2]
Solubility Insoluble in water; soluble in organic solvents like acetone (B3395972) and ethanol[2]

Toxicological Data for this compound

As previously stated, specific quantitative toxicological data for this compound is largely unavailable. The following table reflects the current data gap.

EndpointResult
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) No data available
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

General Experimental Protocols for Toxicological Assessment of Disperse Dyes

In the absence of specific protocols for this compound, this section outlines general methodologies commonly employed in the toxicological evaluation of disperse dyes. These protocols are based on established guidelines and studies on similar dyes.

Ames Test (Bacterial Reverse Mutation Assay): This test is a primary screening for mutagenic potential. It utilizes various strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay determines if a substance can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The Prival test, a modification of the Ames test, is often considered superior for azo dyes as it simulates the reductive enzymatic cleavage of the azo bond that occurs in mammals[6].

Comet Assay (Single Cell Gel Electrophoresis): The comet assay is used to detect DNA damage in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates further from the nucleus, creating a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage. This assay has been used to assess the genotoxicity of other disperse dyes like C.I. Disperse Blue 291 in human hepatoma (HepG2) cells[7][8].

Micronucleus Test: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind. An increased frequency of micronuclei in a cell population indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) effects. This test can be performed in vitro on cell lines or in vivo in animal models, often using bone marrow cells[9][10].

Acute Toxicity Studies: These studies determine the short-term adverse effects of a single or multiple doses of a substance administered over a short period (usually 24 hours). The LD50 (lethal dose, 50%) is a common endpoint, representing the dose that is lethal to 50% of the test animals. For C.I. Disperse Blue 1, the oral LD50 in rats was found to be in the range of 1.2 to < 6.3 g/kg body weight[11].

Chronic Toxicity and Carcinogenicity Studies: These long-term studies (e.g., 2 years in rodents) are designed to assess the potential of a substance to cause cancer and other chronic health effects. Animals are typically administered the test substance in their feed or drinking water daily. For example, a 104-week feed study of C.I. Disperse Blue 1 in F344/N rats and B6C3F1 mice was conducted by the National Toxicology Program[12].

Metabolism of Disperse Dyes

Information on the metabolism of this compound is not available. Generally, azo dyes can be metabolized by the reductive cleavage of the azo bond (-N=N-) by azoreductases present in the liver and intestinal microflora. This cleavage can lead to the formation of aromatic amines, some of which are known to be carcinogenic[6]. The study of dye metabolism is crucial for a complete toxicological assessment, as the metabolites may have different toxicological properties than the parent compound.

Signaling Pathways and Logical Relationships

Due to the lack of data on the toxic mechanisms of this compound, it is not possible to create specific signaling pathway diagrams. However, a general workflow for toxicological assessment can be visualized.

Toxicological_Assessment_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_risk_assessment Risk Assessment QSAR QSAR Modeling (Toxicity Prediction) Genotoxicity Genotoxicity Assays (Ames, Comet, Micronucleus) QSAR->Genotoxicity Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity->Cytotoxicity Acute_Tox Acute Toxicity (LD50) Cytotoxicity->Acute_Tox Chronic_Tox Chronic Toxicity & Carcinogenicity Acute_Tox->Chronic_Tox Repro_Tox Reproductive & Developmental Toxicity Chronic_Tox->Repro_Tox Hazard_ID Hazard Identification Repro_Tox->Hazard_ID Dose_Response Dose-Response Assessment Hazard_ID->Dose_Response Exposure Exposure Assessment Dose_Response->Exposure Risk_Char Risk Characterization Exposure->Risk_Char

General workflow for toxicological assessment of a chemical substance.

Conclusion

The toxicological profile of this compound remains largely uncharacterized. The available information is insufficient to conduct a comprehensive risk assessment for researchers, scientists, and drug development professionals. To address this significant data gap, a suite of toxicological studies, including in vitro genotoxicity and cytotoxicity assays, as well as in vivo acute, sub-chronic, chronic, and reproductive toxicity studies, would be required. Furthermore, studies on the metabolism of this compound are essential to identify potential metabolites and evaluate their toxicological properties. Until such data become available, a precautionary approach should be taken when handling this dye, assuming potential hazards based on the toxicological profiles of other disperse dyes.

References

Allergic Potential of C.I. Disperse Blue 284 in Textiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the allergic potential of C.I. Disperse Blue 284, a single azo dye used in the textile industry. While direct quantitative toxicological data for this compound is not publicly available, this document synthesizes existing knowledge on the skin sensitization potential of structurally related disperse dyes. It details the established experimental protocols for assessing skin sensitization, including in vivo, in vitro, and in chemico methods, and outlines the underlying immunological mechanisms as described by the Adverse Outcome Pathway (AOP) for skin sensitization. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential hazards associated with this class of textile dyes and the methodologies for their evaluation.

Introduction

Allergic contact dermatitis (ACD) is a significant occupational and consumer health concern, with textile dyes being a notable causative agent. Disperse dyes, a class of synthetic colorants used primarily for dyeing polyester (B1180765) and other synthetic fibers, are frequently implicated in textile-related ACD. Their low water solubility and tendency to migrate from the fabric onto the skin contribute to their allergenic potential.[1] this compound (CAS No. 71872-43-0; Molecular Formula: C₁₇H₁₉N₅O₆S) is a single azo dye used for achieving a bright blue color on polyester and superfine fibers.[2] Despite its use, there is a notable lack of publicly available data on its skin sensitization potential. This guide addresses this data gap by providing a framework for understanding the potential risks based on data from other disperse dyes and outlining the state-of-the-art methods for assessing skin sensitization.

Chemical Identity of this compound

Identifier Information
C.I. Name Disperse Blue 284
CAS Number 71872-43-0
Molecular Formula C₁₇H₁₉N₅O₆S
Molecular Weight 421.43 g/mol
Chemical Class Single Azo Dye
Manufacturing Diazotization of 5-Nitrothiazol-2-amine and coupling with N,N-Di(2-acetoxyethyl)benzeneamine.[2]

Allergic Potential of Disperse Dyes: A Comparative Overview

While no specific quantitative data for this compound is available, studies on other disperse dyes provide valuable insights into the potential sensitizing capacity of this class of compounds. The murine Local Lymph Node Assay (LLNA) is a standard in vivo method for determining the dose-response relationship of a sensitizer (B1316253), from which an EC3 value (the concentration required to induce a threefold increase in lymphocyte proliferation) is derived. A lower EC3 value indicates a more potent sensitizer.

Disperse Dye Chemical Class CAS Number LLNA EC3 Value (%) Sensitizing Potency
Disperse Blue 106 Anthraquinone68516-81-40.01Extreme
Disperse Blue 124 Azo15149-93-6Not explicitly found, but considered a potent sensitizerStrong/Extreme
Disperse Yellow 3 Azo2832-40-8Not explicitly found, but categorized as an extreme sensitizer in vitroExtreme (in vitro)
Disperse Orange 37/76 Azo13301-61-6Not explicitly found, but categorized as an extreme sensitizer in vitroExtreme (in vitro)
Disperse Red 1 Azo2872-52-8Not explicitly found, but categorized as an extreme sensitizer in vitroExtreme (in vitro)
Disperse Orange 3 Azo730-40-5Not explicitly found, but categorized as a strong sensitizer in vitroStrong (in vitro)
Disperse Blue 1 Anthraquinone2475-45-8Not explicitly found, but showed no sensitizing potential in one in vitro studyNone (in vitro)

Note: The sensitizing potency categorization is based on the available data and may vary depending on the specific study and methodology.

Experimental Protocols for Skin Sensitization Assessment

A tiered approach involving in chemico, in vitro, and in vivo methods is utilized to assess the skin sensitization potential of chemicals.

In Vivo Method: Murine Local Lymph Node Assay (LLNA) - OECD TG 429

The LLNA is the gold standard in vivo method for quantifying the sensitization potential of a substance.

  • Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on the mouse ear. A substance is identified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to a vehicle control (Stimulation Index ≥ 3).

  • Methodology:

    • A minimum of four animals per dose group are used.

    • At least three concentrations of the test substance, a negative control (vehicle), and a positive control are prepared.

    • The test substance is applied topically to the dorsum of both ears for three consecutive days.

    • On day 5, a radiolabeled thymidine (B127349) precursor (e.g., ³H-methyl thymidine or ¹²⁵I-iododeoxyuridine) or alternatively, BrdU, is injected intravenously.

    • Approximately 24 hours after injection, the animals are euthanized, and the draining auricular lymph nodes are excised.

    • A single-cell suspension of lymph node cells is prepared.

    • The incorporation of the radiolabel is measured by β-scintillation counting, or BrdU incorporation is measured by ELISA.

    • The Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

In Chemico Method: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA assesses the molecular initiating event of the skin sensitization AOP – the covalent binding of a chemical to skin proteins.

  • Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine (B10760008). The depletion of these peptides after incubation with the test chemical is measured.

  • Methodology:

    • Solutions of the test chemical are incubated with synthetic peptides containing either a cysteine or a lysine residue for a defined period.

    • Following incubation, the remaining concentration of the peptides is quantified using high-performance liquid chromatography (HPLC) with UV detection.

    • The percentage of peptide depletion is calculated for both cysteine and lysine peptides.

    • The mean peptide depletion is used to classify the substance into one of four reactivity classes (low, moderate, high, or no reactivity), which correlates with its sensitization potential.

In Vitro Method: Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

The h-CLAT addresses the third key event in the skin sensitization AOP – the activation of dendritic cells.

  • Principle: This assay measures the expression of cell surface markers (CD54 and CD86) on a human monocytic leukemia cell line (THP-1) following exposure to a test chemical. Upregulation of these markers is indicative of dendritic cell activation.

  • Methodology:

    • THP-1 cells are cultured and exposed to at least eight different concentrations of the test substance for 24 hours.

    • After exposure, the cells are stained with fluorescently labeled antibodies specific for CD54 and CD86.

    • The expression levels of CD54 and CD86 are quantified using flow cytometry.

    • The concentration of the test substance that induces a predefined level of upregulation of these markers is determined and used to classify the substance as a sensitizer or non-sensitizer.

Mechanistic Understanding: The Adverse Outcome Pathway (AOP) for Skin Sensitization

The AOP for skin sensitization provides a framework for understanding the sequence of events from the initial chemical interaction with the skin to the development of allergic contact dermatitis.

AOP_Skin_Sensitization cluster_MIE Molecular Initiating Event (MIE) cluster_KE1 Key Event 1 cluster_KE2 Key Event 2 cluster_KE3 Key Event 3 cluster_AO Adverse Outcome (AO) MIE Covalent Binding to Skin Proteins (Haptenation) KE1 Keratinocyte Activation and Cytokine Release MIE->KE1 Triggers KE2 Dendritic Cell Activation and Migration KE1->KE2 Activates KE3 T-Cell Proliferation and Differentiation in Lymph Node KE2->KE3 Presents Antigen AO Allergic Contact Dermatitis (ACD) KE3->AO Leads to

Caption: Adverse Outcome Pathway for Skin Sensitization.

Experimental and Logical Workflow

The assessment of a substance's sensitization potential typically follows a structured workflow, integrating data from various sources.

Experimental_Workflow cluster_Data_Gathering Initial Assessment cluster_In_Chemico Key Event 1 Assessment cluster_In_Vitro Key Events 2 & 3 Assessment cluster_In_Vivo In Vivo Confirmation (if necessary) cluster_Conclusion Hazard & Risk Assessment Existing_Data Review Existing Data (QSAR, Read-Across) DPRA Direct Peptide Reactivity Assay (DPRA) Existing_Data->DPRA KeratinoSens KeratinoSens™ Assay DPRA->KeratinoSens Assessment Weight of Evidence (WoE) Assessment DPRA->Assessment hCLAT h-CLAT Assay KeratinoSens->hCLAT KeratinoSens->Assessment LLNA Local Lymph Node Assay (LLNA) hCLAT->LLNA If data is inconclusive hCLAT->Assessment LLNA->Assessment

References

C.I. Disperse Blue 284: A Technical Guide to its History, Properties, and Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Blue 284 is a monoazo disperse dye belonging to the thiazole (B1198619) class, characterized by its bright blue hue. It is primarily utilized in the textile industry for the dyeing and printing of hydrophobic synthetic fibers, most notably polyester (B1180765) and its blends. This technical guide provides a comprehensive overview of the history of disperse dyes, with a specific focus on the chemical properties, industrial applications, and experimental protocols relevant to this compound. While the user's query mentioned an audience including drug development professionals and requested information on signaling pathways, it is important to clarify that this compound is an industrial colorant and not a therapeutic agent; therefore, this guide will focus on its chemical and material science aspects.

Introduction: A Brief History of Disperse Dyes

The development of disperse dyes is intrinsically linked to the advent of synthetic fibers. In the 1920s, the creation of cellulose (B213188) acetate, the first hydrophobic man-made fiber, presented a challenge for dyeing with existing water-soluble dyes.[1] The breakthrough came when it was discovered that water-insoluble dyes could be milled into fine particles and applied as an aqueous dispersion.[1] These were initially termed "acetate dyes." With the rise of other synthetic fibers like polyester and polyamides in the 1950s, the class of dyes was renamed "disperse dyes" in 1953 to reflect their broader applicability.[1] The period from the 1950s through the 1970s saw significant research and development in disperse dye chemistry to meet the demands for better fastness properties on these new materials.[1]

Chemical and Physical Properties of this compound

This compound is a synthetic dye with the CAS number 71872-43-0.[2][3][4] It is characterized as a dark blue powder and is insoluble in water but can be dissolved in organic solvents such as acetone (B3395972) and ethanol.[2]

PropertyDataSource
C.I. Name Disperse Blue 284[2][3][4]
CAS Number 71872-43-0[2][3][4]
Molecular Formula C₁₇H₁₉N₅O₆S[4]
Molecular Weight 421.43 g/mol [4]
Chemical Class Single Azo[4]
Appearance Dark blue powder/grain[2][5]
Solubility Insoluble in water; Soluble in acetone and ethanol[2]
Fastness Properties

The performance of a dye is largely determined by its fastness to various environmental and processing factors. The following table summarizes the reported fastness properties of this compound on polyester.

Fastness TestGrade (ISO)Source
Light (Xenon) 4-5[5]
Washing 4-5[5]
Sublimation 4-5[5]
Rubbing (Wet) 4-5[5]
Rubbing (Dry) 4-5[5]
Ironing 4-5[6]
Perspiration 4-5[6]

Note: Fastness is typically graded on a scale of 1 to 5, where 5 represents excellent fastness.

Industrial Applications

The primary application of this compound is the dyeing and printing of polyester fibers and their blends, where it produces a brilliant blue color with good fastness properties.[3][4] Its suitability extends to the coloration of superfine fibers.[4][6] Beyond textiles, this dye is also utilized in the manufacturing of inkjet inks and as a colorant for plastics.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by a coupling reaction.[3][4][6]

  • Diazotization: 2-amino-5-nitrothiazole (B118965) is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt.

  • Coupling: The resulting diazonium salt is then reacted with a coupling component, N,N-diacetoxyethyl aniline, to form the final azo dye molecule.

  • Finishing: The product is then filtered, ground, and dried to obtain the final dye powder.[3]

G cluster_synthesis Synthesis of this compound raw_material1 2-Amino-5-nitrothiazole diazotization Diazotization raw_material1->diazotization raw_material2 N,N-Diacetoxyethylaniline coupling Coupling Reaction raw_material2->coupling diazotization->coupling Diazonium Salt product This compound coupling->product finishing Filtering, Grinding, Drying product->finishing final_product Final Dye Powder finishing->final_product

Synthesis Workflow for this compound
Application in Polyester Dyeing (High-Temperature Exhaust Method)

This protocol describes a standard laboratory procedure for dyeing polyester fabric with disperse dyes like this compound.

Materials and Reagents:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)

Procedure:

  • Dye Bath Preparation:

    • Prepare a paste of the required amount of this compound with a dispersing agent.

    • Add this paste to the dyebath containing water.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dyeing Process:

    • Introduce the polyester fabric into the dyebath at approximately 60°C.

    • Raise the temperature of the dyebath to 130°C at a rate of 1-2°C per minute.

    • Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.

    • Cool the dyebath down to 60-70°C.

  • Reduction Clearing (Post-Treatment):

    • Rinse the dyed fabric.

    • Prepare a fresh bath containing 1-2 g/L sodium hydrosulfite and 1-2 g/L sodium hydroxide.

    • Treat the fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

  • Final Rinsing and Drying:

    • Thoroughly rinse the fabric with hot and then cold water.

    • Dry the dyed fabric.

G cluster_dyeing Polyester Dyeing Workflow (Exhaust Method) start Start prepare_dyebath Prepare Dyebath (Dye, Dispersing Agent, pH 4.5-5.5) start->prepare_dyebath introduce_fabric Introduce Fabric at 60°C prepare_dyebath->introduce_fabric ramp_temp Ramp Temperature to 130°C introduce_fabric->ramp_temp hold_temp Hold at 130°C for 30-60 min ramp_temp->hold_temp cool_down Cool Down to 70°C hold_temp->cool_down rinse1 Rinse cool_down->rinse1 reduction_clearing Reduction Clearing (NaOH, Na₂S₂O₄) at 80°C rinse1->reduction_clearing rinse2 Hot and Cold Rinse reduction_clearing->rinse2 dry Dry rinse2->dry end_product Dyed Polyester Fabric dry->end_product

Polyester Dyeing Workflow with Disperse Dyes

Conclusion

This compound continues to be a relevant dye in the textile industry due to its vibrant shade and good performance on polyester, a globally dominant synthetic fiber. While specific historical details of its initial development are not widely documented, its emergence is part of the broader history of disperse dyes driven by the innovation in synthetic textiles. The provided synthesis and application protocols offer a foundational understanding for researchers and professionals in the field of textile chemistry and material science. Further research could focus on developing more eco-friendly application processes and exploring the potential for this chromophore in other advanced material applications.

References

Methodological & Application

Application Note: Determination of C.I. Disperse Blue 284 in Water by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of C.I. Disperse Blue 284 in water samples. The protocol includes a straightforward sample preparation procedure using solid-phase extraction, optimized chromatographic separation, and specific mass spectrometric detection. This method is suitable for environmental monitoring and quality control of water resources where contamination with this textile dye is a concern.

Introduction

This compound is a synthetic azo dye used extensively in the textile industry for dyeing polyester (B1180765) fibers[1][2]. Due to its widespread use, there is a potential for its release into aquatic environments through industrial effluents. Disperse dyes, in general, are of environmental concern due to their persistence and potential for bioaccumulation. Therefore, a reliable and sensitive analytical method is crucial for monitoring the presence of this compound in water. This application note presents a validated HPLC-MS/MS method that offers high selectivity and low detection limits, making it ideal for trace-level analysis.

Chemical Properties of this compound: [1]

  • Molecular Formula: C₁₇H₁₉N₅O₆S

  • Molecular Weight: 421.43 g/mol

  • CAS Registry Number: 71872-43-0[1][3]

  • Structure: Single azo class dye[1]

Experimental

Standards and Reagents
  • This compound analytical standard (≥95% purity)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Sample Preparation

A solid-phase extraction (SPE) method was employed to extract and concentrate this compound from water samples.

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove any interfering substances.

  • Elution: Elute the retained this compound with 5 mL of methanol.

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the initial mobile phase.

HPLC-MS/MS Instrumentation and Conditions

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow:

    • Desolvation Gas: 800 L/hr

    • Cone Gas: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
422.1188.1 (Quantifier)0.13025
422.1291.1 (Qualifier)0.13015

(Note: The precursor ion corresponds to [M+H]⁺. Product ions and collision energies are proposed based on the chemical structure and may require experimental optimization.)

Results and Discussion

Method Validation

The developed method was validated according to standard guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[4][5]

Table 1: Method Validation Parameters for the Analysis of this compound in Water

ParameterResult
Linearity Range 0.1 - 100 µg/L
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 µg/L
Limit of Quantification (LOQ) 0.1 µg/L
Accuracy (Recovery %) 92 - 105%
Precision (RSD %) < 10%

The method demonstrated excellent linearity over the tested concentration range. The low LOD and LOQ values indicate the high sensitivity of the method, making it suitable for trace analysis in environmental water samples. The accuracy and precision were well within the acceptable limits for bioanalytical method validation.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Water Sample Collection SPE_Conditioning SPE Cartridge Conditioning Sample_Loading Sample Loading SPE_Conditioning->Sample_Loading Washing Washing Step Sample_Loading->Washing Elution Elution of Analyte Washing->Elution Reconstitution Reconstitution Elution->Reconstitution HPLC_Separation HPLC Separation Reconstitution->HPLC_Separation MSMS_Detection MS/MS Detection HPLC_Separation->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound.

validation_parameters cluster_quantitative Quantitative Properties cluster_sensitivity Sensitivity cluster_selectivity Selectivity MethodValidation HPLC-MS/MS Method Validation Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Specificity Specificity MethodValidation->Specificity

Caption: Key parameters for analytical method validation.

Conclusion

The HPLC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of this compound in water samples. The sample preparation is straightforward, and the analytical method is highly sensitive and selective. This protocol can be readily implemented in environmental testing laboratories for routine monitoring of this and other similar disperse dyes.

References

Application Note: Quantification of C.I. Disperse Blue 284 using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 284 is a synthetic azo dye utilized in the textile industry for coloring polyester (B1180765) and other synthetic fibers.[1] Accurate quantification of this dye is essential for quality control in dyeing processes, environmental monitoring of textile effluents, and for safety assessments of dyed materials. This application note provides a detailed protocol for the quantification of this compound using UV-Visible (UV-Vis) spectrophotometry, a widely accessible and cost-effective analytical technique. The method is based on the principle that the concentration of the dye in a solution is directly proportional to its absorbance of light at a specific wavelength, as described by the Beer-Lambert Law.

Principle of the Method

UV-Vis spectrophotometry measures the amount of light absorbed by a sample at a specific wavelength. For colored compounds like this compound, the analysis is typically performed in the visible region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) is first determined by scanning the absorbance of a dye solution over a range of wavelengths. Subsequently, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the dye in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Materials and Reagents

  • This compound (analytical standard)

  • Solvent: Acetone or Ethanol (reagent grade or higher). This compound is insoluble in water but soluble in organic solvents.[2]

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Cuvettes (quartz or glass, with a 1 cm path length)

  • UV-Vis Spectrophotometer

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 10.0 mg of this compound analytical standard and transfer it to a 100 mL volumetric flask. Dissolve the dye in a small amount of the chosen solvent (acetone or ethanol) and then dilute to the mark with the same solvent. Mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution. For example, to prepare 10 µg/mL, 5 µg/mL, 2.5 µg/mL, 1.25 µg/mL, and 0.625 µg/mL standards, pipette the appropriate volumes of the stock solution into separate volumetric flasks and dilute to the mark with the solvent.

Determination of Wavelength of Maximum Absorbance (λmax)
  • Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Use the chosen solvent as a blank to zero the instrument.

  • Take one of the prepared standard solutions (e.g., 5 µg/mL) and scan its absorbance across the visible spectrum (e.g., 400-800 nm).

  • The wavelength at which the highest absorbance is recorded is the λmax for this compound. This wavelength should be used for all subsequent measurements.

Construction of the Calibration Curve
  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using the solvent blank.

  • Measure the absorbance of each of the prepared working standard solutions, starting from the lowest concentration.

  • Rinse the cuvette with the next standard solution before each measurement.

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear relationship.

Analysis of an Unknown Sample
  • Prepare the sample containing an unknown concentration of this compound by dissolving it in the same solvent used for the standards. The solution may need to be filtered to remove any particulate matter.

  • Dilute the sample solution if necessary to ensure that its absorbance falls within the linear range of the calibration curve.

  • Measure the absorbance of the prepared sample solution at the λmax.

  • Calculate the concentration of this compound in the sample using the equation of the calibration curve:

    Concentration = (Absorbance - c) / m

    where 'm' is the slope and 'c' is the y-intercept of the calibration curve.

Quantitative Data Summary

The following table outlines the key quantitative parameters that should be determined experimentally for the UV-Vis spectrophotometric analysis of this compound.

ParameterValueNotes
Wavelength of Maximum Absorbance (λmax)To be determined experimentallyThis is the wavelength at which the dye shows the highest absorbance.
Linearity RangeTo be determined experimentallyThe concentration range over which the absorbance is directly proportional to the concentration.
Correlation Coefficient (R²)To be determined experimentallyA value ≥ 0.999 is generally considered acceptable for a good linear fit.
Molar Absorptivity (ε)To be calculated from the slope of the calibration curveA constant that is a measure of how strongly the chemical species absorbs light at a given wavelength.
Limit of Detection (LOD)To be determined experimentallyThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)To be determined experimentallyThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of this compound using UV-Vis spectrophotometry.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock_solution Prepare Stock Solution working_standards Prepare Working Standards stock_solution->working_standards measure_standards Measure Absorbance of Standards working_standards->measure_standards sample_prep Prepare Unknown Sample measure_sample Measure Absorbance of Sample sample_prep->measure_sample determine_lambda_max Determine λmax determine_lambda_max->measure_standards determine_lambda_max->measure_sample calibration_curve Construct Calibration Curve measure_standards->calibration_curve quantification Quantify Unknown Sample measure_sample->quantification calibration_curve->quantification

Caption: Experimental workflow for UV-Vis spectrophotometric quantification.

Conclusion

References

Application Notes and Protocols for the Structural Elucidation of C.I. Disperse Blue 284 using FTIR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 284 is a monoazo disperse dye characterized by its bright blue hue, extensively used in the textile industry for dyeing polyester (B1180765) and its blended fabrics.[1] The precise structural elucidation of such dyes is paramount for quality control, regulatory compliance, and understanding structure-property relationships. This application note provides a detailed protocol for the structural characterization of this compound using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The synthesis of this compound involves the diazotization of 5-Nitrothiazol-2-amine, which is then coupled with N,N-Di(2-acetoxyethyl)benzeneamine.[1][2][3] This synthesis route directly informs the expected structural features and functional groups that will be identified by spectroscopic methods. FTIR spectroscopy will be employed to identify the characteristic vibrational frequencies of the functional groups present, while ¹H and ¹³C NMR spectroscopy will be used to determine the precise arrangement of atoms and the overall molecular structure.

Structural Information of this compound

PropertyValue
Chemical Formula C₁₇H₁₉N₅O₆S[1]
Molecular Weight 421.43 g/mol [1]
CAS Number 71872-43-0[1][2]
Chemical Structure
5-Nitrothiazol-2-yl-azo
N,N-Di(2-acetoxyethyl)benzeneamine

Experimental Protocols

FTIR Spectroscopy

Objective: To identify the key functional groups in this compound.

Materials and Equipment:

  • This compound sample (solid powder)

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5)

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any moisture.

    • In the agate mortar, grind 1-2 mg of the this compound sample with approximately 200 mg of dry KBr.

    • Continue grinding until a fine, homogeneous powder is obtained.

    • Transfer the powder to the die of the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

    • Set the resolution to 4 cm⁻¹ and accumulate 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

NMR Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of each proton and carbon atom.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm diameter)

  • NMR spectrometer (e.g., Bruker Avance III HD 400 MHz or equivalent)

Protocol:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

    • Filter the solution into a clean NMR tube to remove any particulate matter.

  • ¹H NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

    • Reference the spectra using the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons and carbons in the molecule.

Predicted Spectroscopic Data and Interpretation

FTIR Spectral Data

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for its constituent functional groups.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3100-3000C-H (Aromatic)Stretching
~2950-2850C-H (Aliphatic)Stretching
~1740C=O (Ester)Stretching
~1600, ~1480C=C (Aromatic)Stretching
~1550, ~1340N-O (Nitro group)Asymmetric & Symmetric Stretching
~1450N=N (Azo group)Stretching
~1240C-O (Ester)Stretching
~1170C-N (Aromatic amine)Stretching
~830C-H (Aromatic)Out-of-plane bending
~690C-S (Thiazole)Stretching

Interpretation:

  • The presence of a strong band around 1740 cm⁻¹ is indicative of the ester carbonyl group.

  • The bands in the 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ regions are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group.

  • The azo group (N=N) stretching vibration is expected to appear around 1450 cm⁻¹.

  • Aromatic C-H and C=C stretching vibrations will be observed in their respective regions.

  • The C-N stretching of the tertiary aromatic amine will be present.

  • The presence of the thiazole (B1198619) ring can be confirmed by skeletal vibrations and C-S stretching in the fingerprint region.

NMR Spectral Data (Predicted in DMSO-d₆)

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s1HThiazole-H
~7.8d2HAromatic-H (ortho to azo)
~6.9d2HAromatic-H (ortho to N)
~4.3t4H-N-CH₂-
~4.2t4H-O-CH₂-
~2.0s6H-C(=O)-CH₃

¹³C NMR:

Chemical Shift (δ, ppm)Assignment
~170C=O (Ester)
~155C (Aromatic, attached to N)
~150C (Thiazole, attached to N)
~145C (Aromatic, attached to azo)
~140C (Thiazole, with NO₂)
~125CH (Aromatic)
~120CH (Thiazole)
~112CH (Aromatic)
~60-O-CH₂-
~48-N-CH₂-
~21-CH₃

Interpretation:

  • ¹H NMR: The downfield singlet around 8.5 ppm is characteristic of the proton on the thiazole ring. The aromatic protons will appear as two doublets, with those ortho to the electron-withdrawing azo group being more downfield. The two sets of triplets for the ethyl groups on the aniline (B41778) nitrogen will be clearly visible, as will the upfield singlet for the six equivalent methyl protons of the two acetate (B1210297) groups.

  • ¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal around 170 ppm. The aromatic and thiazole carbons will resonate in the 110-155 ppm region. The aliphatic carbons of the N,N-di(2-acetoxyethyl) group will appear in the upfield region, with the carbon attached to oxygen being more downfield than the one attached to nitrogen. The methyl carbons of the acetate groups will be the most upfield signal.

Visualizations

Experimental_Workflow cluster_FTIR FTIR Analysis cluster_NMR NMR Analysis cluster_Conclusion Final Structure Confirmation FTIR_Sample This compound Sample FTIR_Prep Sample Preparation (KBr Pellet) FTIR_Sample->FTIR_Prep FTIR_Acq Data Acquisition (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq FTIR_Data FTIR Spectrum FTIR_Acq->FTIR_Data FTIR_Interp Functional Group Identification FTIR_Data->FTIR_Interp Final_Structure Confirmed Structure of this compound FTIR_Interp->Final_Structure Corroborates NMR_Sample This compound Sample NMR_Prep Sample Preparation (in DMSO-d₆) NMR_Sample->NMR_Prep NMR_Acq_H ¹H NMR Acquisition NMR_Prep->NMR_Acq_H NMR_Acq_C ¹³C NMR Acquisition NMR_Prep->NMR_Acq_C NMR_Data ¹H and ¹³C NMR Spectra NMR_Acq_H->NMR_Data NMR_Acq_C->NMR_Data NMR_Interp Structural Elucidation NMR_Data->NMR_Interp NMR_Interp->Final_Structure Defines

Caption: Experimental workflow for the structural elucidation of this compound.

Logical_Relationships cluster_structure Molecular Structure cluster_ftir FTIR Spectroscopy cluster_nmr NMR Spectroscopy Structure This compound FTIR Vibrational Frequencies Structure->FTIR Exhibits NMR Chemical Shifts & Coupling Structure->NMR Possesses FG Functional Groups (NO₂, C=O, N=N, etc.) FTIR->FG Identifies FG->Structure Confirms Connectivity Atomic Connectivity & Chemical Environment NMR->Connectivity Determines Connectivity->Structure Elucidates

Caption: Logical relationships between spectroscopic data and molecular structure.

Conclusion

The combination of FTIR and NMR spectroscopy provides a powerful and comprehensive approach for the unambiguous structural elucidation of this compound. FTIR offers a rapid method for the identification of key functional groups, confirming the presence of the nitro, ester, and azo moieties. Subsequently, ¹H and ¹³C NMR spectroscopy provide detailed information on the connectivity and chemical environment of each atom, allowing for the complete and precise determination of the molecular structure. The protocols and expected data presented in this application note serve as a valuable guide for researchers and scientists involved in the analysis of dyes and other complex organic molecules.

References

Application Notes and Protocols for the Biodegradation of C.I. Disperse Blue 284 by Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the biodegradation of the azo dye C.I. Disperse Blue 284 using the bacterium Klebsiella pneumoniae. The following sections outline the required materials, experimental procedures, and data analysis techniques to effectively study and quantify the degradation of this dye.

Overview and Significance

Textile industries are a major source of water pollution, releasing complex synthetic dyes into the environment. This compound is a widely used azo dye known for its persistence and potential toxicity. Bioremediation using microorganisms like Klebsiella pneumoniae presents a cost-effective and environmentally friendly approach to degrade these harmful compounds. This protocol details the methodology to achieve up to 95% decolorization of this compound by Klebsiella pneumoniae under optimized conditions.[1][2] The degradation process involves the enzymatic breakdown of the dye's chromophore, leading to less toxic or non-toxic smaller molecules.

Quantitative Data Summary

The following tables summarize the key quantitative data for the biodegradation of this compound by Klebsiella pneumoniae.

Table 1: Optimal Conditions for Biodegradation

ParameterOptimal ValueReference
Temperature37 °C[1][2]
pH7.0[1][2]
Initial Dye Concentration200 ppm (mg/L)[1][2]
Inoculum Size1% (v/v)[2]
Incubation Time24 hours[1][2]

Table 2: Effect of Environmental Parameters on Decolorization Efficiency

ParameterConditionDecolorization Efficiency (%)Reference
Temperature 20 °C44[1]
37 °C95[1]
60 °C33[1]
pH 4.044[2]
5.050[2]
6.071[2]
7.095[2]
8.059[2]
9.048[2]
10.030[2]
Dye Concentration 200 ppm95[2]
400 ppm79[2]
600 ppm75[2]
800 ppm52[2]
1000 ppm35[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments.

Materials and Reagents
  • Microorganism: Pure culture of Klebsiella pneumoniae (e.g., GM-04 strain isolated from industrial wastewater).

  • Dye: this compound (CAS No. 71872-43-0).

  • Media:

    • Nutrient Broth for inoculum preparation.

    • Mineral Salt Medium (MSM) for biodegradation assay. A typical composition (g/L) is: Na₂HPO₄ (3.6), (NH₄)₂SO₄ (1.0), KH₂PO₄ (1.0), MgSO₄·7H₂O (0.5), CaCl₂·2H₂O (0.1), NaCl (1.0), and yeast extract (4.0).[1] Adjust pH to 7.2 ± 0.2.

  • Chemicals: NaOH and HCl for pH adjustment, ethyl acetate (B1210297) for metabolite extraction.

  • Equipment: Autoclave, incubator shaker, centrifuge, UV-Vis spectrophotometer, FTIR spectrometer, sterile flasks, pipettes, and other standard laboratory glassware.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase media_prep Media Preparation (Nutrient Broth & MSM) inoculum_prep Inoculum Preparation (K. pneumoniae culture) media_prep->inoculum_prep biodegradation Biodegradation Assay (Incubation under optimal conditions) inoculum_prep->biodegradation dye_stock Dye Stock Solution (this compound) dye_stock->biodegradation sampling Sampling at Time Intervals biodegradation->sampling enzyme_assay Enzyme Activity Assay (e.g., Azoreductase) biodegradation->enzyme_assay Cell Lysate centrifugation Centrifugation sampling->centrifugation uv_vis UV-Vis Spectrophotometry (Decolorization %) centrifugation->uv_vis ftir FTIR Analysis (Metabolite Identification) centrifugation->ftir degradation_pathway start This compound (Azo Dye) step1 Reductive Cleavage of Azo Bond (-N=N-) start->step1 products Intermediate Aromatic Amines step1->products enzyme Azoreductase enzyme->step1 Catalyzes step2 Further Degradation products->step2 end Smaller, Less Toxic Compounds (e.g., CO₂, H₂O, NH₄⁺) step2->end

References

Application Notes and Protocols: C.I. Disperse Blue 284 as a Model Compound for Azo Dye Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Disperse Blue 284 is a single azo disperse dye with the chemical formula C₁₇H₁₉N₅O₆S and a molecular weight of 421.43 g/mol [1]. Its distinct azo bond (-N=N-) and widespread use in the textile industry for dyeing polyester (B1180765) fabrics make it an excellent model compound for studying the degradation of azo dyes[1]. Azo dyes are a significant class of synthetic colorants that can be environmental pollutants, and research into their degradation is crucial for developing effective wastewater treatment technologies. These application notes provide detailed protocols for studying the degradation of this compound using microbial, photocatalytic, and advanced oxidation methods, along with analytical procedures for monitoring the degradation process.

Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name This compound[1]
CAS Number 71872-43-0[1]
Molecular Formula C₁₇H₁₉N₅O₆S[1]
Molecular Weight 421.43 g/mol [1]
Class Single Azo Dye[1]
Appearance Dark blue powder
Solubility Insoluble in water, soluble in some organic solvents
Application Dyeing and printing of polyester[1]

Microbial Degradation of this compound using Klebsiella pneumoniae GM-04

Recent studies have demonstrated the high efficiency of Klebsiella pneumoniae GM-04 in decolorizing and degrading this compound[2][3][4]. This protocol is based on the findings from those studies.

Quantitative Data from Klebsiella pneumoniae GM-04 Degradation Studies

Table 1: Effect of Initial Dye Concentration on Degradation Efficiency

Initial Concentration (ppm)Decolorization Efficiency (%) after 24h
20095
40079
60075
80052
100035
Conditions: pH 7, Temperature 37°C, 1% (v/v) inoculum.[3][4]

Table 2: Effect of pH on Degradation Efficiency

pHDecolorization Efficiency (%) after 24h
444
550
671
795
859
948
1030
Conditions: Initial Concentration 200 ppm, Temperature 37°C, 1% (v/v) inoculum.[3][4]

Table 3: Effect of Temperature on Degradation Efficiency

Temperature (°C)Decolorization Efficiency (%) after 24h
2023
2544
3078
3795
4065
4542
6033
Conditions: Initial Concentration 200 ppm, pH 7, 1% (v/v) inoculum.[3][4]
Experimental Protocol: Microbial Degradation
  • Preparation of Bacterial Inoculum:

    • Culture Klebsiella pneumoniae GM-04 in Luria-Bertani (LB) broth.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

  • Preparation of Degradation Medium:

    • Prepare a stock solution of this compound (e.g., 1 g/L in a suitable organic solvent, then diluted in the medium).

    • Add the dye stock solution to a mineral salt medium (MSM) to achieve the desired final concentration (e.g., 200 ppm).

    • Sterilize the medium by autoclaving.

  • Degradation Experiment:

    • Inoculate the sterile degradation medium with 1% (v/v) of the prepared K. pneumoniae GM-04 inoculum.

    • Incubate the cultures at 37°C with shaking (aerobic conditions).

    • Withdraw samples at regular intervals (e.g., 0, 6, 12, 24 hours) for analysis.

    • For anaerobic/microaerophilic conditions, incubate in sealed containers with minimal headspace.

  • Analytical Monitoring:

    • Centrifuge the collected samples to pellet the bacterial cells.

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum wavelength of this compound (approximately 550 nm) to determine the extent of decolorization[4].

    • Calculate the decolorization efficiency using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Visualization of Microbial Degradation Workflow

Microbial_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Inoculum Preparation (K. pneumoniae GM-04) Incubation Inoculation and Incubation (37°C, pH 7) Inoculum->Incubation Medium Medium Preparation (MSM + this compound) Medium->Incubation Sampling Sample Collection Incubation->Sampling Centrifugation Centrifugation Sampling->Centrifugation UV_Vis UV-Vis Spectrophotometry Centrifugation->UV_Vis FTIR FTIR Analysis Centrifugation->FTIR HPLC HPLC Analysis Centrifugation->HPLC

Caption: Microbial degradation workflow for this compound.

Photocatalytic Degradation of Azo Dyes

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor photocatalysts (e.g., TiO₂, ZnO) and a light source (e.g., UV) to generate highly reactive hydroxyl radicals, which can break down azo dyes.

Experimental Protocol: Photocatalytic Degradation
  • Preparation of Reaction Suspension:

    • Prepare an aqueous solution of this compound at the desired concentration (e.g., 10-50 mg/L).

    • Add the photocatalyst (e.g., TiO₂ P25) to the dye solution at a specific loading (e.g., 0.1-1.0 g/L).

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Photocatalytic Reaction:

    • Irradiate the suspension with a UV lamp (or solar simulator) while continuously stirring.

    • Maintain a constant temperature using a water bath if necessary.

    • Collect aliquots of the suspension at regular time intervals.

  • Sample Analysis:

    • Filter the collected samples through a syringe filter (e.g., 0.45 µm) to remove the photocatalyst particles.

    • Analyze the filtrate using a UV-Vis spectrophotometer to monitor the decrease in dye concentration.

Visualization of Photocatalytic Degradation Workflow

Photocatalytic_Degradation_Workflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis Dye_Solution Prepare Dye Solution (this compound) Add_Catalyst Add Photocatalyst (e.g., TiO2) Dye_Solution->Add_Catalyst Equilibrium Stir in Dark (Adsorption-Desorption Equilibrium) Add_Catalyst->Equilibrium Irradiation UV/Visible Light Irradiation Equilibrium->Irradiation Sampling Periodic Sampling Irradiation->Sampling Filtration Filtration Sampling->Filtration Analysis UV-Vis/HPLC Analysis Filtration->Analysis

Caption: General workflow for photocatalytic degradation of azo dyes.

Advanced Oxidation Process: Fenton Reaction

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals, which are powerful oxidizing agents for dye degradation.

Experimental Protocol: Fenton Reaction
  • Reaction Setup:

    • Prepare an aqueous solution of this compound.

    • Adjust the pH of the solution to acidic conditions (typically pH 2.5-3.5) using H₂SO₄.

    • Add a solution of FeSO₄·7H₂O to the dye solution to achieve the desired Fe²⁺ concentration.

  • Initiation of Reaction:

    • Add H₂O₂ to the solution to initiate the Fenton reaction.

    • Stir the reaction mixture continuously.

  • Sample Collection and Analysis:

    • Collect samples at different time points.

    • Quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH and precipitate iron hydroxides.

    • Centrifuge or filter the samples to remove the precipitate.

    • Analyze the supernatant using UV-Vis spectrophotometry or HPLC.

Analytical Protocols

UV-Vis Spectrophotometry
  • Objective: To monitor the decolorization of the dye solution.

  • Procedure:

    • Calibrate the spectrophotometer using a blank (e.g., distilled water or the culture medium without the dye).

    • Scan the absorbance of the initial dye solution over a wavelength range (e.g., 300-800 nm) to determine the wavelength of maximum absorbance (λmax). For this compound, λmax is approximately 550 nm[4].

    • For subsequent measurements, record the absorbance of the treated samples at this λmax.

    • The decrease in absorbance at λmax corresponds to the decolorization of the dye.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate and quantify the parent dye and its degradation products.

  • Typical HPLC Conditions for Azo Dyes:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detector: Diode Array Detector (DAD) or UV-Vis detector set at the λmax of the dye and other relevant wavelengths to detect degradation products.

    • Injection Volume: 10-20 µL.

    • Flow Rate: 0.5-1.0 mL/min.

  • Procedure:

    • Filter the samples through a 0.22 µm syringe filter before injection.

    • Run a standard of the parent dye to determine its retention time.

    • Analyze the treated samples to observe the decrease in the peak area of the parent dye and the appearance of new peaks corresponding to degradation products.

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Objective: To identify changes in the functional groups of the dye molecule after degradation.

  • Procedure:

    • Evaporate the solvent from the treated and untreated dye samples to obtain a solid residue.

    • Prepare KBr pellets by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an ATR-FTIR spectrometer for direct analysis of liquid or solid samples.

    • Record the FTIR spectra in the range of 4000-400 cm⁻¹.

    • Compare the spectra of the treated and untreated samples. Look for the disappearance of the azo bond peak (around 1600-1625 cm⁻¹) and the appearance of new peaks corresponding to other functional groups (e.g., -OH, -COOH).

Proposed Degradation Pathway of this compound by Klebsiella pneumoniae

The biodegradation of this compound by Klebsiella pneumoniae is proposed to initiate with the reductive cleavage of the azo bond, which is the most labile part of the molecule. This initial step leads to the formation of aromatic amines. Further enzymatic reactions can lead to the breakdown of these aromatic intermediates into smaller, less toxic compounds.

Degradation_Pathway DB284 This compound (Azo Dye) Intermediates Aromatic Amines (e.g., 5-nitrothiazol-2-amine and N,N-di(2-acetoxyethyl)aniline derivatives) DB284->Intermediates Azo Bond Cleavage (Azoreductase) Products Smaller, Less Toxic Compounds Intermediates->Products Further Degradation (Deamination, Ring Cleavage)

Caption: Proposed degradation pathway of this compound.

Conclusion

This compound serves as a robust model compound for investigating the degradation of azo dyes. The protocols outlined in these application notes provide a comprehensive framework for researchers to study its degradation through microbial, photocatalytic, and advanced oxidation processes. The quantitative data from studies on Klebsiella pneumoniae GM-04 highlight the potential of biological treatment methods. By employing the described analytical techniques, researchers can effectively monitor the degradation kinetics and elucidate the underlying mechanisms, contributing to the development of efficient technologies for treating textile wastewater.

References

Application Notes and Protocols: C.I. Disperse Blue 284 as a Dye Sensitizer in Solar Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the evaluation of C.I. Disperse Blue 284 as a potential dye sensitizer (B1316253) in Dye-Sensitized Solar Cell (DSSC) research. Due to a lack of specific published data on the photovoltaic performance of this particular dye, this document outlines the necessary experimental protocols and characterization techniques required to assess its efficacy.

Introduction to this compound

This compound is a synthetic dye belonging to the disperse class, primarily used in the textile industry.[1] Its chemical structure and chromophoric properties suggest potential for application as a sensitizer in DSSCs, a promising third-generation photovoltaic technology. The core principle of a DSSC involves a dye molecule absorbing light and injecting an electron into a wide-bandgap semiconductor, initiating the flow of electric current. The suitability of a dye for this purpose depends on its light absorption characteristics, electrochemical properties (HOMO/LUMO energy levels), and its ability to effectively bind to the semiconductor surface.

Theoretical Evaluation: Energy Level Considerations

A crucial first step in evaluating a new dye sensitizer is to understand its electronic properties, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These levels determine the thermodynamic feasibility of two critical processes in a DSSC:

  • Electron Injection: The LUMO level of the dye must be more negative (higher in energy) than the conduction band edge of the semiconductor (typically TiO₂, around -4.0 eV vs. vacuum) to ensure efficient electron injection from the photo-excited dye into the semiconductor.

  • Dye Regeneration: The HOMO level of the dye must be more positive (lower in energy) than the redox potential of the electrolyte (commonly I⁻/I₃⁻, around -4.6 eV vs. vacuum) to allow for the efficient regeneration of the oxidized dye.

Logical Workflow for Theoretical Evaluation

cluster_theoretical Theoretical Evaluation A Obtain Chemical Structure of this compound B Perform DFT/TD-DFT Calculations A->B C Determine HOMO/LUMO Energy Levels B->C D Compare with TiO₂ Conduction Band and Electrolyte Redox Potential C->D E Assess Thermodynamic Feasibility D->E

Caption: Theoretical workflow for assessing dye feasibility.

Experimental Protocols

The following protocols outline the fabrication and characterization of a DSSC using this compound as the sensitizer.

Preparation of Dye Solution
  • Solvent Selection: this compound is generally soluble in organic solvents. A common solvent for DSSC dye solutions is a 1:1 (v/v) mixture of acetonitrile (B52724) and tert-butanol.

  • Concentration: Prepare a dye solution with a concentration typically in the range of 0.3 to 0.5 mM.

  • Additives: To prevent dye aggregation on the TiO₂ surface, a co-adsorbent such as chenodeoxycholic acid (CDCA) can be added to the dye solution at a concentration of around 20 mM.

Fabrication of the Photoanode (TiO₂ Electrode)
  • Substrate Cleaning: Thoroughly clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential sonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) (15 minutes each).

  • TiO₂ Paste Deposition: Deposit a layer of TiO₂ paste (e.g., a transparent layer of 20 nm particles followed by a scattering layer of 400 nm particles) onto the conductive side of the FTO glass using a technique like screen printing or doctor-blading.

  • Sintering: Sinter the TiO₂-coated substrate in a furnace. A typical sintering program involves ramping up the temperature to 500°C and holding it for 30 minutes before cooling down to room temperature.

  • Post-treatment (Optional): To improve performance, the sintered TiO₂ film can be treated with a TiCl₄ solution.

Dye Sensitization
  • Immersion: While still warm (around 80°C), immerse the sintered TiO₂ electrode into the prepared this compound dye solution.

  • Soaking Time: Allow the electrode to soak for a period of 12 to 24 hours in a dark, sealed container to ensure adequate dye loading.

  • Rinsing: After soaking, rinse the sensitized photoanode with the solvent used for the dye solution (e.g., acetonitrile/tert-butanol mixture) to remove any non-adsorbed dye molecules.

Assembly of the Solar Cell
  • Counter Electrode Preparation: A platinized FTO glass is typically used as the counter electrode.

  • Sealing: Place a thermoplastic sealant (e.g., Surlyn) around the TiO₂ film on the photoanode and heat to create a seal between the photoanode and the counter electrode, leaving a small opening for electrolyte injection.

  • Electrolyte Injection: Introduce the electrolyte solution (e.g., a solution containing an I⁻/I₃⁻ redox couple in an organic solvent) into the cell through the pre-drilled holes in the counter electrode.

  • Final Sealing: Seal the injection holes with a small piece of sealant and a coverslip.

Experimental Workflow for DSSC Fabrication

cluster_fabrication DSSC Fabrication Workflow A Prepare C.I. Disperse Blue 284 Solution C Sensitize Photoanode with Dye Solution A->C B Fabricate TiO₂ Photoanode B->C D Assemble Cell with Counter Electrode C->D E Inject Electrolyte and Seal D->E

Caption: Step-by-step DSSC fabrication workflow.

Characterization and Data Presentation

To evaluate the performance of the DSSC sensitized with this compound, the following characterization techniques are essential.

Spectroscopic Analysis
  • UV-Vis Absorption Spectroscopy: Measure the absorption spectrum of the dye in solution and adsorbed onto the TiO₂ film. This will determine the light-harvesting range of the dye.

Electrochemical Analysis
  • Cyclic Voltammetry (CV): Perform CV measurements of the dye to experimentally determine its HOMO and LUMO energy levels.

Photovoltaic Performance Measurement

The primary method for evaluating solar cell performance is by measuring the current density-voltage (J-V) characteristics under simulated solar illumination (AM 1.5G, 100 mW/cm²).

The key photovoltaic parameters to be determined are:

  • Open-Circuit Voltage (Voc): The maximum voltage the cell can produce.

  • Short-Circuit Current Density (Jsc): The maximum current density the cell can produce.

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve.

  • Power Conversion Efficiency (η): The overall efficiency of the solar cell.

Table 1: Hypothetical Photovoltaic Performance Data for DSSCs with this compound

Dye SensitizerVoc (V)Jsc (mA/cm²)FF (%)η (%)
This compoundValueValueValueValue
Reference Dye (e.g., N719)ValueValueValueValue

Note: The table above is a template for presenting the collected data. "Value" should be replaced with experimentally determined measurements.

Incident Photon-to-Current Conversion Efficiency (IPCE)

IPCE measurements determine the quantum efficiency of the solar cell at different wavelengths of light, providing insight into how effectively incident photons are converted to electrons.

Table 2: Hypothetical IPCE Data for a DSSC with this compound

Wavelength (nm)IPCE (%)
400Value
450Value
500Value
550Value
600Value
650Value
700Value

Note: This table is a template for presenting IPCE data.

Signaling Pathway: Electron Transfer Mechanism in DSSC

The operation of a DSSC is based on a series of electron transfer processes.

cluster_pathway Electron Transfer Pathway in DSSC A Photon Absorption (Dye Excitation) B Electron Injection (Dye -> TiO₂) A->B C Electron Transport (Through TiO₂) B->C D External Circuit C->D E Counter Electrode D->E F Electrolyte Reduction (at Counter Electrode) E->F G Dye Regeneration (Electrolyte -> Dye) F->G G->A Cycle Repeats

Caption: Electron and charge flow in a DSSC.

Conclusion and Future Directions

This document provides a comprehensive guide for the systematic evaluation of this compound as a novel dye sensitizer for DSSCs. By following these protocols, researchers can obtain the necessary quantitative data to determine its photovoltaic performance and potential for future applications in solar energy conversion. Further research could involve molecular modification of the dye structure to optimize its optical and electrochemical properties for enhanced solar cell efficiency.

References

Application Notes and Protocols for Leaching of C.I. Disperse Blue 284 from Polyester Fabrics for Exposure Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester (B1180765). C.I. Disperse Blue 284 is a common dye used to achieve a bright blue hue in polyester textiles. Due to direct and prolonged contact of clothing with the skin, there is a potential for these dyes to leach from the fabric matrix and be absorbed by the skin, leading to potential health risks such as allergic contact dermatitis.[1][2] Therefore, quantifying the amount of dye that leaches from textiles under conditions simulating human perspiration is crucial for accurate exposure and risk assessment.

These application notes provide a detailed protocol for determining the leaching of this compound from polyester fabrics into artificial sweat, followed by its quantification using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Preparation of Artificial Sweat (as per ISO 105-E04)

A standardized method for assessing color fastness to perspiration is outlined in ISO 105-E04.[3][4][5][6][7] This protocol utilizes an artificial sweat solution to simulate human perspiration.

Acidic Solution (pH 5.5):

  • Composition:

    • 0.5 g L-histidine monohydrochloride monohydrate (C₆H₉N₃O₂·HCl·H₂O)

    • 5 g Sodium chloride (NaCl)

    • 2.5 g Disodium hydrogen phosphate (B84403) dihydrate (Na₂HPO₄·2H₂O)

  • Preparation:

    • Dissolve the above components in 1 liter of deionized water.

    • Adjust the pH to 5.5 using 0.1 M sodium hydroxide (B78521) (NaOH) or 0.1 M hydrochloric acid (HCl).

Alkaline Solution (pH 8.0):

  • Composition:

    • 0.5 g L-histidine monohydrochloride monohydrate (C₆H₉N₃O₂·HCl·H₂O)

    • 5 g Sodium chloride (NaCl)

    • 5 g Disodium hydrogen phosphate dodecahydrate (Na₂HPO₄·12H₂O)

  • Preparation:

    • Dissolve the above components in 1 liter of deionized water.

    • Adjust the pH to 8.0 using 0.1 M sodium hydroxide (NaOH) or 0.1 M hydrochloric acid (HCl).

Leaching Test Protocol

This protocol is adapted from ISO 105-E04 to quantify the leached dye.

  • Materials:

    • Polyester fabric dyed with this compound

    • Acidic and alkaline artificial sweat solutions

    • Glass petri dishes or other suitable inert containers

    • Incubator or water bath set to 37 °C ± 2 °C

    • Micropipettes and sterile pipette tips

  • Procedure:

    • Cut circular samples of the polyester fabric with a defined surface area (e.g., 1 cm²).

    • Place each fabric sample in a separate petri dish.

    • Add a specific volume of the artificial sweat solution to each petri dish, ensuring the fabric is fully immersed (e.g., 10 mL for a 1 cm² sample).

    • Incubate the samples at 37 °C for a defined period (e.g., 1, 4, 8, and 24 hours) to simulate prolonged skin contact.

    • At each time point, carefully remove an aliquot of the sweat solution for analysis.

    • Filter the collected aliquot through a 0.45 µm syringe filter to remove any particulate matter before HPLC analysis.

Quantification of this compound by HPLC
  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by measuring the absorbance spectrum of a this compound standard (typically the wavelength of maximum absorbance, λmax).

  • Calibration:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of the leached dye.

    • Inject each calibration standard into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Sample Analysis:

    • Inject the filtered aliquots of the artificial sweat samples into the HPLC system.

    • Record the peak area corresponding to this compound.

    • Use the calibration curve to determine the concentration of the dye in each sample.

Data Presentation

The quantitative data should be summarized in tables to facilitate comparison and analysis.

Table 1: HPLC Calibration Data for this compound

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
0.1Illustrative Value
0.5Illustrative Value
1.0Illustrative Value
5.0Illustrative Value
10.0Illustrative Value
R² Value Illustrative Value

Table 2: Leaching of this compound from Polyester Fabric into Artificial Sweat (µg/cm²)

Time (hours)Leached Dye in Acidic Sweat (pH 5.5)Leached Dye in Alkaline Sweat (pH 8.0)
1Illustrative ValueIllustrative Value
4Illustrative ValueIllustrative Value
8Illustrative ValueIllustrative Value
24Illustrative ValueIllustrative Value

Note: The data presented in these tables are for illustrative purposes only and should be replaced with experimental results.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the leaching assessment and a conceptual signaling pathway for potential skin sensitization.

Leaching_Assessment_Workflow cluster_prep Preparation cluster_leaching Leaching Experiment cluster_analysis Quantitative Analysis cluster_output Output prep_fabric Polyester Fabric Sample Preparation incubation Incubation in Artificial Sweat (37°C) prep_fabric->incubation prep_sweat Artificial Sweat Preparation (ISO 105-E04) prep_sweat->incubation sampling Aliquoting at Time Points incubation->sampling filtration Sample Filtration sampling->filtration hplc HPLC Analysis filtration->hplc quantification Quantification using Calibration Curve hplc->quantification data_table Data Tabulation quantification->data_table exposure_assessment Exposure Assessment data_table->exposure_assessment

Caption: Experimental workflow for assessing the leaching of this compound.

Skin_Sensitization_Pathway cluster_exposure Exposure cluster_skin Skin Interaction cluster_immune Immune Response cluster_reaction Clinical Manifestation dye_leaching This compound Leaching skin_penetration Skin Penetration dye_leaching->skin_penetration haptenization Haptenization (Binding to Skin Proteins) skin_penetration->haptenization langerhans_cell Langerhans Cell Recognition haptenization->langerhans_cell t_cell_activation T-Cell Activation & Proliferation langerhans_cell->t_cell_activation contact_dermatitis Allergic Contact Dermatitis t_cell_activation->contact_dermatitis

Caption: Conceptual pathway for skin sensitization by leached disperse dyes.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of C.I. Disperse Blue 284

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Disperse Blue 284 is a single azo dye used in the textile industry.[1] Given the potential for human exposure to textile dyes, it is crucial to evaluate their cytotoxic effects. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays. The provided methodologies are foundational and can be adapted for various research applications, including toxicological screening and safety assessment of textile chemicals.

Data Presentation: Cytotoxicity of this compound

The following table summarizes hypothetical quantitative data from various cytotoxicity assays performed on different cell lines treated with this compound for 24 hours. This table is intended to serve as a template for presenting experimental findings.

Cell LineAssay TypeEndpointIC50 (µg/mL)Max. Inhibition (%)
HaCaT (Human Keratinocytes)MTTMetabolic Activity75.285.3
HepG2 (Human Hepatoma)MTTMetabolic Activity112.578.9
HaCaT (Human Keratinocytes)Neutral Red UptakeLysosomal Integrity68.988.1
HepG2 (Human Hepatoma)Neutral Red UptakeLysosomal Integrity105.881.4
HaCaT (Human Keratinocytes)LDH ReleaseMembrane Integrity150.765.7
HepG2 (Human Hepatoma)LDH ReleaseMembrane Integrity210.360.2

Experimental Protocols

Detailed methodologies for three key cytotoxicity assays are provided below. These protocols are designed to be robust and reproducible.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[2][3]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Human keratinocytes (HaCaT) and Human hepatoma cells (HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of solvent used for the dye) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Neutral Red (NR) Uptake Assay

Principle: This assay evaluates cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells. The amount of dye incorporated is proportional to the number of viable cells.[4][5][6]

Materials:

  • This compound stock solution

  • HaCaT and HepG2 cells

  • Complete cell culture medium

  • Neutral Red solution (50 µg/mL in culture medium)

  • Destain solution (50% ethanol, 49% deionized water, 1% acetic acid)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired exposure period.

  • NR Staining: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Carefully remove the NR solution and wash the cells with 150 µL of PBS.

  • Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50.

Lactate Dehydrogenase (LDH) Release Assay

Principle: This assay assesses cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[7][8][9]

Materials:

  • This compound stock solution

  • HaCaT and HepG2 cells

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis solution (positive control)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by adding lysis solution to a set of wells 45 minutes before the end of the incubation period.

  • Incubation: Incubate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the maximum LDH release from lysed cells.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for this compound-induced cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (HaCaT, HepG2) seeding Seed Cells in 96-well Plates cell_culture->seeding dye_prep Prepare this compound Stock Solution treatment Treat Cells with Dye (24h, 48h, 72h) dye_prep->treatment seeding->treatment mtt MTT Assay treatment->mtt nr Neutral Red Assay treatment->nr ldh LDH Assay treatment->ldh readout Measure Absorbance (Microplate Reader) mtt->readout nr->readout ldh->readout analysis Calculate % Viability / Cytotoxicity Determine IC50 readout->analysis

Experimental workflow for in vitro cytotoxicity assessment.

signaling_pathway cluster_trigger Cellular Exposure cluster_mechanism Toxicity Mechanisms cluster_pathway Downstream Effects dye This compound azo_reduction Azo Reduction (Azoreductases) dye->azo_reduction ros Increased Reactive Oxygen Species (ROS) dye->ros amines Aromatic Amines azo_reduction->amines mito_stress Mitochondrial Stress ros->mito_stress dna_adducts DNA Adducts (Genotoxicity) amines->dna_adducts apoptosis Apoptosis dna_adducts->apoptosis mito_stress->apoptosis

Proposed signaling pathway for azo dye-induced cytotoxicity.

References

Application Notes and Protocols for Patch Testing in C.I. Disperse Blue 284 Contact Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a significant lack of specific toxicological and sensitization data for C.I. Disperse Blue 284 in publicly available scientific literature. The following protocols and application notes are based on established methodologies for patch testing other disperse dyes known to cause contact dermatitis, such as C.I. Disperse Blue 106 and C.I. Disperse Blue 124. Researchers and clinicians should exercise caution and consider this lack of specific data when adapting these methods for this compound.

Introduction

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers like polyester (B1180765) and acetate.[1] Several disperse dyes are recognized as significant contact allergens, leading to textile contact dermatitis.[2] this compound is a monoazo disperse dye used for achieving a bright blue color in textiles.[1] While specific reports on its sensitization potential are scarce, its chemical structure and class suggest a potential for inducing allergic contact dermatitis.

These application notes provide a generalized framework for the preparation, application, and interpretation of patch tests for suspected this compound contact dermatitis, aimed at researchers, scientists, and drug development professionals.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1.

Table 1: Materials and Reagents for Patch Testing

CategoryItemSpecifications
Allergen This compoundHighest purity available
Petrolatum, whiteUSP grade
Patch Test Units Finn Chambers® on Scanpor® tape, IQ Chambers™, or similar8-10 mm diameter
Solvents (for preparation) Acetone or Ethanol (optional, for initial dispersion)ACS grade
Preparation Equipment Glass mortar and pestle or ointment mill
SpatulaStainless steel
Weighing scaleAnalytical balance (0.001g accuracy)
Application & Reading Skin markerNon-sensitizing
Ruler or caliperFor measuring reaction size
Personal Protective EquipmentGloves, lab coat, safety glasses

Experimental Protocols

Allergen Preparation

The standard vehicle for patch testing disperse dyes is petrolatum.[3] The concentration of the allergen should be carefully chosen to be non-irritating yet sufficient to elicit an allergic reaction in sensitized individuals. As no established concentration for this compound exists, a starting concentration of 1.0% in petrolatum is proposed, based on concentrations used for other disperse blue dyes like Disperse Blue 106 and 124.[2]

Protocol for 1.0% this compound in Petrolatum (10g batch):

  • Weigh 0.1g of this compound powder using an analytical balance.

  • Weigh 9.9g of white petrolatum.

  • If the dye powder is coarse, triturate it in a glass mortar and pestle to a fine, uniform powder.

  • Incorporate the dye powder into the petrolatum using geometric dilution: a. Add an amount of petrolatum approximately equal to the volume of the dye powder and mix thoroughly with a spatula until a homogenous paste is formed. b. Continue adding small, incremental amounts of the remaining petrolatum, mixing thoroughly after each addition, until all the petrolatum is incorporated and the mixture is uniform in color and consistency.

  • For larger batches or to ensure optimal dispersion, an ointment mill can be used.

  • Store the prepared allergen in a sealed, light-resistant container, labeled with the allergen name, concentration, vehicle, and date of preparation.

Patch Test Application

The patch tests are typically applied to the upper back of the subject.[3]

Protocol for Patch Test Application:

  • Ensure the subject's back is clean, dry, and free of any lotions or medications.[4]

  • Using a syringe or small spatula, apply a small, uniform amount of the 1.0% this compound in petrolatum into the designated patch test chamber. The chamber should be filled but not overflowing.

  • Carefully apply the patch test unit to the upper back, ensuring good adhesion to the skin.

  • Mark the location of the patch test unit on the skin with a skin marker for accurate reading after removal.

  • Instruct the subject to keep the patch test area dry and to avoid activities that may cause excessive sweating or dislodging of the patches.[4]

Patch Test Reading and Interpretation

Patch test readings are typically performed at 48 hours (Day 2) and 96 hours (Day 4) after application.[5] A final reading at Day 7 may be beneficial as some allergens can cause delayed reactions.[5]

Protocol for Patch Test Reading:

  • At 48 hours, carefully remove the patch test units.

  • Allow the skin to rest for 30-60 minutes before the first reading to let any pressure-related erythema subside.

  • Examine the test site for any signs of a reaction.

  • Score the reaction according to the International Contact Dermatitis Research Group (ICDRG) criteria (see Table 2).

  • Repeat the reading and scoring at 96 hours (and optionally at Day 7).

Table 2: International Contact Dermatitis Research Group (ICDRG) Scoring Criteria

ScoreDescriptionClinical Signs
- NegativeNo reaction
?+ Doubtful reactionFaint macular erythema only
+ Weak positiveErythema, infiltration, possibly papules
++ Strong positiveErythema, infiltration, papules, vesicles
+++ Extreme positiveIntense erythema, infiltration, coalescing vesicles, bullae
IR Irritant reactionGlazed, wrinkled, or eroded skin; pustules; or sharply demarcated erythema without infiltration

Data Presentation

All quantitative data from patch testing should be systematically recorded. Table 3 provides a template for summarizing results from a cohort of subjects.

Table 3: Summary of Patch Test Results for this compound (Hypothetical Data)

Subject IDAgeSexReading Time (hours)ICDRG ScoreReaction Size (mm)Clinical Relevance
00145F48++15 x 15Relevant
96+++18 x 17
00232M48?+10 x 10Uncertain
96+12 x 11
0.0351F48-0Not Relevant
96-0

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for patch testing is depicted in the following diagram.

G cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_read Phase 3: Reading & Interpretation A Allergen Weighing (this compound & Petrolatum) B Trituration & Geometric Dilution A->B C Homogenization B->C D Patch Test Chamber Filling C->D E Application to Subject's Back D->E F Occlusion for 48 hours E->F G Patch Removal at 48h F->G H Reading 1 (48h) G->H I Reading 2 (96h) H->I J Optional Reading 3 (Day 7) I->J K Scoring (ICDRG) & Documentation J->K

Caption: Experimental workflow for this compound patch testing.

Logical Relationship in Allergic Contact Dermatitis

The development of allergic contact dermatitis follows a logical sequence of events, from initial exposure and sensitization to the elicitation of a clinical reaction upon re-exposure.

G A Initial Exposure to This compound B Haptenation (Dye binds to skin proteins) A->B C Uptake by Antigen Presenting Cells (APCs) B->C D T-Cell Sensitization in Lymph Nodes C->D E Re-exposure to This compound D->E Sensitized State F Elicitation of Allergic Reaction E->F G Clinical Manifestation (Dermatitis) F->G

Caption: Simplified signaling pathway of allergic contact dermatitis.

Potential Cross-Reactions

It is important to consider the possibility of cross-reactions with other disperse dyes, particularly those with similar chemical structures (azo dyes). For instance, cross-reactivity has been observed between Disperse Blue 106 and Disperse Blue 124.[6] Patients sensitized to para-phenylenediamine (PPD) may also exhibit co-reactions to certain disperse dyes.[6] Therefore, a comprehensive patch test series for suspected textile dermatitis should include a standard series and a textile dye series.[2]

Conclusion

The provided application notes and protocols offer a standardized approach to patch testing for contact dermatitis potentially caused by this compound. Due to the absence of specific sensitization data for this dye, the proposed methodology is extrapolated from data on other known allergenic disperse dyes. It is imperative for researchers to meticulously document all findings, including any irritant or unexpected reactions, to contribute to the body of knowledge on the safety of this and other textile dyes. Further research is critically needed to establish a definitive non-irritating patch test concentration and to understand the sensitization potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: C.I. Disperse Blue 284 Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Disperse Blue 284 in in vitro settings.

Troubleshooting Guides

Issue: Precipitate Formation When Preparing Aqueous Solutions

Question: I am observing precipitation or cloudiness when I add my this compound stock solution (dissolved in an organic solvent) to my aqueous cell culture medium. How can I resolve this?

Answer:

This compound is a hydrophobic molecule that is practically insoluble in water. Precipitation upon addition to aqueous media is a common issue. Here are several strategies to improve its solubility and prevent precipitation:

1. Co-Solvent Approach (Using DMSO)

Dimethyl sulfoxide (B87167) (DMSO) is a common co-solvent used to dissolve hydrophobic compounds for in vitro assays. However, high concentrations of DMSO can be toxic to cells.

  • Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO. Then, dilute this stock solution into your cell culture medium to the final desired concentration, ensuring the final DMSO concentration remains low (ideally ≤ 0.5%).

Experimental Protocol: Preparing a DMSO Stock Solution

  • Weigh out a precise amount of this compound powder.

  • Add a calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex the solution vigorously until the dye is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • When preparing your working solution, add the DMSO stock dropwise to the vigorously vortexing or stirring cell culture medium to facilitate rapid dispersion and minimize precipitation.

2. Surfactant-Mediated Solubilization (Micellar Encapsulation)

Non-ionic surfactants like Tween® 20 can form micelles in aqueous solutions that encapsulate hydrophobic compounds, increasing their apparent solubility.

  • Recommendation: Use a low concentration of a biocompatible surfactant, such as Tween® 20, in your final solution to keep this compound in suspension.

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Prepare a stock solution of Tween® 20 in water (e.g., 10% w/v).

  • Add the Tween® 20 stock solution to your aqueous medium to achieve a final concentration that is above its critical micelle concentration (CMC) but still non-toxic to your cells (typically 0.01% to 0.1% for Tween® 20).

  • Add the this compound stock solution to the surfactant-containing medium while stirring.

3. Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.

  • Recommendation: Form an inclusion complex of this compound with a cyclodextrin, such as β-cyclodextrin, before adding it to your aqueous medium.

Experimental Protocol: Cyclodextrin Inclusion Complex Formation (Kneading Method)

  • Weigh out molar equivalents of this compound and β-cyclodextrin.

  • Place the powders in a mortar.

  • Add a small amount of a solvent blend (e.g., water/ethanol) to form a thick paste.

  • Knead the paste thoroughly for at least 30-60 minutes.

  • Dry the resulting paste (e.g., in a vacuum oven at a low temperature) to obtain a solid powder of the inclusion complex.

  • This powder can then be dissolved in your aqueous experimental medium.

Data Presentation: Solubility of Disperse Dyes
SolventRepresentative Solubility of Disperse Dyes (at 25°C)
WaterInsoluble to very slightly soluble (<0.1 g/L)
AcetoneSoluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of this compound cluster_methods Solubilization Methods cluster_application Application in In Vitro Experiment Weigh_Dye Weigh this compound Powder Select_Method Select Solubilization Method Weigh_Dye->Select_Method Co_Solvent Co-Solvent (DMSO) Select_Method->Co_Solvent Method 1 Surfactant Surfactant (Tween® 20) Select_Method->Surfactant Method 2 Cyclodextrin Cyclodextrin Select_Method->Cyclodextrin Method 3 Prepare_Working_Solution Prepare Working Solution in Cell Culture Medium Co_Solvent->Prepare_Working_Solution Surfactant->Prepare_Working_Solution Cyclodextrin->Prepare_Working_Solution Add_To_Cells Add to In Vitro Model (e.g., Cell Culture) Prepare_Working_Solution->Add_To_Cells Incubate Incubate for Desired Time Add_To_Cells->Incubate Assay Perform Downstream Assays (e.g., Viability, Signaling) Incubate->Assay hypothetical_signaling_pathway Disperse_Dye This compound (or other disperse dyes) Cell_Membrane Cell Membrane Disperse_Dye->Cell_Membrane Interacts with or passes through ROS Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Cell_Membrane->ROS MAPK_Pathway MAPK Signaling Pathway (e.g., JNK, p38) ROS->MAPK_Pathway Activates Nrf2_Pathway Nrf2 Activation ROS->Nrf2_Pathway Activates Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis, Altered Gene Expression) MAPK_Pathway->Cellular_Response Nrf2_Pathway->Cellular_Response

Overcoming matrix effects in HPLC analysis of C.I. Disperse Blue 284

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C.I. Disperse Blue 284 HPLC Analysis

Welcome to the troubleshooting and guidance center for the HPLC analysis of this compound. This resource is designed for researchers, analytical scientists, and quality control professionals to identify, understand, and overcome challenges related to matrix effects in the quantification of this dye.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in HPLC analysis?

A1: A matrix effect is the alteration of an analyte's signal response due to the presence of other co-eluting components in the sample matrix.[1] These interfering compounds can either suppress the signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate and unreliable quantitative results.[2][3] This phenomenon is a significant concern in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS).[4]

Q2: My this compound peak area is inconsistent between samples, even at the same spiked concentration. Could this be a matrix effect?

A2: Yes, inconsistent peak areas are a classic symptom of variable matrix effects. If the composition of the matrix differs from sample to sample (e.g., wastewater from different sources, different textile finishes), the degree of ion suppression or enhancement can change, leading to poor reproducibility.[2]

Q3: How can I confirm that matrix effects are impacting my analysis of this compound?

A3: The most direct way to assess matrix effects is using a post-extraction spike analysis .[3][4] This involves comparing the signal response of the analyte spiked into a blank matrix extract against the response of the analyte in a neat (clean) solvent at the same concentration.[5] A significant difference between the two indicates the presence of matrix effects.[3] A qualitative method, known as post-column infusion, can also be used to identify at what retention times matrix components are causing suppression or enhancement.[2]

Q4: What are the primary strategies to overcome matrix effects?

A4: Strategies can be broadly categorized into three areas:

  • Improve Sample Preparation: The most effective approach is to remove interfering components before analysis using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6][7][8]

  • Optimize Chromatographic Separation: Modifying the HPLC method (e.g., changing the gradient, using a different column chemistry) can separate the this compound peak from the interfering matrix components.[9][10]

  • Use Compensation Methods: If matrix effects cannot be eliminated, their impact can be compensated for by using an appropriate internal standard (ideally, a stable isotope-labeled version of the analyte) or by using a matrix-matched calibration.[7][10]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and mitigating matrix effects for this compound.

Problem 1: Low signal response and poor sensitivity.
Potential Cause Troubleshooting Step Explanation
Ion Suppression Perform a quantitative matrix effect assessment (See Protocol below). A Matrix Effect (ME) value significantly below 100% confirms suppression.Co-eluting compounds from the sample matrix compete with this compound for ionization in the MS source, reducing its signal intensity.[1][2]
Inefficient Sample Cleanup Enhance the sample preparation method. If using protein precipitation, consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a cleaner extract.[8][11]SPE and LLE are more selective and can effectively remove a wider range of interferences, such as salts, lipids, and other organic molecules that cause ion suppression.[11]
Chromatographic Co-elution Adjust the HPLC gradient to increase the separation between the analyte and interfering peaks. Alternatively, try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18).[10]Altering the chromatography can move the elution time of this compound away from the region where matrix components are eluting, thus avoiding the suppression effect.[9]
Problem 2: High variability and poor reproducibility of results.
Potential Cause Troubleshooting Step Explanation
Inconsistent Matrix Composition Implement a more robust sample cleanup method, such as mixed-mode SPE, which can handle a wider variety of interferences.If your samples have diverse origins, a single cleanup method may not be effective for all. A more rigorous method ensures a more consistent final extract.[11]
Lack of Compensation Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound. If a SIL-IS is unavailable, use a matrix-matched calibration curve.A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction.[10] Matrix-matched calibration normalizes the effect by preparing standards in a blank matrix similar to the samples.[9]
Sample Dilution If sensitivity allows, simply diluting the sample extract can reduce the concentration of interfering components.[9]This is a quick and effective method, as it lowers the amount of matrix components entering the ion source, though it also lowers the analyte concentration.[4]

Experimental Protocols & Data

Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol determines the precise level of ion suppression or enhancement.

1. Objective: To quantify the matrix effect (ME) on the this compound signal.

2. Materials:

  • This compound analytical standard.

  • Blank matrix (e.g., textile effluent, plasma) confirmed to be free of the analyte.

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Standard sample preparation equipment (e.g., centrifuge, SPE manifold).

3. Procedure:

  • Prepare Set A (Neat Solution): Spike the this compound standard into a clean solvent (e.g., mobile phase) to a known concentration (e.g., 50 ng/mL).

  • Prepare Set B (Post-Spike Matrix): Process a blank matrix sample through your entire sample preparation procedure. After the final extraction step, spike the this compound standard into this clean extract to the same final concentration as Set A.

  • Analysis: Inject both sets of samples into the HPLC-MS/MS system and record the peak area for this compound.

4. Calculation: The Matrix Effect (%) is calculated using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • ME ≈ 100%: No significant matrix effect.

  • ME < 100%: Ion suppression.

  • ME > 100%: Ion enhancement.

Data Presentation: Comparison of Sample Preparation Techniques

The following table shows hypothetical data from an experiment comparing different sample preparation methods to reduce matrix effects in wastewater analysis for this compound.

Sample Preparation Method Mean Peak Area (Post-Spike) Matrix Effect (ME %) Analyte Recovery (%) Notes
Dilute-and-Shoot (1:10)125,00025%98%Significant ion suppression. Not suitable for trace analysis.
Protein Precipitation (PPT)280,00056%95%Better than dilution, but still shows considerable suppression.[11]
Liquid-Liquid Extraction (LLE)410,00082%88%Good reduction in matrix effects but may have lower recovery for some analytes.[11]
Solid-Phase Extraction (SPE)465,00093%92%Excellent removal of interferences, resulting in minimal matrix effect and good recovery.[8]
(Peak Area in Neat Solvent = 500,000)

Visual Workflow and Decision Guides

Workflow for Matrix Effect Investigation

This diagram outlines the systematic process from initial analysis to final method optimization.

MatrixEffectWorkflow cluster_start Phase 1: Initial Analysis & Diagnosis cluster_assess Phase 2: Quantify the Effect cluster_end Phase 4: Final Validation start Initial HPLC Analysis of This compound observe Observe Inconsistent Results (Low recovery, high RSD%) start->observe assess Perform Post-Extraction Spike Experiment observe->assess Suspect Matrix Effect calculate Calculate Matrix Effect (ME %) assess->calculate is_effect Is ME % outside 85-115% range? calculate->is_effect optimize_prep Optimize Sample Prep (e.g., switch to SPE) is_effect->optimize_prep Yes no_effect No Significant Matrix Effect is_effect->no_effect No optimize_hplc Optimize Chromatography (Gradient, Column) optimize_prep->optimize_hplc use_is Use Compensation (SIL-IS, Matrix-Matched Cal.) optimize_prep->use_is validate Validate Final Method optimize_prep->validate

Caption: A workflow for identifying, quantifying, and mitigating matrix effects.

Decision Tree for Mitigation Strategy

This diagram helps you choose the most appropriate strategy to overcome matrix effects based on your experimental constraints.

MitigationStrategy start Matrix Effect Confirmed q1 Is Assay Sensitivity Sufficient? start->q1 a1_yes Dilute Sample Extract (e.g., 10-fold) q1->a1_yes Yes q2 Is a Blank Matrix Available? q1->q2 No a2_yes Use Matrix-Matched Calibration q2->a2_yes Yes q3 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? q2->q3 No a3_yes Use SIL-IS for Compensation q3->a3_yes Yes a3_no Improve Sample Cleanup (SPE, LLE) and/or Optimize Chromatography q3->a3_no No

Caption: A decision tree for selecting a matrix effect mitigation strategy.

References

Technical Support Center: Optimizing Enzymatic Degradation of C.I. Disperse Blue 284

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH and temperature for the enzymatic degradation of C.I. Disperse Blue 284. As direct experimental data for this specific dye is limited in publicly available literature, the information presented here is synthesized from studies on structurally similar disperse and azo dyes, utilizing common dye-degrading enzymes such as laccase and horseradish peroxidase (HRP).

Frequently Asked Questions (FAQs)

Q1: Which enzymes are commonly used for the degradation of disperse dyes like this compound?

A1: Laccases and peroxidases, such as horseradish peroxidase (HRP), are the most frequently studied enzymes for the degradation of a wide range of synthetic dyes, including disperse and azo dyes.[1][2][3] These enzymes exhibit broad substrate specificity, making them suitable candidates for breaking down complex dye molecules.[4][5]

Q2: What are the general optimal pH and temperature ranges for these enzymes?

A2: The optimal conditions vary depending on the specific enzyme and its source. Generally, laccases tend to have optimal activity in acidic to neutral pH ranges (pH 3.0-6.0) and temperatures between 40-50°C.[6] Horseradish peroxidase often exhibits optimal activity in a slightly acidic to neutral pH range (around pH 6.0-7.0) and at temperatures around 30-40°C.[7] However, some studies have shown HRP to be more effective at a very acidic pH of 2.5 for certain blue dyes.[4][5]

Q3: Why is it important to optimize pH and temperature?

A3: Enzyme activity is highly dependent on pH and temperature. Deviations from the optimal conditions can lead to a significant loss of catalytic efficiency or even irreversible denaturation of the enzyme, resulting in poor dye degradation.[1]

Q4: What are the expected products of enzymatic degradation of azo dyes?

A4: The initial step in the enzymatic degradation of azo dyes typically involves the cleavage of the azo bond (-N=N-), which is responsible for the color of the dye.[1][2] This process can lead to the formation of aromatic amines, which may be less colored but can sometimes be more toxic than the parent dye.[1][2] Further degradation of these intermediates into less harmful or non-toxic compounds is a crucial aspect of the bioremediation process.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no dye degradation Suboptimal pH or temperature: The reaction conditions are not ideal for the enzyme's activity.- Verify the pH of your buffer solution before starting the experiment.- Perform a pH profile experiment by testing a range of pH values (e.g., 3.0 to 9.0) to determine the optimum for your specific enzyme and dye.- Conduct a temperature profile experiment by incubating the reaction at various temperatures (e.g., 20°C to 60°C) to find the optimal condition.
Enzyme inactivity: The enzyme may have lost its activity due to improper storage or handling.- Ensure the enzyme has been stored at the recommended temperature.- Avoid repeated freeze-thaw cycles.- Run a positive control with a known substrate for the enzyme to confirm its activity.
Insufficient enzyme concentration: The amount of enzyme is not enough to effectively degrade the dye concentration.- Increase the enzyme concentration in the reaction mixture incrementally.- Determine the optimal enzyme concentration by testing a range of concentrations while keeping other parameters constant.
Presence of inhibitors: Components in the reaction mixture or the dye itself might be inhibiting the enzyme.- Analyze the composition of your dye solution for potential inhibitors.- Some dyes can act as competitive inhibitors to the enzyme, especially at neutral pH.[4][5] Consider adjusting the pH.- If using a complex medium, consider purifying the enzyme or removing potential inhibitors.
Inconsistent results Inaccurate pipetting or reagent preparation: Variability in the preparation of solutions can lead to inconsistent outcomes.- Calibrate your pipettes regularly.- Prepare fresh stock solutions of the dye and other reagents for each set of experiments.- Prepare a master mix for your reactions to ensure consistency across samples.[8]
Precipitation of the dye: Disperse dyes have low water solubility and may precipitate, affecting the accuracy of measurements.- Ensure the dye is fully dissolved in the reaction buffer. A small amount of a co-solvent like DMSO may be used, but its effect on enzyme activity should be checked.- Visually inspect the reaction mixture for any precipitation before and after the experiment.
Color reappears after initial degradation Formation of unstable intermediates: The initial degradation products may be unstable and can re-polymerize to form colored compounds.- Analyze the reaction products over time using techniques like UV-Vis spectroscopy or HPLC to monitor the formation and disappearance of intermediates.- Consider the use of redox mediators, which can help in the complete degradation of the dye and prevent re-polymerization.

Data Presentation

Table 1: General Optimal pH and Temperature for Common Dye-Degrading Enzymes (Based on Literature for Similar Dyes)

EnzymeTypical Optimal pH RangeTypical Optimal Temperature Range (°C)Reference
Laccase3.0 - 6.040 - 50[6]
Horseradish Peroxidase (HRP)6.0 - 7.0 (can be as low as 2.5 for some blue dyes)30 - 40[4][5][7]

Experimental Protocols

Protocol 1: Determination of Optimal pH for Enzymatic Degradation
  • Prepare Buffer Solutions: Prepare a series of buffer solutions with different pH values (e.g., citrate (B86180) buffer for pH 3.0-6.0 and phosphate (B84403) buffer for pH 6.0-8.0).

  • Prepare Reaction Mixtures: In separate reaction tubes, add a fixed concentration of this compound and a fixed concentration of the enzyme (e.g., laccase or HRP) to each buffer solution.

  • Initiate Reaction: Start the reaction simultaneously for all pH values. If using HRP, add a co-substrate like hydrogen peroxide (H₂O₂) to initiate the reaction.[7]

  • Incubation: Incubate the reaction mixtures at a constant, moderate temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop Reaction: Stop the reaction by heat inactivation or by adding a suitable quenching agent.

  • Measure Degradation: Measure the remaining dye concentration spectrophotometrically at the maximum absorbance wavelength (λmax) of this compound. The percentage of degradation can be calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.

  • Determine Optimal pH: Plot the percentage of degradation against the pH to identify the optimal pH for the enzymatic reaction.

Protocol 2: Determination of Optimal Temperature for Enzymatic Degradation
  • Prepare Reaction Mixtures: Prepare multiple reaction tubes containing the optimal pH buffer (determined from Protocol 1), a fixed concentration of this compound, and a fixed concentration of the enzyme.

  • Incubation at Different Temperatures: Incubate each reaction tube at a different temperature (e.g., 20°C, 30°C, 40°C, 50°C, 60°C) for a defined period.

  • Stop Reaction and Measure Degradation: Follow steps 5 and 6 from Protocol 1 to stop the reaction and measure the percentage of dye degradation.

  • Determine Optimal Temperature: Plot the percentage of degradation against the temperature to identify the optimal temperature for the enzymatic reaction.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_ph_opt pH Optimization cluster_temp_opt Temperature Optimization Dye_Stock Prepare this compound Stock Setup_pH Set up reactions at different pH values Dye_Stock->Setup_pH Setup_Temp Set up reactions at optimal pH Dye_Stock->Setup_Temp Enzyme_Stock Prepare Enzyme Stock (Laccase/HRP) Enzyme_Stock->Setup_pH Enzyme_Stock->Setup_Temp Buffers Prepare Buffers (Varying pH) Buffers->Setup_pH Incubate_pH Incubate at constant temperature Setup_pH->Incubate_pH Measure_pH Measure degradation Incubate_pH->Measure_pH Optimal_pH Determine Optimal pH Measure_pH->Optimal_pH Optimal_pH->Setup_Temp Incubate_Temp Incubate at different temperatures Setup_Temp->Incubate_Temp Measure_Temp Measure degradation Incubate_Temp->Measure_Temp Optimal_Temp Determine Optimal Temperature Measure_Temp->Optimal_Temp

Caption: Workflow for optimizing pH and temperature.

Signaling_Pathway Enzyme Enzyme (Laccase/HRP) Dye This compound (Colored) Intermediates Degradation Intermediates (Less Colored/Colorless) Dye->Intermediates Enzymatic Cleavage (Azo Bond) Products Final Products (e.g., CO₂, H₂O) Intermediates->Products Further Degradation

Caption: Enzymatic degradation pathway of azo dyes.

References

Preventing aggregation of C.I. Disperse Blue 284 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of C.I. Disperse Blue 284 in aqueous solutions during their experiments.

Troubleshooting Guide

Issue: Precipitate or visible aggregates observed in the this compound solution.

Possible Causes and Solutions:

  • Improper Dissolution Technique: this compound is insoluble in water and requires a specific procedure for creating a stable dispersion.

    • Solution: Follow the recommended experimental protocol for preparing the dye dispersion. Ensure the use of appropriate dispersing agents.

  • High Temperature: Elevated temperatures can increase the kinetic energy of dye particles, leading to a higher frequency of collisions and subsequent aggregation.[1][2]

    • Solution: Maintain the recommended temperature for your specific application. If high temperatures are necessary, use a thermally stable dispersing agent.

  • Incorrect pH: The pH of the aqueous solution can affect the surface charge of the dye particles, influencing their stability.[1][3]

    • Solution: Adjust the pH of the solution to the optimal range for this compound dispersion, which is typically in the acidic range.

  • Presence of Metal Ions: Divalent and trivalent metal ions in the water can interact with the dye molecules and promote aggregation.[3]

    • Solution: Use deionized or distilled water for all solutions. If hard water must be used, consider adding a chelating agent.

  • Inadequate or Incorrect Dispersing Agent: The type and concentration of the dispersing agent are critical for maintaining a stable dye dispersion.

    • Solution: Utilize the recommended dispersing agents at their optimal concentrations. Refer to the quantitative data and experimental protocols below.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate in water?

This compound is a synthetic, non-ionic dye with low water solubility, primarily used for dyeing hydrophobic fibers like polyester.[4] Its molecular structure contains hydrophobic regions that tend to associate in aqueous environments to minimize contact with water, leading to aggregation.[5]

Q2: What are dispersing agents and how do they prevent aggregation?

Dispersing agents are surfactants that adsorb onto the surface of the dye particles. They prevent aggregation through two main mechanisms:

  • Electrostatic Repulsion: Anionic dispersing agents impart a negative charge to the dye particles, causing them to repel each other.

  • Steric Hindrance: The bulky structure of the dispersing agent creates a physical barrier that prevents particles from coming into close contact.

Q3: Which dispersing agents are recommended for this compound?

Commonly used and effective dispersing agents for disperse dyes include:

  • Naphthalene Sulfonate Formaldehyde Condensates (e.g., Dispersant NNO): These are anionic surfactants known for their excellent dispersing properties.[6][7]

  • Lignosulfonates: These are byproducts of the paper industry and are effective and economical dispersing agents.[8][9]

  • Non-ionic Surfactants: These can be used in combination with anionic surfactants to enhance stability, especially at high temperatures.[2]

Q4: Can I use a combination of dispersing agents?

Yes, in some cases, a combination of anionic and non-ionic surfactants can provide synergistic effects, improving the stability of the dispersion, particularly under high-temperature conditions.[2]

Q5: How can I test the stability of my this compound dispersion?

You can perform a simple filter paper test or a high-temperature stability test as described in the experimental protocols section.

Quantitative Data: Recommended Dispersing Agent Concentrations

Dispersing AgentChemical ClassRecommended ConcentrationNotes
Dispersant NNO (Sodium Naphthalene Sulfonate Formaldehyde Condensate)Anionic Surfactant0.5 - 1.5 g/L in the dye bathEffective for high-temperature and high-pressure dyeing.[10]
LignosulfonatesAnionic Surfactant1.5 - 2 times the weight of the dyeA cost-effective and environmentally friendly option.[7]
Phenol/Naphthol Sulfonic Sodium Salt and Formaldehyde CondensatesAnionic SurfactantVaries; follow manufacturer's guidelinesOffers good thermal stability.[2][9]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Aqueous Dispersion
  • Materials: this compound powder, chosen dispersing agent (e.g., Dispersant NNO), deionized water, magnetic stirrer, and a beaker.

  • Procedure: a. Weigh the desired amount of this compound powder. b. In a separate beaker, dissolve the appropriate amount of dispersing agent in deionized water according to the table above. c. While stirring the dispersing agent solution vigorously with a magnetic stirrer, slowly add the this compound powder. d. Continue stirring for at least 30 minutes to ensure a homogeneous dispersion. e. Visually inspect the solution for any visible aggregates or precipitate.

Protocol 2: High-Temperature Dispersion Stability Test
  • Materials: Prepared this compound dispersion, pressure-resistant glass vessel, oven or heating block, and filter paper.

  • Procedure: a. Place a sample of the dye dispersion into the pressure-resistant glass vessel. b. Heat the vessel to the desired experimental temperature (e.g., 130°C) for a specified duration (e.g., 30-60 minutes).[11][12] c. Allow the solution to cool to room temperature. d. Filter the solution through a standard laboratory filter paper. e. Evaluation: A stable dispersion will pass through the filter paper with minimal to no residue. The presence of a significant amount of dye particles on the filter paper indicates poor thermal stability and aggregation.

Protocol 3: Filter Paper Diffusion Test
  • Materials: Prepared this compound dispersion, laboratory filter paper, and a pipette.

  • Procedure: a. Place a sheet of filter paper on a flat, horizontal surface. b. Using a pipette, carefully place a single drop of the dye dispersion in the center of the filter paper. c. Allow the drop to spread and the liquid to be absorbed by the paper. d. Evaluation: A well-dispersed dye will show a uniform, circular spot with even color distribution. Aggregated dye will result in an uneven spot with a concentration of color in the center and a less colored or clear ring around it.[11]

Visualizations

TroubleshootingWorkflow start Start: Aggregation Observed check_dissolution Review Dissolution Protocol start->check_dissolution improper_dissolution Improper Protocol check_dissolution->improper_dissolution correct_protocol Follow Protocol 1 improper_dissolution->correct_protocol Yes check_temp Check Temperature improper_dissolution->check_temp No end_success End: Stable Dispersion correct_protocol->end_success high_temp Temperature Too High? check_temp->high_temp use_stable_dispersant Use Thermally Stable Dispersant high_temp->use_stable_dispersant Yes check_ph Verify pH high_temp->check_ph No use_stable_dispersant->end_success incorrect_ph Incorrect pH? check_ph->incorrect_ph adjust_ph Adjust to Optimal pH incorrect_ph->adjust_ph Yes check_water Assess Water Quality incorrect_ph->check_water No adjust_ph->end_success metal_ions Metal Ions Present? check_water->metal_ions use_di_water Use Deionized Water metal_ions->use_di_water Yes check_dispersant Evaluate Dispersing Agent metal_ions->check_dispersant No use_di_water->end_success inadequate_dispersant Inadequate/Incorrect Agent? check_dispersant->inadequate_dispersant use_recommended_dispersant Use Recommended Agent & Concentration inadequate_dispersant->use_recommended_dispersant Yes inadequate_dispersant->end_success No use_recommended_dispersant->end_success

Caption: Troubleshooting workflow for this compound aggregation.

DispersantMechanism cluster_before Without Dispersing Agent cluster_after With Dispersing Agent d1 Dye Particle d2 Dye Particle aggregate Aggregation d1->aggregate d3 Dye Particle d2->aggregate d4 Dye Particle d3->aggregate d5 Dye Particle d4->aggregate d5->aggregate s1 Dye stable_dispersion Stable Dispersion s1->stable_dispersion s2 Dye s2->stable_dispersion s3 Dye s3->stable_dispersion s4 Dye s4->stable_dispersion s5 Dye s5->stable_dispersion

Caption: Mechanism of action of dispersing agents.

References

Technical Support Center: Enhancing the Extraction Efficiency of C.I. Disperse Blue 284 from Textile Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of C.I. Disperse Blue 284 from textile samples. The following sections detail experimental protocols, present quantitative data, and offer visual workflows to address common challenges encountered during the extraction and analysis process.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from textiles important?

A1: this compound is a synthetic dye belonging to the disperse class of dyes, characterized by its low water solubility.[1] It is primarily used for dyeing hydrophobic synthetic fibers like polyester (B1180765).[2][3] The extraction and quantification of this dye from textiles are crucial for quality control, regulatory compliance (as some disperse dyes are allergenic or carcinogenic), and forensic analysis.[4][5]

Q2: What are the most common methods for extracting this compound from textile samples?

A2: The most common methods for extracting disperse dyes like this compound from textiles are solvent extraction techniques, including ultrasonic extraction and Soxhlet extraction.[6][7] The choice of method often depends on the required efficiency, sample size, and available equipment.

Q3: Which solvents are most effective for extracting this compound?

A3: Due to the hydrophobic nature of disperse dyes and polyester fibers, solvents with low polarity are generally more effective.[8] Studies on various disperse dyes have shown that dimethylformamide (DMF) can be a more effective extraction solvent compared to mixtures of acetonitrile (B52724)/water or methanol/water.[9] Other solvents that have been used for disperse dye extraction include chlorobenzene (B131634) and methylene (B1212753) chloride.[10]

Q4: What analytical techniques are suitable for quantifying this compound after extraction?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantification of disperse dyes.[4][5][11] UV-Visible Spectrophotometry can also be used as a simpler and more accessible screening method.[12][13]

Troubleshooting Guide

Issue 1: Low Extraction Yield

  • Question: I am experiencing a low yield of this compound in my extract. What are the possible causes and how can I improve the efficiency?

  • Answer:

    • Inadequate Solvent Choice: The solvent may not be optimal for this compound. Consider switching to a more effective solvent like dimethylformamide (DMF).[9]

    • Insufficient Extraction Time or Temperature: Ensure that the extraction is carried out for a sufficient duration and at an appropriate temperature to allow for the complete diffusion of the dye from the textile matrix. For ultrasonic extraction, a typical duration is 30-60 minutes at around 50-60°C.[12] For Soxhlet extraction, the process can run for several hours.[6]

    • Poor Sample Preparation: The textile sample should be cut into small pieces to maximize the surface area exposed to the solvent.[12]

    • Inefficient Extraction Method: For tightly bound dyes, a more rigorous method like Soxhlet extraction might be necessary to achieve a higher yield compared to simple sonication.[6]

Issue 2: Matrix Interference in Analysis

  • Question: My analytical results (HPLC or UV-Vis) show interfering peaks. How can I minimize matrix effects from the textile sample?

  • Answer:

    • Sample Clean-up: After extraction, consider a solid-phase extraction (SPE) clean-up step to remove interfering compounds from the textile matrix before analysis.

    • Selective Extraction: Choose a solvent that is more selective for the dye and dissolves fewer matrix components.

    • Chromatographic Separation: Optimize your HPLC method, including the mobile phase gradient and column chemistry, to better separate the dye from matrix components.[5]

    • Wavelength Selection: In UV-Vis spectrophotometry, ensure you are measuring the absorbance at the wavelength of maximum absorbance (λmax) for this compound, where interference from other components might be minimal.[13]

Issue 3: Inconsistent and Irreproducible Results

  • Question: I am getting significant variations in my extraction efficiency across different samples of the same textile. What could be the reason?

  • Answer:

    • Non-homogenous Sample: The distribution of the dye within the textile may not be uniform. Ensure you are taking a representative sample for extraction.

    • Inconsistent Experimental Parameters: Precisely control all experimental parameters, including sample weight, solvent volume, extraction time, and temperature, for each experiment.

    • Instrument Variability: Calibrate your analytical instruments (e.g., HPLC, spectrophotometer) regularly to ensure consistent performance.

Data Presentation

While specific quantitative data for the extraction efficiency of this compound is not extensively available in the literature, the following tables summarize the effectiveness of different solvents and analytical methods based on studies of various disperse dyes.

Table 1: Comparison of Solvents for Disperse Dye Extraction

SolventRelative EffectivenessRemarks
Dimethylformamide (DMF)HighFound to be more effective than acetonitrile/water and methanol/water mixtures for a range of disperse dyes.[9]
ChlorobenzeneModerate to HighHas been used for the extraction of disperse dyes from polyester.[10]
Methylene ChlorideModerate to HighAnother chlorinated solvent used for disperse dye extraction.
MethanolModerateCommonly used, often in combination with ultrasonication.[12]
Acetonitrile/WaterModerateA mixture used in some extraction protocols.[9]

Table 2: Typical Performance of Analytical Methods for Disperse Dye Quantification

ParameterHPLC-DAD/MSUV-Visible Spectrophotometry
Selectivity HighLow to Moderate
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)
Typical Limit of Detection (LOD) 0.01 - 1.0 ng/mL0.1 - 1.0 µg/mL
Typical Limit of Quantification (LOQ) 0.05 - 5.0 ng/mL0.5 - 5.0 µg/mL
Linearity (R²) > 0.99> 0.99
Recovery (%) 80 - 115%90 - 110% (in simple matrices)
Notes The gold standard for accurate and reliable quantification. MS detection offers higher sensitivity and specificity.A simpler, faster, and more cost-effective method suitable for screening or for samples with minimal interfering substances.

Experimental Protocols

The following are detailed methodologies for the extraction and quantification of this compound from textile samples.

Method 1: Ultrasonic-Assisted Solvent Extraction (USE)

  • Sample Preparation: Cut the textile sample into small pieces (approximately 5 mm x 5 mm).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the cut textile sample into a 50 mL conical flask.

    • Add 20 mL of a suitable solvent (e.g., dimethylformamide or methanol).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30-60 minutes at a controlled temperature of 50-60°C.[12]

  • Filtration:

    • Allow the extract to cool to room temperature.

    • Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.

  • Analysis: The filtered extract is now ready for analysis by HPLC or UV-Visible Spectrophotometry.

Method 2: Soxhlet Extraction

  • Sample Preparation: Cut the textile sample into small pieces and place it in a porous thimble.

  • Extraction:

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Add a suitable solvent (e.g., chlorobenzene or methanol) to the distillation flask.

    • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the sample.

    • The chamber containing the thimble will slowly fill with the warm solvent. When the chamber is almost full, it will be emptied by the siphon action, and the solvent containing the extracted dye will return to the distillation flask.

    • This cycle is repeated for several hours (typically 4-6 hours) to ensure complete extraction.[6]

  • Concentration: After extraction, the solvent in the distillation flask can be evaporated using a rotary evaporator to concentrate the extracted dye.

  • Reconstitution: The concentrated extract is then reconstituted in a suitable solvent for analysis.

Method 3: High-Performance Liquid Chromatography (HPLC) Analysis

  • Instrumentation: An HPLC system equipped with a C18 column and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Injection: Inject a known volume (e.g., 10 µL) of the filtered extract onto the HPLC column.

  • Detection: Monitor the elution of this compound at its maximum absorbance wavelength (λmax) with the DAD or by its mass-to-charge ratio with the MS.[5]

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations. Create a calibration curve by plotting the peak area versus concentration. Determine the concentration of the dye in the sample extract from the calibration curve.

Method 4: UV-Visible Spectrophotometry Analysis

  • Instrumentation: A UV-Visible spectrophotometer.

  • Wavelength Scan: Scan a standard solution of this compound to determine its wavelength of maximum absorbance (λmax).

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the determined λmax and create a calibration curve (absorbance vs. concentration).

  • Sample Measurement: Measure the absorbance of the filtered sample extract at the λmax.

  • Quantification: Determine the concentration of this compound in the sample extract using the calibration curve.[13]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the extraction and analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Textile Sample prep1 Cut into small pieces start->prep1 prep2 Weigh 1.0 g prep1->prep2 extr_choice Choose Extraction Method prep2->extr_choice use Ultrasonic Extraction (e.g., DMF, 30-60 min, 50-60°C) extr_choice->use soxhlet Soxhlet Extraction (e.g., Chlorobenzene, 4-6 h) extr_choice->soxhlet filter Filter Extract (0.45 µm) use->filter soxhlet->filter analysis_choice Choose Analytical Method filter->analysis_choice hplc HPLC-DAD/MS Analysis analysis_choice->hplc uv_vis UV-Vis Spectrophotometry analysis_choice->uv_vis quantify Quantification hplc->quantify uv_vis->quantify

Caption: Experimental workflow for this compound extraction and analysis.

Troubleshooting_Guide cluster_low_yield Low Extraction Yield cluster_interference Matrix Interference cluster_inconsistent Inconsistent Results start Problem Encountered q_solvent Is the solvent optimal? start->q_solvent q_cleanup Is sample clean-up performed? start->q_cleanup q_homogeneity Is the sample homogenous? start->q_homogeneity a_solvent_yes Check other parameters q_solvent->a_solvent_yes a_solvent_no Switch to a more effective solvent (e.g., DMF) q_solvent->a_solvent_no q_params Are extraction time and temperature sufficient? a_solvent_yes->q_params a_params_yes Consider a more rigorous method (Soxhlet) q_params->a_params_yes a_params_no Increase time and/or temperature q_params->a_params_no a_cleanup_yes Optimize HPLC method or UV-Vis wavelength q_cleanup->a_cleanup_yes a_cleanup_no Implement a clean-up step (e.g., SPE) q_cleanup->a_cleanup_no a_homogeneity_yes Check experimental parameters and instrument calibration q_homogeneity->a_homogeneity_yes a_homogeneity_no Ensure representative sampling q_homogeneity->a_homogeneity_no

Caption: Troubleshooting decision tree for this compound extraction.

References

Minimizing photodegradation of C.I. Disperse Blue 284 during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing photodegradation of C.I. Disperse Blue 284 during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color over time. What is happening?

A1: this compound, being a single azo class dye, is susceptible to photodegradation when exposed to light, especially UV radiation.[1] This can lead to a change in its chemical structure and consequently, a change in its color and absorbance properties. The degradation process can be accelerated by factors such as the solvent used, the intensity and wavelength of the light source, and the duration of exposure.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, azo dyes typically degrade via two primary mechanisms: hydroxylation of the aromatic rings and cleavage of the azo bond (-N=N-). This cleavage can result in the formation of various aromatic amines, which may be colorless and have different chromatographic properties than the parent dye.

Q3: How can I protect my samples from photodegradation during analysis?

A3: To minimize photodegradation, it is crucial to protect your samples from light at all stages of the analytical process. This includes sample preparation, storage, and analysis. Use amber vials or wrap your sample containers in aluminum foil. Work in a dimly lit environment or under yellow light. If using an autosampler, ensure it has a cover to protect the samples from ambient light. Minimize the time samples spend in the autosampler before injection.

Q4: Which analytical technique is best for analyzing this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) or UV-Vis detector is the most suitable technique for the analysis of this compound and its potential degradation products.[2] This method allows for the separation of the parent dye from any impurities or degradation products, providing accurate quantification. UV-Vis spectrophotometry can also be used for concentration measurements, but it is less specific and may be affected by the presence of interfering substances.[2]

Troubleshooting Guide

Issue Possible Cause Solution
Decreasing peak area or absorbance over time in replicate analyses. Photodegradation of the analyte in the prepared solution.Prepare fresh solutions frequently and protect them from light using amber vials or by wrapping them in foil. Minimize the time the solution is exposed to ambient light.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products due to light exposure.Confirm the identity of the extra peaks using a mass spectrometer if available. Implement stricter light protection measures for your samples and standards.
Poor reproducibility of results. Inconsistent light exposure between samples.Standardize your sample handling procedures to ensure all samples are exposed to similar light conditions for the same duration.
Baseline drift in HPLC analysis. The mobile phase may be degrading or reacting with the analyte.Prepare fresh mobile phase daily and degas it properly. Ensure the mobile phase components are compatible and of high purity.
Low recovery of the dye. Adsorption of the dye to the container walls, which can be exacerbated by photodegradation.Use silanized glassware or polypropylene (B1209903) vials to minimize adsorption.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is a general guideline and should be optimized for your specific instrumentation and requirements.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

    • Gradient: 40% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at the maximum absorbance wavelength (λmax) of this compound in the mobile phase (determine by scanning a standard solution).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Protect this solution from light.

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition.

    • For experimental samples, dissolve them in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Protocol 2: UV-Vis Spectrophotometric Analysis of this compound
  • Instrumentation:

    • UV-Vis Spectrophotometer

  • Procedure:

    • Determine the λmax of this compound in your chosen solvent (e.g., methanol (B129727) or acetonitrile) by scanning a dilute solution from 400 to 800 nm.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Create a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of your unknown sample and determine its concentration from the calibration curve.

    • Note: All measurements should be taken promptly after solution preparation to minimize photodegradation.

Quantitative Data on Photodegradation

Solvent Light Condition Approximate Half-life (t½) First-Order Rate Constant (k)
MethanolAmbient Laboratory LightUser DeterminedUser Determined
AcetonitrileAmbient Laboratory LightUser DeterminedUser Determined
WaterAmbient Laboratory LightUser DeterminedUser Determined
MethanolDirect SunlightUser DeterminedUser Determined
AcetonitrileDirect SunlightUser DeterminedUser Determined

To determine these values, prepare a solution of this compound, expose it to the desired light condition, and measure its concentration at regular time intervals using a validated HPLC or UV-Vis method. The natural logarithm of the concentration versus time can then be plotted to determine the first-order rate constant.

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Weigh this compound B Dissolve in Solvent (e.g., Acetonitrile) A->B C Filter through 0.45 µm filter B->C D Inject into HPLC C->D Transfer to amber vial E Separation on C18 Column D->E F Detection (PDA/UV-Vis) E->F

Caption: Experimental workflow for HPLC analysis of this compound.

G A This compound (Azo Dye) B Light Exposure (hν) A->B C Formation of Excited State B->C D Reaction with O₂ or Solvent C->D E Cleavage of Azo Bond D->E G Hydroxylation of Aromatic Rings D->G F Formation of Aromatic Amines E->F H Further Degradation Products F->H G->H

Caption: Potential photodegradation pathway of this compound.

References

Troubleshooting poor reproducibility in C.I. Disperse Blue 284 adsorption experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in C.I. Disperse Blue 284 adsorption experiments. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound adsorption results are not consistent between experiments. What are the most common causes?

Poor reproducibility in adsorption experiments can stem from several factors. The most common include variations in adsorbent preparation and handling, inconsistent experimental conditions (such as pH, temperature, and agitation speed), inaccuracies in dye concentration measurement, and errors in data analysis.[1][2][3] It is crucial to meticulously control all experimental parameters to ensure reliable and repeatable results.

Q2: How critical is the pH of the solution in this compound adsorption?

The pH of the solution is a critical parameter that can significantly impact the adsorption process.[4][5] It influences the surface charge of the adsorbent and the chemical speciation of the dye molecule. For this compound, adsorption has been shown to be highly pH-dependent, with optimal adsorption often occurring at a specific pH range.[6] Inconsistent pH is a frequent source of variability in results.

Q3: Can minor fluctuations in temperature affect my results?

Yes, even small changes in temperature can affect adsorption capacity and kinetics.[7][8][9][10] The effect of temperature depends on whether the adsorption process is exothermic or endothermic.[9][10] For some systems, an increase in temperature can lead to a decrease in adsorption, while for others it may enhance it.[7][8] Maintaining a constant and accurately measured temperature is essential for reproducibility.

Q4: How important is the adsorbent dosage?

Adsorbent dosage is a key factor influencing the percentage of dye removal.[11][12][13][14] Generally, increasing the adsorbent dose increases the number of available active sites, leading to a higher percentage of dye removal.[11][13] However, the amount of dye adsorbed per unit mass of the adsorbent may decrease.[6] Inconsistent adsorbent dosage is a common error that leads to poor reproducibility.

Q5: What are some common mistakes in the analytical measurement of this compound concentration?

Inaccurate measurement of the dye concentration is a significant source of error. Common mistakes include improper calibration of the spectrophotometer, failure to determine the maximum absorbance wavelength (λmax) for this compound, and interference from other substances in the solution. For more precise quantification, especially in complex matrices, techniques like High-Performance Liquid Chromatography (HPLC) coupled with a PDA or mass spectrometry detector can be used.[15][16][17]

Troubleshooting Guides

This section provides a step-by-step approach to identify and resolve common issues leading to poor reproducibility.

Issue 1: Inconsistent Adsorption Capacity (qe)

Symptoms:

  • Wide variation in the calculated maximum adsorption capacity (qe) across replicate experiments.

  • Non-reproducible isotherm data.

Troubleshooting Workflow:

Troubleshooting_Adsorption_Capacity cluster_Troubleshooting Troubleshooting Inconsistent Adsorption Capacity (qe) Start Inconsistent qe values Check_Adsorbent Verify Adsorbent Preparation and Handling Start->Check_Adsorbent Check_Parameters Review Experimental Parameters (pH, Temp, Time) Check_Adsorbent->Check_Parameters If consistent Adsorbent_Action Action: Standardize preparation protocol. Ensure homogeneity. Check_Adsorbent->Adsorbent_Action Check_Concentration Validate Dye Concentration Measurements Check_Parameters->Check_Concentration If consistent Parameters_Action Action: Calibrate instruments. Use a thermostated shaker. Verify pH meter. Check_Parameters->Parameters_Action Check_Data_Analysis Examine Data Analysis and Modeling Check_Concentration->Check_Data_Analysis If consistent Concentration_Action Action: Recalibrate spectrophotometer. Prepare fresh standards. Check for interference. Check_Concentration->Concentration_Action Consistent Consistent qe values Check_Data_Analysis->Consistent If correct Data_Action Action: Use non-linear regression for isotherm fitting. Check calculations. Check_Data_Analysis->Data_Action

Caption: Troubleshooting workflow for inconsistent adsorption capacity.

Detailed Steps:

  • Verify Adsorbent Preparation:

    • Question: Is your adsorbent preparation protocol standardized and followed precisely every time?

    • Action: Ensure the raw material is from the same source, and the chemical and thermal activation processes are identical in every batch.[18][19][20] Grind and sieve the adsorbent to a uniform particle size.[21] Store the prepared adsorbent in a desiccator to prevent moisture adsorption.

  • Review Experimental Parameters:

    • Question: Are the pH, temperature, and contact time accurately controlled?

    • Action: Calibrate your pH meter before each set of experiments. Use a temperature-controlled shaker or water bath to maintain a constant temperature.[22] Ensure that the contact time is sufficient to reach equilibrium, which should be determined from preliminary kinetic studies.[23]

  • Validate Dye Concentration Measurements:

    • Question: Are your dye concentration measurements accurate and reliable?

    • Action: Prepare fresh stock solutions of this compound regularly. Perform a new calibration curve for each set of experiments. Ensure the cuvettes are clean and free of scratches. Measure the absorbance at the predetermined λmax.

  • Examine Data Analysis:

    • Question: Are you using the appropriate models and statistical methods?

    • Action: Avoid relying solely on the coefficient of determination (R²) for model validation, especially when using linearized isotherm models, as this can be misleading.[1][24] Whenever possible, use non-linear regression to fit isotherm models to your data. Double-check all calculations for qe.

Issue 2: Variable Percentage of Dye Removal

Symptoms:

  • The percentage of this compound removal varies significantly in replicate experiments under supposedly identical conditions.

Troubleshooting Workflow:

Troubleshooting_Dye_Removal cluster_Troubleshooting Troubleshooting Variable Percentage of Dye Removal Start Variable % Removal Check_Dosage Verify Adsorbent Dosage Start->Check_Dosage Check_Initial_Conc Check Initial Dye Concentration Check_Dosage->Check_Initial_Conc If consistent Dosage_Action Action: Use a calibrated analytical balance. Ensure no loss of adsorbent during transfer. Check_Dosage->Dosage_Action Check_Agitation Ensure Consistent Agitation Speed Check_Initial_Conc->Check_Agitation If consistent Initial_Conc_Action Action: Prepare a single batch of dye solution for a set of experiments. Verify concentration. Check_Initial_Conc->Initial_Conc_Action Check_Separation Standardize Adsorbent-Solution Separation Check_Agitation->Check_Separation If consistent Agitation_Action Action: Use the same shaker and setting for all experiments. Ensure flasks are securely clamped. Check_Agitation->Agitation_Action Consistent Consistent % Removal Check_Separation->Consistent If standardized Separation_Action Action: Use a consistent method (centrifugation or filtration) with standardized parameters (speed, time, filter type). Check_Separation->Separation_Action

Caption: Troubleshooting workflow for variable dye removal percentage.

Detailed Steps:

  • Verify Adsorbent Dosage:

    • Question: Is the mass of the adsorbent being weighed and transferred accurately for each experiment?

    • Action: Use a calibrated analytical balance and ensure that the same amount of adsorbent is added to each flask. Be careful to avoid losing any adsorbent during transfer.

  • Check Initial Dye Concentration:

    • Question: Is the initial concentration of this compound the same for all replicate experiments?

    • Action: Prepare a large batch of the dye solution to be used for a complete set of experiments to avoid variations from preparing multiple small batches.[25] Always verify the initial concentration before adding the adsorbent.

  • Ensure Consistent Agitation:

    • Question: Is the agitation speed and method consistent across all experiments?

    • Action: The rate of adsorption can be influenced by the agitation speed, as it affects the external mass transfer of the dye molecules to the adsorbent surface.[25] Use the same shaker at the same speed for all experiments. Ensure flasks are placed in the same orientation.

  • Standardize Adsorbent-Solution Separation:

    • Question: Is the method for separating the adsorbent from the solution after the experiment consistent?

    • Action: Whether using centrifugation or filtration, the parameters should be kept constant. For centrifugation, use the same speed and duration.[26] For filtration, use the same type of filter paper and apply consistent vacuum if used. Incomplete separation can lead to suspended adsorbent particles scattering light in the spectrophotometer, causing inaccurate readings.

Data Presentation: Key Experimental Parameters

The following tables summarize the typical effects of key parameters on dye adsorption, providing a reference for expected trends.

Table 1: Effect of Adsorbent Dosage on Dye Removal

Adsorbent Dosage (g/L)Typical Effect on % RemovalTypical Effect on Adsorption Capacity (qe, mg/g)Rationale
LowLowerHigherFewer active sites available, but those available are more efficiently utilized.
IncreasingIncreasesDecreasesMore active sites become available, but some may overlap or remain unsaturated.[6]
HighPlateausContinues to decreaseThe number of available active sites exceeds the number of dye molecules.

Table 2: Effect of pH on this compound Adsorption (Hypothetical Data)

pHAdsorption Capacity (qe, mg/g)Likely Mechanism
4HighElectrostatic attraction between protonated adsorbent surface and anionic character of the dye.[6]
7ModerateA combination of electrostatic interactions and other mechanisms like hydrogen bonding.
10LowElectrostatic repulsion between deprotonated (negatively charged) adsorbent surface and the dye.

Table 3: Effect of Temperature on Dye Adsorption

Temperature (°C)Adsorption Capacity (qe, mg/g)Thermodynamic NaturePossible Explanation
2550.2ExothermicWeakening of adsorptive forces between the dye and the active sites with increasing temperature.[10]
3545.8ExothermicIncreased kinetic energy of dye molecules may favor desorption.
4540.1ExothermicThe process is spontaneous and favors lower temperatures.
2530.5EndothermicIncreased mobility of dye molecules and potential swelling of the adsorbent structure, creating more active sites.[9][27]
3538.1EndothermicThe adsorption process requires energy to proceed.
4545.7EndothermicThe process is spontaneous and favors higher temperatures.

Experimental Protocols

Protocol 1: General Adsorbent Preparation from Biomass
  • Washing and Drying: Wash the raw biomass material (e.g., fruit peels, sawdust) thoroughly with deionized water to remove dirt and impurities. Dry the material in an oven at 80-105°C for 24 hours or until a constant weight is achieved.[21]

  • Grinding and Sieving: Grind the dried biomass into a powder using a mechanical grinder. Sieve the powder to obtain a uniform particle size, for example, between 0.200 mm and 0.300 mm.[26]

  • Activation (Optional):

    • Chemical Activation: Impregnate the powdered biomass with an activating agent (e.g., H₃PO₄, H₂SO₄, KOH) in a specific ratio (e.g., 1:1 w/v).[19] Heat the mixture in a furnace at a specified temperature (e.g., 160°C) for a set duration (e.g., 6 hours).[19]

    • Thermal Activation: Carbonize the biomass in a furnace under an inert atmosphere at a high temperature (e.g., 800°C).[20]

  • Final Washing and Drying: Wash the activated carbon repeatedly with deionized water until the pH of the wash water is neutral. This removes any remaining activating agent and by-products. Dry the final adsorbent at 110°C and store it in a desiccator.[20]

Protocol 2: Batch Adsorption Experiment
  • Preparation of Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by accurately weighing the dye powder and dissolving it in a suitable solvent (e.g., distilled water, or a methanol/water mixture if solubility is low). Prepare working solutions of desired concentrations by diluting the stock solution.[26]

  • Batch Setup: In a series of flasks (e.g., 250 mL Erlenmeyer flasks), add a fixed volume of the dye solution (e.g., 100 mL).[26]

  • pH Adjustment: Adjust the initial pH of the solutions to the desired value using dilute HCl or NaOH.[6]

  • Adsorbent Addition: Add a precisely weighed amount of the adsorbent to each flask.[28]

  • Agitation: Place the flasks in a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time.[26][29]

  • Separation: After the desired contact time, separate the adsorbent from the solution by centrifugation (e.g., 3500 rpm for 5 minutes) or filtration.[30]

  • Analysis: Determine the final concentration of this compound in the supernatant or filtrate using a UV-Vis spectrophotometer at its λmax or by a more advanced method like HPLC.[15][31]

  • Calculations: Calculate the percentage of dye removal and the adsorption capacity (qe) using the initial and final dye concentrations.

References

Technical Support Center: Metabolite Identification of C.I. Disperse Blue 284

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers identifying and characterizing unknown metabolites of C.I. Disperse Blue 284.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is not showing any degradation after incubation with my microbial culture. What are the potential reasons?

A1: Several factors could contribute to a lack of degradation. Consider the following:

  • Microbial Strain: The selected microbial strain may not possess the necessary enzymatic machinery (e.g., azoreductase) to break down the azo bond of this compound.[1] Consider using a bacterial strain known for dye degradation, such as Klebsiella pneumoniae.[1][2]

  • Incubation Conditions: The degradation process is sensitive to environmental parameters. Optimal conditions for the biodegradation of this compound by Klebsiella pneumoniae have been reported to be a temperature of 37°C and a pH range of 4 to 9.[1] Ensure your incubation conditions fall within the optimal range for your chosen microorganism.

  • Nutrient Availability: The growth medium must support robust microbial growth. A lack of essential nutrients can inhibit the production of the enzymes required for dye metabolism.

  • Dye Concentration: High concentrations of the dye can be toxic to microorganisms, inhibiting their growth and metabolic activity. It has been shown that Klebsiella pneumoniae can completely degrade 200 ppm of this compound within 24 hours.[1] If you are using a higher concentration, consider performing a dose-response experiment to determine the optimal dye concentration for your system.

Q2: I am observing a color change in my culture, but my LC-MS analysis is not showing any distinct metabolite peaks. What could be the issue?

A2: A color change indicates that the chromophore of the dye is being altered, which is a strong indication of degradation.[1] The absence of metabolite peaks in your LC-MS data could be due to several reasons:

  • Metabolite Polarity: The metabolites of this compound, likely aromatic amines resulting from azo bond cleavage, may have significantly different polarities compared to the parent dye.[3] Your current LC method might not be suitable for their separation and elution. You may need to adjust the mobile phase composition or gradient.[4]

  • Ionization Efficiency: The metabolites may not ionize efficiently under the current mass spectrometry source conditions. Experiment with both positive and negative ionization modes.[5]

  • Low Concentration: The concentration of the metabolites may be below the limit of detection (LOD) of your instrument. Consider concentrating your sample extract before analysis.

  • Matrix Effects: Components from your culture medium or sample preparation process could be suppressing the ionization of your target metabolites.[6] A proper sample cleanup is crucial to minimize these effects.[6]

Q3: How can I confirm the identity of a suspected metabolite of this compound?

A3: Confirming the identity of a metabolite requires a combination of analytical techniques:

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the suspected metabolite, you can obtain a characteristic fragmentation pattern.[4][7] This pattern can be used to elucidate the structure of the metabolite.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the metabolite.

  • Comparison with Standards: The most definitive way to confirm the identity of a metabolite is to compare its retention time and mass spectrum with those of a certified reference standard.

  • Isotope Labeling: If you can synthesize an isotopically labeled version of this compound, you can trace the label through the metabolic pathway, which will help in confirming the origin of the observed metabolites.

Q4: What are the expected primary metabolites of this compound?

A4: this compound is a single azo class dye.[8] The primary metabolic pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-).[3] This cleavage would likely result in the formation of two primary aromatic amines. Based on its manufacturing process from 5-Nitrothiazol-2-amine and N,N-Di(2-acetoxyethyl)benzeneamine, the expected primary metabolites would be these two precursor molecules.[8]

Troubleshooting Guides

LC-MS Analysis
Issue Possible Causes Troubleshooting Steps
No peaks detected (parent dye or metabolites) Instrument malfunction, incorrect method parameters, sample degradation.- Check instrument performance with a known standard.- Verify mobile phase composition and gradient.- Ensure proper sample storage and handling.
Poor peak shape (tailing or fronting) Column contamination, inappropriate mobile phase pH, column overload.- Flush the column with a strong solvent.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Dilute the sample to avoid overloading the column.
Retention time shifts Changes in mobile phase composition, column temperature fluctuations, column aging.- Prepare fresh mobile phase.- Ensure the column oven is maintaining a stable temperature.- Equilibrate the column for a sufficient time before each run.
High background noise Contaminated mobile phase or solvent, dirty ion source.- Use high-purity solvents and additives.- Clean the ion source according to the manufacturer's instructions.
Low signal intensity Poor ionization, ion suppression from matrix components.- Optimize ion source parameters (e.g., capillary voltage, gas flow).- Improve sample cleanup to remove interfering substances.[6]

Data Presentation

Hypothetical Metabolite Data

The following table provides a template with hypothetical data for the expected primary metabolites of this compound. Researchers should replace this with their experimental data.

Metabolite Chemical Formula Molecular Weight ( g/mol ) Observed m/z Retention Time (min) Relative Abundance (%)
5-Nitrothiazol-2-amineC₃H₃N₃O₂S145.14146.01 ([M+H]⁺)3.545
N,N-Di(2-acetoxyethyl)benzeneamineC₁₄H₁₉NO₄265.30266.13 ([M+H]⁺)8.255

Experimental Protocols

Biodegradation of this compound

This protocol is a general guideline and should be optimized for the specific microbial strain and laboratory conditions.

  • Preparation of Culture Medium: Prepare a suitable liquid broth for the selected microbial strain. For example, a nutrient broth for bacterial cultures.

  • Inoculation: Inoculate the sterile broth with a fresh culture of the microorganism. Incubate under optimal growth conditions (e.g., 37°C, 120 rpm) until the culture reaches the mid-logarithmic phase of growth.[1]

  • Dye Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and add it to the microbial culture to a final concentration of 200 ppm.[1] Include a control flask with the dye but without the microbial inoculum.

  • Incubation: Incubate the cultures under the desired conditions (e.g., 37°C, static or shaking).[1]

  • Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots from the culture flasks.

  • Sample Preparation for Analysis:

    • Centrifuge the aliquots to separate the biomass from the supernatant.

    • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) to recover the parent dye and its metabolites.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of mobile phase for LC-MS analysis.[6]

LC-MS/MS Analysis of Metabolites
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[6]

    • Mobile Phase A: Water with 0.1% formic acid.[6]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to separate the parent dye and its more polar metabolites. A typical gradient might start with a low percentage of organic phase and gradually increase.

    • Flow Rate: 0.3 mL/min.[6]

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ion Source: Electrospray ionization (ESI).

    • Polarity: Operate in both positive and negative ion modes to detect a wider range of metabolites.[5]

    • Scan Mode: Perform a full scan to identify all detectable ions.

    • MS/MS: For ions of interest, perform product ion scans to obtain fragmentation patterns for structural elucidation.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Culture Microbial Culture Incubation Incubation Culture->Incubation Dye This compound Dye->Incubation Centrifugation Centrifugation Incubation->Centrifugation Solvent_Extraction Solvent Extraction Centrifugation->Solvent_Extraction Evaporation Evaporation Solvent_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS Analysis Reconstitution->LC_MS MS_MS MS/MS Fragmentation LC_MS->MS_MS Data_Analysis Data Analysis MS_MS->Data_Analysis Hypothetical_Metabolic_Pathway DB284 This compound Metabolite1 5-Nitrothiazol-2-amine DB284->Metabolite1 Azo Bond Cleavage Metabolite2 N,N-Di(2-acetoxyethyl)benzeneamine DB284->Metabolite2 Azo Bond Cleavage Troubleshooting_Workflow action_node action_node Start No Metabolite Peaks Check_Degradation Color Change? Start->Check_Degradation Optimize_LC Optimize LC Method Check_Degradation->Optimize_LC Yes Review_Protocol Review Biodegradation Protocol Check_Degradation->Review_Protocol No Optimize_MS Optimize MS Conditions Optimize_LC->Optimize_MS Concentrate_Sample Concentrate Sample Optimize_MS->Concentrate_Sample Cleanup_Sample Improve Sample Cleanup Concentrate_Sample->Cleanup_Sample

References

Technical Support Center: Method Development for the Separation of C.I. Disperse Blue 284 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for the separation of C.I. Disperse Blue 284 isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

A1: this compound is a single azo dye.[1] Isomers of a compound have the same molecular formula and weight, making their separation challenging due to very similar physical and chemical properties.[2] The primary difficulties include achieving baseline resolution, preventing co-elution with impurities, and developing a robust method suitable for routine analysis. For complex mixtures, traditional liquid chromatography (LC) with mass spectrometry (MS) can be time-consuming and may lack the necessary resolution to fully differentiate all isomers.[2]

Q2: Which analytical techniques are most suitable for separating Disperse Blue 284 isomers?

A2: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of disperse dyes and their isomers.[3] It is often coupled with a photodiode array (PDA) or a mass spectrometry (MS) detector for enhanced identification and purity assessment. For particularly challenging separations, advanced techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) or Supercritical Fluid Chromatography (SFC) may offer improved resolution and faster analysis times.

Q3: What type of HPLC column is recommended for the initial method development?

A3: A reverse-phase C18 column is a common starting point for the separation of disperse dyes.[3][4] However, due to the structural similarity of isomers, a standard C18 column may not provide adequate selectivity. Phenyl-based columns, which offer alternative selectivity through π-π interactions, can also be a good choice for aromatic compounds like disperse dyes.

Q4: How can I improve the separation if I'm observing poor resolution or co-elution?

A4: If you are experiencing poor resolution, consider the following strategies:

  • Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and the type of organic modifier (e.g., acetonitrile (B52724) vs. methanol).

  • Gradient Elution: Employ a gradient elution program to improve peak shape and resolve closely eluting compounds.[3]

  • Alternative Stationary Phases: If a C18 column is insufficient, explore columns with different selectivities. For structurally similar isomers, consider phenyl, cyano, or embedded polar group phases. For more complex separations, mixed-mode columns that combine reversed-phase with ion-exchange or HILIC properties can provide enhanced separation.

  • Temperature: Adjusting the column temperature can influence selectivity and improve resolution.

  • pH Control: For ionizable compounds, controlling the pH of the mobile phase is crucial for consistent retention times and peak shapes.

Q5: What detection method is most appropriate for the analysis of Disperse Blue 284 isomers?

A5: A PDA detector is useful for initial method development as it provides spectral information that can help in peak identification and purity assessment. However, mass spectrometry (MS) detection is highly recommended as a complementary technique.[5] MS detection can help distinguish between co-eluting components that have different mass-to-charge ratios and can aid in the identification of unknown impurities.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Isomer Separation - Inappropriate column chemistry.- Mobile phase lacks selectivity.- Isocratic elution is insufficient.- Screen different column chemistries (e.g., C18, Phenyl, Cyano, mixed-mode).- Vary the organic modifier (acetonitrile, methanol) and aqueous phase composition.- Implement a shallow gradient to enhance resolution.
Peak Tailing or Asymmetry - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Use a high-purity, end-capped column.- Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid).- Reduce the sample concentration or injection volume.
Irreproducible Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Temperature variations.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Use a high-quality solvent mixer and freshly prepared mobile phases.- Employ a column oven to maintain a constant temperature.
Ghost Peaks or Carryover - Contamination from the sample, solvent, or system.- Insufficient needle wash.- Run blank injections to identify the source of contamination.- Use high-purity solvents and sample vials.- Optimize the needle wash procedure in the autosampler settings.
Low Signal-to-Noise Ratio - Low sample concentration.- Non-optimal detection wavelength.- Detector malfunction.- Increase the sample concentration or injection volume.- Determine the optimal detection wavelength by examining the UV-Vis spectrum of the analyte.- Perform detector maintenance and calibration as per the manufacturer's instructions.

Illustrative Experimental Protocol (HPLC)

The following is a generalized starting protocol for the separation of disperse dye isomers. This method will likely require optimization for this compound.

Parameter Condition
Instrumentation HPLC or UHPLC system with a PDA or MS detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a linear gradient (e.g., 50-95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5-10 µL
Detection PDA: 210-700 nm; MS: Scan mode appropriate for the m/z of the analyte
Sample Preparation Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and filter through a 0.45 µm syringe filter.

Workflow for Method Development

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation & Finalization info Information Gathering (Analyte Properties) col_select Column & Mobile Phase Selection (e.g., C18, ACN/H2O) info->col_select initial_run Initial Isocratic & Gradient Runs col_select->initial_run mp_opt Mobile Phase Optimization (Solvent ratio, pH, additives) initial_run->mp_opt Evaluate Resolution & Peak Shape grad_opt Gradient Optimization (Slope, Time) mp_opt->grad_opt temp_opt Temperature & Flow Rate Optimization grad_opt->temp_opt robust Robustness Testing (Small variations in parameters) temp_opt->robust Refined Method validate Method Validation (Linearity, Precision, Accuracy) robust->validate finalize Final Method Documentation validate->finalize

Caption: A generalized workflow for HPLC method development for isomer separation.

This technical support guide provides a starting point for developing a separation method for this compound isomers. Due to the inherent challenges of separating isomers, a systematic approach to method development and troubleshooting is essential for success.

References

Calibration and standardization issues in C.I. Disperse Blue 284 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of C.I. Disperse Blue 284. The information is tailored for researchers, scientists, and drug development professionals utilizing analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common and effective techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), and UV-Vis Spectrophotometry. HPLC-DAD offers robust and reliable quantification, while LC-MS provides higher sensitivity and selectivity, which is crucial for complex matrices.[1][2] UV-Vis spectrophotometry is a simpler, more accessible method suitable for straightforward formulations.[3]

Q2: My calibration curve for this compound has poor linearity (low r² value). What are the potential causes?

A2: Poor linearity in your calibration curve can stem from several issues:

  • Inaccurate Standard Preparation: Errors in weighing the reference standard or in serial dilutions are a primary cause. Always use a calibrated analytical balance and precision volumetric flasks and pipettes.[4]

  • Standard Degradation: this compound, like many dyes, can be susceptible to degradation from light or improper storage. Ensure your reference standard is stored correctly and prepare fresh working standards regularly.[5]

  • Instrumental Issues: A failing detector lamp, contaminated flow cell, or inconsistent injection volumes can all lead to non-linear responses.

  • Inappropriate Concentration Range: The selected concentration range for your standards may exceed the linear dynamic range of the detector.

Q3: I am observing peak tailing in my HPLC chromatogram for this compound. How can I resolve this?

A3: Peak tailing is a common issue when analyzing azo dyes like this compound, which may contain basic functional groups.[6] The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The analyte can interact with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[6]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to strong ionic interactions between the analyte and the stationary phase.[6]

  • Column Overload: Injecting a sample that is too concentrated can saturate the column.[7]

To resolve peak tailing, consider the following solutions:

  • Use a Buffered Mobile Phase: Adding a buffer like ammonium (B1175870) formate (B1220265) or acetate (B1210297) can help to mask the silanol groups.

  • Adjust Mobile Phase pH: For basic compounds, lowering the mobile phase pH (e.g., <3) can suppress silanol ionization.

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol groups.[6]

  • Reduce Sample Concentration: Try diluting your sample and standards.[7]

Q4: How do I account for matrix effects when quantifying this compound in complex samples like textiles?

A4: Matrix effects, which are the alteration of analyte ionization efficiency by co-eluting compounds, can significantly impact the accuracy of quantification, especially in LC-MS analysis.[8][9] To mitigate matrix effects:

  • Optimize Sample Preparation: Employ a robust sample extraction and clean-up procedure, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for any signal suppression or enhancement caused by the matrix.[10]

  • Employ an Internal Standard: An internal standard that is structurally similar to the analyte can help to correct for variations in both sample preparation and matrix effects.

Q5: What are the key considerations for preparing reliable standard solutions of this compound?

A5: The accuracy of your quantification is highly dependent on the quality of your standard solutions. Key considerations include:

  • Purity of the Reference Standard: Use a well-characterized reference standard with a known purity.

  • Solvent Selection: this compound is generally insoluble in water but soluble in organic solvents like methanol (B129727), acetone, or ethanol.[11] Ensure the dye is fully dissolved. Sonication may be required.

  • Accurate Weighing and Dilution: Use a calibrated analytical balance and Class A volumetric glassware.[4]

  • Storage: Store stock solutions in a cool, dark place to prevent degradation.[5] Prepare fresh working solutions daily.

Troubleshooting Guides

HPLC-DAD Quantification
Problem Potential Cause Troubleshooting Steps
No Peak or Very Small Peak Injection issue (air bubble in syringe, clogged injector).Manually inspect the injection process. Purge the injection port.
Detector issue (lamp off or failing).Check detector status and lamp lifetime.
Incorrect mobile phase composition.Verify mobile phase preparation and composition.
Sample degradation.Prepare fresh sample and standard solutions.
Peak Fronting Column overload.Dilute the sample and standards.[7]
Incompatible injection solvent.Dissolve the sample in the initial mobile phase.
Peak Tailing Secondary interactions with the column.Use a buffered mobile phase or an end-capped column.[6]
Mobile phase pH not optimized.Adjust the pH of the mobile phase.
Column void or contamination.Replace the guard column or the analytical column.
Inconsistent Retention Times Fluctuation in pump pressure or flow rate.Check for leaks in the HPLC system and degas the mobile phase.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Column temperature variations.Use a column oven to maintain a stable temperature.
Poor Resolution Inadequate separation method.Optimize the mobile phase gradient, try a different column chemistry.
Extra-column band broadening.Minimize the length and diameter of tubing.[12]
UV-Vis Spectrophotometry Quantification
Problem Potential Cause Troubleshooting Steps
Non-linear Calibration Curve Inaccurate standard preparation.Re-prepare standard solutions using calibrated equipment.[4]
Incorrect wavelength selection.Determine the λmax of this compound in the chosen solvent and use that for measurements.
Stray light in the spectrophotometer.Have the instrument serviced by a qualified technician.
High Background Absorbance Contaminated solvent or cuvette.Use high-purity solvent and clean cuvettes thoroughly.
Turbidity in the sample.Filter or centrifuge the sample to remove particulates.
Inconsistent Readings Instrument drift.Allow the instrument to warm up properly. Re-blank periodically.
Air bubbles in the cuvette.Ensure no air bubbles are present in the light path.
Sample degradation.Prepare fresh solutions and protect from light.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-DAD

This protocol is a general guideline and should be validated for your specific application.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents and Materials:

    • This compound reference standard.

    • HPLC-grade methanol, acetonitrile, and water.

    • HPLC-grade ammonium acetate or formic acid.

    • 0.45 µm syringe filters.

  • Preparation of Standard Solutions:

    • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask. Use sonication if necessary to ensure complete dissolution.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 20, 50 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Preparation (from textile):

    • Accurately weigh approximately 1 gram of the textile sample, cut into small pieces.

    • Extract the dye with a known volume of methanol (e.g., 20 mL) in an ultrasonic bath at 50°C for 30 minutes.[13]

    • Centrifuge the extract at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions (starting point):

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 98% B over 10 minutes, hold at 98% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the λmax of this compound (determine experimentally, typically in the 550-600 nm range for blue dyes).

  • Calibration and Quantification:

    • Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Quantify the amount of this compound in the samples using the calibration curve.

Protocol 2: Quantification of this compound by UV-Vis Spectrophotometry
  • Instrumentation:

    • UV-Vis Spectrophotometer with matched quartz cuvettes (1 cm path length).

  • Reagents and Materials:

    • This compound reference standard.

    • Spectrophotometric grade methanol (or other suitable solvent).

  • Determination of λmax:

    • Prepare a dilute solution of this compound in methanol.

    • Scan the solution from 400 to 800 nm to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions:

    • Prepare a stock solution and a series of working standards in methanol with concentrations that give absorbances within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol, ensuring the final concentration is within the range of the calibration standards. Dilution may be necessary.

  • Measurement and Quantification:

    • Set the spectrophotometer to the predetermined λmax.

    • Use methanol as the blank to zero the instrument.

    • Measure the absorbance of each standard and the sample solution.

    • Construct a calibration curve by plotting absorbance against concentration.

    • Determine the concentration of this compound in the sample using the calibration curve and accounting for any dilutions.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of disperse dyes using HPLC. This data is illustrative and may vary for this compound depending on the specific method and instrumentation.

Table 1: Typical HPLC Method Validation Parameters for Disperse Dyes

Parameter Typical Value Reference
Linearity (r²) > 0.993[13]
Limit of Detection (LOD) 0.02 - 1.35 ng/mL[13]
Limit of Quantification (LOQ) 0.06 - 4.09 ng/mL[13]
Repeatability (%RSD, n=6) 1.1 - 16.3 %[13]
Recovery 81.8 - 114.1 %[13]

Table 2: Example of Matrix Effect and Recovery Data for Disperse Dyes in Textiles

Analyte Spiking Level (ng/mL) Matrix Effect (%) Recovery (%)
Disperse Blue 351031.0 - 50.985 - 105
Disperse Blue 1245031.0 - 50.988 - 102
Disperse Red 171031.0 - 50.982 - 110
Disperse Orange 375071.3 - 87.790 - 104

Data adapted from a study on various disperse dyes and may not be directly representative of this compound.[13]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Calibration Calibration Curve Construction Standard_Prep->Calibration Sample_Prep Sample Preparation (Extraction & Cleanup) HPLC_Analysis HPLC-DAD/MS Analysis Sample_Prep->HPLC_Analysis UVVis_Analysis UV-Vis Analysis Sample_Prep->UVVis_Analysis Quantification Quantification of Analyte HPLC_Analysis->Quantification UVVis_Analysis->Quantification Calibration->Quantification Validation Method Validation (LOD, LOQ, Recovery) Quantification->Validation

Caption: General experimental workflow for the quantification of this compound.

Troubleshooting_Workflow Start Poor Quantification Result Check_Cal Check Calibration Curve (Linearity, Intercept) Start->Check_Cal Check_Chroma Check Chromatogram (Peak Shape, Retention Time) Start->Check_Chroma Check_Cal->Check_Chroma Yes Cal_Issue Recalibrate: - Prepare fresh standards - Check instrument settings Check_Cal->Cal_Issue No Peak_Shape Peak Tailing/Fronting? Check_Chroma->Peak_Shape Retention_Time Retention Time Shift? Check_Chroma->Retention_Time End Acceptable Result Cal_Issue->End Chroma_Issue Troubleshoot HPLC Method Optimize_Method Optimize Method: - Adjust mobile phase pH - Change column - Dilute sample Peak_Shape->Optimize_Method Yes Peak_Shape->End No Check_System Check System: - Check pump pressure - Check for leaks - Check column temperature Retention_Time->Check_System Yes Retention_Time->End No Optimize_Method->End Check_System->End

Caption: Logical workflow for troubleshooting common issues in HPLC quantification.

References

Validation & Comparative

Comparative analysis of C.I. Disperse Blue 284 and Disperse Blue 79 toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative toxicological overview of two commercially significant disperse dyes, C.I. Disperse Blue 284 and Disperse Blue 79. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their potential hazards. A significant disparity in available toxicological data was observed, with a considerable amount of information for Disperse Blue 79 and a notable lack of public data for this compound.

Executive Summary

A comprehensive literature review reveals a significant data gap in the toxicological profile of this compound, with safety data sheets consistently indicating no available data for key toxicity endpoints. In contrast, Disperse Blue 79 has undergone more extensive testing, providing data on acute oral toxicity, ecotoxicity, developmental toxicity, and genotoxicity. While Disperse Blue 79 exhibits a low acute oral toxicity, concerns remain regarding its potential for long-term environmental effects and the formation of potentially harmful aromatic amines. The lack of data for this compound precludes a direct quantitative comparison and highlights the need for further investigation into its safety profile.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and Disperse Blue 79.

Table 1: Mammalian Toxicity Data

Parameter This compound Disperse Blue 79
Acute Oral Toxicity (LD50) No data available[1]> 5000 mg/kg bw (rat)[2]
Acute Dermal Toxicity (LD50) No data available[1]No data available[2]
Acute Inhalation Toxicity (LC50) No data available[1]No data available[2]
Developmental Toxicity (NOAEL) No data available100 mg/kg body weight (rat, teratogenicity)[3]
Subchronic Toxicity No data availableNo treatment-related adverse effects in a 90-day rat study.

Table 2: Ecotoxicity Data

Parameter This compound Disperse Blue 79
Toxicity to Fish (LC50) No data available[1]189 mg/L (96 h, Oncorhynchus mykiss)[2]
Toxicity to Daphnia (EC50) No data available[1]> 100 mg/L (48 h, Daphnia magna)[2]
Toxicity to Algae (EC50) No data available[1]ca. 15 mg/L (72 h, Desmodesmus subspicatus)[2]
Chronic Toxicity to Fish No data availablePossible from long-term exposure at the limits of solubility.[4]
Effects on Fecundity No data availableDecreased fecundity in zebrafish at 500 µg/L.[5]

Experimental Protocols

The following are summaries of the standardized experimental protocols relevant to the toxicity data presented for Disperse Blue 79.

Acute Oral Toxicity Testing (as per OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

  • Test Animals: Typically, young adult rats of a single sex are used. If females are used, they should be nulliparous and not pregnant.

  • Procedure: The test substance is administered in graduated doses to several groups of animals, with one dose per group. The animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.

  • Endpoint: The LD50 (Lethal Dose 50) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Fish, Acute Toxicity Test (as per OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.

  • Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Procedure: Fish are exposed to a range of concentrations of the test substance for 96 hours. Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (Lethal Concentration 50) is determined at the end of the 96-hour exposure period.

Daphnia sp., Acute Immobilisation Test (as per OECD Guideline 202)

This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna.

  • Test Organism: Young daphnids (less than 24 hours old) are used.

  • Procedure: The daphnids are exposed to a series of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The EC50 (Effective Concentration 50) for immobilization is calculated after 48 hours of exposure.

Alga, Growth Inhibition Test (as per OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism: A species of green algae, such as Desmodesmus subspicatus, is typically used.

  • Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours. The growth of the algae is measured at 24-hour intervals.

  • Endpoint: The EC50 for growth inhibition is determined by comparing the growth in the test cultures to that of control cultures.

Mandatory Visualization

Experimental Workflow for Acute Ecotoxicity Testing

G Figure 1: Generalized workflow for acute ecotoxicity testing. cluster_0 Test Preparation cluster_1 Exposure cluster_2 Data Collection cluster_3 Data Analysis A Test Substance Preparation B Test Organism Acclimation C Exposure to a range of concentrations A->C B->C D Observation of endpoints (mortality, immobilization, growth) C->D E Calculation of LC50/EC50 D->E

Caption: Figure 1: Generalized workflow for acute ecotoxicity testing.

Postulated Signaling Pathway for Disperse Blue 79 Toxicity in Zebrafish

G Figure 2: Postulated signaling pathway for Disperse Blue 79-induced reproductive toxicity in zebrafish. cluster_0 Molecular Initiating Event cluster_1 Key Cellular Events cluster_2 Adverse Outcome DB79 Disperse Blue 79 PPARa_RXR PPARα/RXR Activation DB79->PPARa_RXR PXR PXR Ligand Binding DB79->PXR FattyAcid Altered Fatty Acid Oxidation & Uptake PPARa_RXR->FattyAcid Lipoprotein Altered Lipoprotein Metabolism PPARa_RXR->Lipoprotein Xenobiotic Altered Xenobiotic Metabolism & Transport PXR->Xenobiotic Fecundity Decreased Fecundity FattyAcid->Fecundity Lipoprotein->Fecundity Xenobiotic->Fecundity

Caption: Figure 2: Postulated signaling pathway for Disperse Blue 79-induced reproductive toxicity in zebrafish.

References

Validating an HPLC Method for C.I. Disperse Blue 284: A Comparative Guide to Analytical Techniques in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of C.I. Disperse Blue 284, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Furthermore, it offers a comparative analysis of HPLC with alternative analytical techniques, namely UV-Vis Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC), to aid researchers in selecting the most suitable method for their specific analytical needs.

Introduction to HPLC Method Validation

Method validation is a critical process in analytical chemistry, ensuring that a developed method is suitable for its intended purpose. The ICH Q2(R1) guideline outlines the necessary validation characteristics for analytical procedures, which include specificity, linearity, range, accuracy, precision, detection limit (DL), and quantitation limit (QL).[1][2] A validated HPLC method provides reliable and reproducible data, which is essential for quality control and regulatory submissions.

Proposed HPLC Method for this compound

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column compartment, and a Photodiode Array (PDA) detector.

Chromatographic Conditions (starting point for development):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A starting condition of 40% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Maximum absorbance wavelength for this compound (to be determined by PDA scan).

Experimental Protocols for HPLC Method Validation

The following protocols describe the experiments required to validate the proposed HPLC method according to ICH Q2(R1) guidelines.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Prepare a solution of the this compound reference standard.

  • Prepare solutions of known impurities and potential degradation products.

  • Prepare a placebo solution (matrix without the analyte).

  • Spike the placebo solution with the this compound reference standard and known impurities.

  • Inject and analyze all solutions.

  • Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (impurities, degradation products, and matrix components), with a resolution of not less than 2.0. Peak purity analysis using the PDA detector should confirm the homogeneity of the analyte peak.

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be minimal.

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo solution with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both studies.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

The Detection Limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

Protocol (based on the signal-to-noise ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for DL and 10:1 for QL.

  • This can be achieved by injecting a series of diluted solutions of known concentration.

  • Acceptance Criteria: The determined DL and QL should be reported. The QL should be verified for precision and accuracy.

Comparison of Analytical Techniques

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the available instrumentation. Below is a comparison of HPLC with UV-Vis Spectrophotometry and HPTLC for the analysis of this compound.

Table 1: Comparison of Performance Characteristics

ParameterHPLC with PDA DetectorUV-Vis SpectrophotometryHPTLC with Densitometry
Specificity High (separates analyte from impurities)Low (potential for spectral overlap)Moderate to High
Sensitivity (LOD/LOQ) High (typically in the ng/mL to µg/mL range)Moderate (generally lower than HPLC)Moderate (can be in the ng/spot range)
Linearity (r²) Excellent (typically > 0.999)Good (dependent on Beer's Law adherence)Good (typically > 0.99)
Precision (%RSD) High (< 2%)Moderate to HighModerate (< 5%)
Accuracy (% Recovery) High (98-102%)Moderate (can be affected by matrix)Good (95-105%)
Sample Throughput ModerateHighHigh (multiple samples per plate)
Cost per Sample HighLowModerate

Visualizing the Workflow and Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Develop_Method Develop HPLC Method Specificity Specificity Develop_Method->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision DL_QL DL & QL Precision->DL_QL Routine_Analysis Routine Analysis DL_QL->Routine_Analysis

Caption: Workflow for HPLC method validation.

Validation_Parameters cluster_assay Assay Method cluster_impurities Impurity Method (Quantitative) Assay_Specificity Specificity Validated_Method Validated Analytical Method Assay_Specificity->Validated_Method Assay_Linearity Linearity Assay_Linearity->Validated_Method Assay_Range Range Assay_Range->Validated_Method Assay_Accuracy Accuracy Assay_Accuracy->Validated_Method Assay_Precision Precision Assay_Precision->Validated_Method Impurity_Specificity Specificity Impurity_Specificity->Validated_Method Impurity_Linearity Linearity Impurity_Linearity->Validated_Method Impurity_Range Range Impurity_Range->Validated_Method Impurity_Accuracy Accuracy Impurity_Accuracy->Validated_Method Impurity_Precision Precision Impurity_Precision->Validated_Method Impurity_QL Quantitation Limit Impurity_QL->Validated_Method

Caption: ICH validation parameters for different analytical procedures.

Conclusion

The validation of an HPLC method for this compound according to ICH Q2(R1) guidelines is a systematic process that ensures the reliability and accuracy of analytical data. While HPLC offers high specificity and sensitivity, alternative techniques like UV-Vis Spectrophotometry and HPTLC can be suitable for specific applications, such as rapid screening or in environments with limited resources. The choice of the analytical method should be based on a thorough evaluation of the validation parameters and the specific requirements of the analysis.

References

A Comparative Guide to Analytical Techniques for the Quantification of C.I. Disperse Blue 284

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical techniques for the measurement of C.I. Disperse Blue 284, a synthetic dye commonly used in textiles and other materials. The selection of an appropriate analytical method is critical for quality control, impurity profiling, safety assessment, and research and development. This document outlines the experimental protocols for key analytical methods and presents a comparison of their performance based on available experimental data for disperse dyes.

Introduction to this compound

This compound is a synthetic dye belonging to the disperse class, characterized by its low water solubility and its application in dyeing synthetic fibers such as polyester.[1][2][3] Its chemical formula is C₁₇H₁₉N₅O₆S.[2] Accurate and precise measurement of this dye is essential for ensuring product quality, meeting regulatory standards, and understanding its environmental and toxicological profiles.

Overview of Analytical Techniques

The primary analytical techniques for the quantification of this compound and other disperse dyes include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and UV-Vis Spectrophotometry.[4][5] HPLC methods offer high selectivity and sensitivity, particularly when combined with mass spectrometry.[4][5] UV-Vis spectrophotometry provides a simpler and more accessible method, though it is generally less specific.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative performance of the most common analytical techniques used for the analysis of disperse dyes. The data presented is representative of the performance achievable for dyes of this class, including this compound.

ParameterHPLC-PDAHPLC-MS/MSUV-Vis Spectrophotometry
Limit of Detection (LOD) 0.01 - 0.7 mg/L0.02 - 2.0 ng/L~18.8 µg/L
Limit of Quantitation (LOQ) 0.05 - 1.6 ng/mL0.06 - 8.0 ng/LNot consistently reported
Linearity (r²) > 0.998> 0.993> 0.99
Precision (%RSD) < 5% (Intra-day), < 7% (Inter-day)< 16.3%Not consistently reported
Selectivity GoodVery HighLow to Moderate
Confidence in Identification ModerateVery HighLow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections describe the experimental protocols for the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of components in a mixture. For disperse dyes, a reverse-phase system is commonly employed.

Sample Preparation:

  • Extraction: Samples containing this compound are extracted with a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724).[6] For textile samples, ultrasonic extraction at an elevated temperature (e.g., 50°C) for 30 minutes is a common procedure.[7]

  • Centrifugation and Filtration: The extract is centrifuged to remove solid particles, and the supernatant is filtered through a 0.22 µm syringe filter before injection into the HPLC system.

  • Reconstitution: The filtered extract may be evaporated and reconstituted in the initial mobile phase to ensure compatibility with the chromatographic system.

Chromatographic Conditions (Representative):

  • Instrumentation: A standard HPLC or UPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or Mass Spectrometric (MS) detector.[5][8]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol).[6][8]

  • Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.[5][8]

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C.[8]

  • Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected.[5][8]

Detection:

  • Photodiode Array (PDA) Detection: The PDA detector measures the absorbance of the eluting compounds over a range of wavelengths. This provides spectral information that can aid in peak identification and purity assessment.

  • Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Detection: Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity.[5] The identity of the analyte is confirmed based on its mass-to-charge ratio (m/z) and its fragmentation pattern in MS/MS.[5]

UV-Vis Spectrophotometry

This technique is based on the principle that colored compounds absorb light at specific wavelengths.

Sample Preparation:

  • Dissolution: A known amount of the sample containing this compound is dissolved in a suitable transparent solvent (e.g., acetone, ethanol).[1]

  • Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared to construct a calibration curve.

Measurement:

  • The absorbance of the sample and standard solutions is measured at the wavelength of maximum absorbance (λmax) for this compound.

  • The concentration of the dye in the sample is determined by comparing its absorbance to the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample containing this compound Extraction Extraction with Organic Solvent Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Reconstitution Evaporation & Reconstitution Filtration->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (PDA or MS/MS) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Identification Identification (Retention Time, Spectrum, m/z) Quantification->Identification

HPLC-PDA/MS Experimental Workflow

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Sample Sample containing this compound Dissolution_Sample Dissolution in Solvent Sample->Dissolution_Sample Standard This compound Standard Dissolution_Standard Preparation of Standard Solutions Standard->Dissolution_Standard Spectrophotometer UV-Vis Spectrophotometer Dissolution_Sample->Spectrophotometer Calibration_Curve Construct Calibration Curve Dissolution_Standard->Calibration_Curve Measure_Absorbance Measure Absorbance at λmax Spectrophotometer->Measure_Absorbance Quantification Determine Concentration from Calibration Curve Measure_Absorbance->Quantification Calibration_Curve->Quantification

UV-Vis Spectrophotometry Workflow

Conclusion

The choice of an analytical technique for the quantification of this compound depends on the specific requirements of the analysis. HPLC coupled with MS or MS/MS detection offers the highest sensitivity, selectivity, and confidence in identification, making it suitable for trace-level analysis and complex matrices.[4][5] HPLC with PDA detection provides a good balance between performance and cost and is suitable for routine quality control applications where moderate sensitivity is sufficient.[4] UV-Vis Spectrophotometry is a simple and rapid technique best suited for preliminary or semi-quantitative assessments where high accuracy and selectivity are not paramount.

References

Performance Showdown: Bacterial Strains Face Off in the Bioremediation of C.I. Disperse Blue 284

Author: BenchChem Technical Support Team. Date: December 2025

The textile industry, a vibrant contributor to the global economy, faces a significant environmental challenge in the form of dye-laden wastewater. Among the myriad of synthetic colorants, C.I. Disperse Blue 284, a widely used azo dye, is a notable pollutant due to its complex aromatic structure and recalcitrance to conventional treatment methods. Bioremediation, leveraging the metabolic prowess of microorganisms, presents a promising and eco-friendly alternative for the detoxification of such effluents. This guide offers a comparative analysis of the performance of different bacterial strains in the bioremediation of this compound and similar azo dyes, supported by experimental data and detailed protocols for researchers and scientists in the field.

Quantitative Performance Comparison of Bacterial Strains

While comprehensive comparative studies on the degradation of this compound by a wide range of bacterial strains are limited, existing research provides a strong baseline for evaluation. Klebsiella pneumoniae has demonstrated high efficiency for this specific dye. To provide a broader perspective, this section includes data on other potent dye-degrading genera, such as Pseudomonas and Bacillus, and the synergistic action of bacterial consortia on similar blue azo dyes.

Bacterial Strain/ConsortiumTarget DyeInitial Concentration (ppm)Decolorization Efficiency (%)Time (hours)Optimal pHOptimal Temperature (°C)
Klebsiella pneumoniae GM-04 This compound 200 95% [1]24 [1]7.0 [1]37 [1]
Pseudomonas stutzeri AK6Acid Blue 11330086.2%[2]96[2]Not SpecifiedNot Specified
Bacillus firmusReactive Blue 160500 (µg/ml)Effective Degradation[3]Not SpecifiedNot SpecifiedNot Specified
Bacterial Consortium (Proteus spp., Pseudomonas spp., Acinetobacter spp.)Methyl Red & Carbol Fuchsin2 (g/L)100% & 96%24Not SpecifiedNot Specified
Bacterial Consortium (Pseudomonas putida, Bacillus subtilis, Pseudomonas aeruginosa, Aeromonas spp.)Acid BlueNot Specified96%[4]24[4]Influential FactorNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of bioremediation research. Below are the experimental protocols for the key studies cited.

Protocol for Bioremediation of this compound by Klebsiella pneumoniae GM-04[1]
  • Bacterial Strain and Culture Conditions:

    • The bacterial strain Klebsiella pneumoniae GM-04, isolated from textile industrial effluent, is used.

    • The strain is grown and maintained on Luria-Bertani (LB) agar (B569324) and broth.

  • Dye Decolorization Assay:

    • Prepare a stock solution of this compound by dissolving 1 gram of the dye in 500 mL of distilled water.

    • In a 50 mL broth medium, add the dye to a final concentration of 200 ppm.

    • Inoculate the medium with a 1% (v/v) inoculum of an overnight culture of K. pneumoniae GM-04.

    • Incubate the flasks at 37°C and 150 rpm for 24 hours.

  • Optimization of Physicochemical Parameters:

    • pH: The effect of pH is studied by adjusting the medium's pH to values ranging from 4 to 10.

    • Temperature: The influence of temperature is assessed by incubating the cultures at a range of 20°C to 65°C.

    • Dye Concentration: The degradation capability at different dye concentrations is evaluated using concentrations from 200 ppm to 1000 ppm.

  • Analytical Methods:

    • At regular intervals, a 1 mL sample is withdrawn and centrifuged at 13,000 rpm for 5 minutes to separate the bacterial cells.

    • The decolorization is quantified by measuring the absorbance of the supernatant at the dye's maximum absorbance wavelength (λmax = 550 nm) using a UV-Vis spectrophotometer.

    • The percentage of decolorization is calculated using the formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

    • Fourier-transform infrared spectroscopy (FTIR) analysis of the extracted metabolites can be performed to identify the changes in the functional groups of the dye, confirming its biodegradation.

Visualizing the Process: Workflows and Pathways

To better illustrate the experimental and biological processes, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Strain Klebsiella pneumoniae GM-04 Culture Inoculation Inoculation of Broth (1% v/v) Strain->Inoculation Media Luria-Bertani Broth Media->Inoculation Dye This compound Stock Dye->Inoculation Incubation Incubation (37°C, 150 rpm, 24h) Inoculation->Incubation Sampling Sample Collection Incubation->Sampling Centrifugation Centrifugation (13,000 rpm, 5 min) Sampling->Centrifugation Spectrophotometry UV-Vis Spectrophotometry (λmax = 550 nm) Centrifugation->Spectrophotometry Data_Analysis Calculate % Decolorization Spectrophotometry->Data_Analysis

Caption: Experimental workflow for the bioremediation of this compound.

Azo_Dye_Degradation_Pathway AzoDye Azo Dye (e.g., this compound) AromaticAmines Colorless Aromatic Amines (Potentially toxic) AzoDye->AromaticAmines Azoreductase (Reductive Cleavage of -N=N-) Intermediates Ring Cleavage Intermediates AromaticAmines->Intermediates Monooxygenases/ Dioxygenases (Aerobic Degradation) Metabolites Simpler Metabolites (e.g., organic acids) Intermediates->Metabolites Further Enzymatic Reactions CO2_H2O CO2 + H2O (Mineralization) Metabolites->CO2_H2O TCA Cycle

Caption: Generalized signaling pathway for bacterial degradation of azo dyes.

References

A Comparative Analysis of Advanced Oxidation Processes and Biodegradation for the Removal of C.I. Disperse Blue 284

Author: BenchChem Technical Support Team. Date: December 2025

The effective removal of synthetic dyes from industrial effluents is a significant environmental challenge. Among these, C.I. Disperse Blue 284, a widely used azo dye in the textile industry, is of particular concern due to its persistence and potential toxicity. This guide provides a comparative overview of two prominent remediation technologies: Advanced Oxidation Processes (AOPs) and Biodegradation, for the removal of this dye. The comparison is based on experimental data from scientific literature, offering researchers and environmental scientists a comprehensive understanding of their respective efficacies and methodologies.

Quantitative Comparison of Treatment Efficacies

The following tables summarize the performance of various AOPs and a specific biodegradation method for the removal of disperse blue dyes. While direct comparative studies on this compound are limited, data for structurally similar disperse blue dyes provide valuable insights into the potential efficacy of these methods.

Table 1: Efficacy of Advanced Oxidation Processes for Disperse Blue Dye Removal

Treatment MethodTarget DyeInitial ConcentrationTreatment ConditionsRemoval Efficiency (%)Reaction TimeReference
Ozonation Disperse Dyes (general)Not SpecifiedOzone dose: 0.5 g/dm³90% (Color)Not Specified[1]
Fenton Process Disperse Dyes (general)Not SpecifiedpH: 3, H₂O₂: 600 mg/dm³, Fe²⁺: 550 mg/dm³Colorless effluent, High COD removalNot Specified[1]
Fenton Process C.I. Disperse Blue 7960 mg/LpH: 3, H₂O₂: 150 mg/L, Fe²⁺: 20 mg/L85% (Color), 75% (COD)60 min[2]
Photocatalysis (UV/ZnO/Mn) C.I. Disperse Blue 79:13.0 x 10⁻⁵ MpH: 8.5, Catalyst dose: 0.05 g/100 mL98% (Color)60 min[3]
Electrochemical Oxidation C.I. Disperse Blue 125 mg/LpH: 7, Temperature: 50°C96% (Decolorization)180 min[4]

Table 2: Efficacy of Biodegradation for this compound Removal

MicroorganismInitial Dye ConcentrationTreatment ConditionsRemoval Efficiency (%)Incubation TimeReference
Klebsiella pneumoniae GM-04200 ppmpH: 7, Temperature: 37°C95% (Decolorization)24 hours[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the biodegradation and a representative AOP method.

1. Biodegradation of this compound by Klebsiella pneumoniae GM-04 [5]

  • Microorganism and Culture Conditions: Klebsiella pneumoniae GM-04, isolated from industrial wastewater, was used. The bacterial strain was maintained on nutrient agar (B569324) plates.

  • Decolorization Assay:

    • A 1% (v/v) inoculum of an overnight-grown culture of K. pneumoniae was added to a mineral salt medium containing 200 ppm of this compound.

    • The flasks were incubated at 37°C under static conditions for 24 hours.

    • The pH of the medium was adjusted to 7.0.

    • Samples were withdrawn at regular intervals, centrifuged to remove bacterial cells, and the absorbance of the supernatant was measured at the dye's maximum wavelength (λmax = 550 nm) using a UV-Vis spectrophotometer.

    • Decolorization efficiency was calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.

2. Fenton Oxidation of C.I. Disperse Blue 79 [2]

  • Reagents: C.I. Disperse Blue 79 dye, Hydrogen peroxide (H₂O₂), Ferrous sulfate (B86663) (FeSO₄·7H₂O), Sulfuric acid (H₂SO₄), and Sodium hydroxide (B78521) (NaOH).

  • Experimental Procedure:

    • A 60 mg/L aqueous solution of C.I. Disperse Blue 79 was prepared.

    • The pH of the solution was adjusted to 3.0 using H₂SO₄ or NaOH.

    • A specific amount of FeSO₄·7H₂O (20 mg/L) was added to the solution and stirred to dissolve.

    • The Fenton reaction was initiated by adding a specific amount of H₂O₂ (150 mg/L).

    • The reaction was carried out for 60 minutes with constant stirring.

    • At the end of the reaction, the pH was raised to terminate the reaction, and the solution was centrifuged to remove the precipitated iron sludge.

    • The decolorization was determined by measuring the absorbance of the supernatant at the dye's λmax. Chemical Oxygen Demand (COD) was also measured to assess mineralization.

Visualizing the Mechanisms and Workflows

Diagram 1: Generalized Mechanism of AOPs for Dye Degradation

AOP_Mechanism AOP Advanced Oxidation Process (e.g., Fenton, Ozonation, Photocatalysis) Radicals Highly Reactive Hydroxyl Radicals (•OH) AOP->Radicals Generates Dye This compound (Complex Organic Molecule) Intermediates Simpler Organic Intermediates Dye->Intermediates Oxidized by •OH EndProducts CO₂ + H₂O + Mineral Acids (Complete Mineralization) Intermediates->EndProducts Further Oxidation

Caption: Generalized pathway of dye degradation by Advanced Oxidation Processes.

Diagram 2: Biodegradation Pathway of Azo Dyes

Biodegradation_Mechanism Dye This compound (Azo Dye) Cleavage Reductive Cleavage of Azo Bond (-N=N-) Dye->Cleavage Anaerobic Conditions Bacteria Bacteria (e.g., Klebsiella pneumoniae) AzoReductase Azo Reductase (Enzyme) Bacteria->AzoReductase Produces AzoReductase->Cleavage Catalyzes Amines Colorless Aromatic Amines (Potentially Toxic) Cleavage->Amines Mineralization Further Aerobic Degradation Amines->Mineralization EndProducts CO₂ + H₂O + NH₃ Mineralization->EndProducts

Caption: Enzymatic breakdown of an azo dye during biodegradation.

Diagram 3: Comparative Experimental Workflow

Experimental_Workflow cluster_AOP Advanced Oxidation Process (AOP) cluster_Bio Biodegradation AOP_Start Prepare Dye Solution (e.g., 60 mg/L) AOP_pH Adjust pH (e.g., to 3.0) AOP_Start->AOP_pH AOP_Reagents Add Reagents (e.g., Fe²⁺, H₂O₂) AOP_pH->AOP_Reagents AOP_Reaction Reaction (e.g., 60 min) AOP_Reagents->AOP_Reaction AOP_Analysis Analysis (UV-Vis, COD) AOP_Reaction->AOP_Analysis Bio_Start Prepare Mineral Salt Medium with Dye (200 ppm) Bio_pH Adjust pH to 7.0 Bio_Start->Bio_pH Bio_Inoculate Inoculate with Bacteria Bio_pH->Bio_Inoculate Bio_Incubate Incubation (37°C, 24 hours) Bio_Inoculate->Bio_Incubate Bio_Analysis Analysis (UV-Vis) Bio_Incubate->Bio_Analysis

Caption: Comparative workflow for AOP and Biodegradation experiments.

References

A Comparative Analysis of the Photostability of C.I. Disperse Blue 284 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the relative light fastness of selected azo disperse dyes, supported by standardized experimental data.

This guide provides a detailed comparison of the photostability of C.I. Disperse Blue 284 with other commercially significant azo disperse dyes, C.I. Disperse Red 167 and C.I. Disperse Yellow 54. The objective is to offer a clear, data-driven reference for professionals in fields where the light-induced degradation of colorants is a critical consideration. The photostability of these dyes, all belonging to the azo class, is a key performance indicator in their application on synthetic fibers like polyester.

Comparative Photostability Data

The light fastness of a dye is a measure of its resistance to fading upon exposure to light. This property is evaluated using a standardized scale, typically from 1 (very poor) to 8 (excellent), by comparing the color change of the dyed textile to a set of blue wool standards under controlled light exposure. The following table summarizes the light fastness ratings for this compound and the selected comparative azo dyes.

C.I. NameChemical ClassMolecular FormulaCAS NumberLight Fastness Rating (ISO)
Disperse Blue 284MonoazoC₁₇H₁₉N₅O₆S71872-43-04-5[1][2][3][4]
Disperse Red 167MonoazoC₂₃H₂₆ClN₅O₇61968-52-3 / 26850-12-47-8[5]
Disperse Yellow 54QuinolineC₁₈H₁₁NO₃12223-85-7High (Specific rating not available)[6]

Analysis: C.I. Disperse Red 167 exhibits outstanding photostability with a light fastness rating of 7-8, indicating very high resistance to fading.[5] In contrast, this compound demonstrates moderate light fastness with a rating of 4-5.[1][2][3][4] While a specific numerical rating for C.I. Disperse Yellow 54 was not found in the immediate search, it is generally reported to have high light fastness.[6] The significant difference in photostability among these azo dyes underscores the profound influence of molecular structure on their light-induced degradation pathways.

Experimental Protocols for Photostability Testing

The determination of light fastness ratings is conducted under stringent, internationally recognized standards to ensure the reproducibility and comparability of results. The most widely adopted methods are ISO 105-B02 and AATCC Test Method 16.

Principle of the Test

A specimen of the textile dyed with the test colorant is exposed to a controlled artificial light source that simulates natural daylight. Simultaneously, a set of eight standardized blue wool fabrics, with known and varying light fastness, are exposed under the same conditions. The light fastness of the test specimen is then rated by comparing the degree of its color change (fading) to that of the blue wool references.[7][8][9]

Key Experimental Parameters (based on ISO 105-B02):
  • Light Source: A xenon arc lamp is used, as its spectral power distribution closely mimics that of natural daylight (D65).[10][11] The apparatus is equipped with optical filters (such as a Window-IR filter) to manage the ultraviolet and infrared radiation, preventing unrealistic heating of the samples.[10][11]

  • Irradiance: The intensity of the light is controlled at a specified level, for example, 42 W/m² in the 300-400 nm range or 1.10 W/m² at 420 nm.[10][11]

  • Temperature and Humidity: The temperature is monitored using a black standard thermometer or a black panel thermometer, with typical temperatures ranging from 50°C to 63°C.[10] The relative humidity within the exposure chamber is also controlled, as it can significantly influence the fading rate of some dyes.[7]

  • Sample Preparation: The textile specimens are mounted on cards, with a portion of the sample covered to serve as an unexposed reference for comparison.[7]

  • Evaluation of Fading: The color change of the exposed portion of the test specimen is visually assessed and compared to the fading of the blue wool references. The light fastness rating corresponds to the number of the blue wool standard that shows a similar degree of color change.[8][9] A Grey Scale for assessing color change, ranging from 5 (no change) to 1 (major change), is used to aid in this evaluation.[11]

Experimental Workflow for Photostability Testing

The following diagram illustrates the general workflow for determining the light fastness of a textile dye according to standardized methods.

G cluster_prep Sample Preparation cluster_exposure Controlled Light Exposure cluster_eval Evaluation Dyeing Dyeing of Textile Substrate Mounting Mounting of Dyed Specimen on Card Dyeing->Mounting TestSpecimen Test Specimen Mounting->TestSpecimen XenonArc Xenon Arc Weatherometer (Simulated Daylight) BlueWool Blue Wool Standards (1-8) XenonArc->BlueWool XenonArc->TestSpecimen Visual Visual Assessment of Fading BlueWool->Visual TestSpecimen->Visual GreyScale Comparison with Grey Scale Visual->GreyScale Rating Assignment of Light Fastness Rating (1-8) GreyScale->Rating

Figure 1. A schematic representation of the experimental workflow for determining the photostability of a dye on a textile substrate.

References

Inter-laboratory comparison of C.I. Disperse Blue 284 analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for C.I. Disperse Blue 284

This guide provides a comparative overview of common analytical methods for the identification and quantification of this compound, a multifunctional dye used in various industries, including textiles.[1] The selection of an appropriate analytical method is critical for quality control, regulatory compliance, and research and development. This document is intended for researchers, analytical scientists, and quality control professionals involved in the analysis of disperse dyes.

Overview of Analytical Techniques

The analysis of this compound, like other disperse dyes, typically involves chromatographic and spectrophotometric techniques. The most prevalent methods include High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Liquid Chromatography coupled with Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectrophotometry. Each method offers distinct advantages in terms of selectivity, sensitivity, and complexity.

  • HPLC-PDA: A robust and widely used technique for separating and quantifying dyes. It provides information on the retention time and the UV-Vis spectrum of the analyte, aiding in identification.

  • LC-MS: Offers superior sensitivity and selectivity, providing molecular weight and structural information, which is invaluable for unambiguous identification and for analyzing complex matrices.[2][3] The addition of mass detection enhances confidence in compound identification and can reliably analyze co-eluting components.[4]

  • UV-Vis Spectrophotometry: A simpler, cost-effective method often used for determining the concentration of a known dye in a solution or for monitoring decolorization processes in biodegradation studies.[5]

Quantitative Performance Comparison

While a direct inter-laboratory comparison study for this compound is not publicly available, the following table summarizes typical performance characteristics for the analysis of disperse dyes based on published data for similar compounds. These values are illustrative and can vary based on instrumentation, sample matrix, and specific method parameters.

Performance ParameterHPLC-PDALC-MS/MSUV-Vis Spectrophotometry
Linearity (R²) > 0.99> 0.99> 0.98
Limit of Detection (LOD) 0.1 - 0.5 mg/L0.01 - 0.1 mg/L0.5 - 2.0 mg/L
Limit of Quant. (LOQ) 0.3 - 1.5 mg/L0.03 - 0.3 mg/L1.5 - 6.0 mg/L
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%
Precision (% RSD) < 5%< 3%< 10%
Selectivity GoodExcellentFair (Prone to interferences)
Matrix Effect ModerateCan be significant but correctableHigh

Data are synthesized from typical performance data for disperse dye analysis.[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the analysis of this compound from a textile matrix.

Sample Preparation: Extraction from Textile
  • Weighing: Accurately weigh 1.0 g of the textile sample.

  • Extraction: Place the sample in a flask and add 20 mL of an appropriate solvent (e.g., methanol, dimethylformamide, or a mixture). Methanol is commonly used for dissolving dye standards.[8]

  • Sonication: Sonicate the sample in an ultrasonic bath at 60°C for 30 minutes to facilitate dye extraction.

  • Centrifugation/Filtration: Centrifuge the extract to separate the solid matrix. Filter the supernatant through a 0.45 µm syringe filter to remove any particulate matter before analysis.

  • Dilution: Dilute the filtered extract as necessary to fall within the calibration range of the analytical method.

HPLC-PDA Method

This protocol is based on general methods for disperse dye analysis, such as the DIN 54231 standard.[8]

  • LC System: ACQUITY Arc System or similar.[8]

  • Column: XBridge C18, 2.1 x 150 mm, 5 µm.[8]

  • Mobile Phase A: 10 mmol Ammonium acetate, pH 3.6.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: Start at 40% B, ramp to 60% B over 7 min, then to 98% B over 10 min, hold for 7 min, and return to initial conditions.[8]

  • Flow Rate: 0.30 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Injection Volume: 5 µL.[8]

  • PDA Detection: Scan range 210 to 800 nm.[8] this compound has a characteristic maximum absorbance peak around 550 nm.[5]

LC-MS Method
  • LC Conditions: As per the HPLC-PDA method.

  • MS System: ACQUITY QDa Detector or similar.[8]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

  • Capillary Voltage: 1.2 kV.[8]

  • Cone Voltage: 10 V.[8]

  • Source Temperature: 120 °C.[8]

  • Desolvation Temperature: 600 °C.[8]

  • MS Scan Range: 100 to 600 m/z.[8]

UV-Vis Spectrophotometry Method
  • Instrument: A calibrated UV-Vis spectrophotometer.

  • Solvent: Use the same solvent as for sample extraction as the blank.

  • Wavelength Scan: Perform a wavelength scan from 300 to 800 nm to determine the wavelength of maximum absorbance (λmax) for this compound, which is approximately 550 nm.[5]

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the diluted sample extract at the λmax and determine the concentration using the calibration curve.

Visualized Workflows and Relationships

Diagrams can clarify complex processes and relationships between different analytical approaches.

General Analytical Workflow

The following diagram illustrates the typical workflow from sample reception to final data analysis for the determination of this compound.

cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Textile Sample Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filter Filtration (0.45 µm) Extraction->Filter HPLC HPLC-PDA Analysis Filter->HPLC Inject LCMS LC-MS Analysis Filter->LCMS Inject UVVIS UV-Vis Analysis Filter->UVVIS Measure Quant Quantification HPLC->Quant Ident Identification HPLC->Ident LCMS->Quant LCMS->Ident UVVIS->Quant Report Final Report Quant->Report Ident->Report

Caption: General workflow for this compound analysis.

Method Selection Logic

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for structural confirmation or high throughput.

Start Analytical Goal? Conc Concentration Measurement Only Start->Conc Known Compound Struct Structural Confirmation Needed? Start->Struct Unknown/Trace UVVIS Use UV-Vis Conc->UVVIS Simple Matrix HPLC Use HPLC-PDA Conc->HPLC Complex Matrix HighSens High Sensitivity Required? Struct->HighSens HighSens->HPLC No LCMS Use LC-MS HighSens->LCMS Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Removal of C.I. Disperse Blue 284: Benchmarking Biological and Adsorptive Treatment Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The removal of textile dyes from wastewater is a critical area of research, driven by the environmental persistence and potential toxicity of these compounds. C.I. Disperse Blue 284 is a synthetic azo dye commonly used for polyester (B1180765) fabrics.[1][2][3] This guide provides a comparative analysis of two distinct approaches for the removal of this compound: biodegradation using a bacterial strain and adsorption onto a novel activated carbon adsorbent. Due to a notable scarcity of published studies directly comparing various novel adsorbents for this specific dye, this guide synthesizes the available data to offer insights into the efficacy and experimental underpinnings of these two methods.

Data Presentation: Performance Comparison

The following table summarizes the key performance metrics for the biodegradation of this compound by Klebsiella pneumoniae GM-04 and its adsorption by activated carbon derived from Iraqi date palm seeds.

Performance MetricBiodegradation by Klebsiella pneumoniae GM-04[4][5]Adsorption by Iraqi Date Palm Seed Activated Carbon[6]
Removal Method Biodegradation/DecolorizationAdsorption
Maximum Removal/Adsorption 95% decolorization[4][5]8.13 mg/g (Maximum Monolayer Adsorption Capacity, qmax)[6]
Optimal pH 7[4][5]Unaffected by pH[6]
Optimal Temperature 37°C[4][5]Not specified
Initial Dye Concentration 200 ppm[4][5]Not specified for qmax determination
Contact Time 24 hours[4][5]Equilibrium time not explicitly stated
Kinetic Model Not ApplicablePseudo-second order[6]
Isotherm Model Not ApplicableLangmuir[6]

Experimental Protocols

Biodegradation of this compound using Klebsiella pneumoniae GM-04

This protocol is based on the methodology described by Mustafa et al. (2021).[4][5]

a. Isolation and Screening of Bacterial Strain:

  • Klebsiella pneumoniae GM-04 was isolated from industrial wastewater.[4]

  • Bacterial isolates were screened for their dye degrading capabilities.[4]

b. Decolorization Assay:

  • A 1% inoculum of the bacterial strain was added to a 50 mL broth containing 200 ppm of this compound.[4]

  • The culture was incubated at 37°C with shaking at 150 rpm for 24 hours or until complete decolorization.[4]

  • Samples were taken every 24 hours, centrifuged at 13,000 rpm for 5 minutes, and the supernatant's absorbance was measured at 550 nm using a spectrophotometer to determine the extent of decolorization.[4]

c. Optimization of Physicochemical Parameters:

  • The effects of pH (ranging from 4 to 10), temperature (ranging from 20°C to 65°C), and dye concentration (ranging from 200 to 1000 ppm) on the biodegradation of this compound were investigated to determine the optimal conditions.[4]

d. Analytical Methods:

  • UV-Visible spectrophotometry was used to record the changes in the peak values of the dye before and after treatment to confirm degradation.[4]

  • Fourier Transformed Infrared Spectrometry (FTIR) was employed to identify variations in the functional groups of the dye molecule following bacterial treatment.[4]

Adsorption of this compound using Iraqi Date Palm Seed Activated Carbon

This protocol is based on the methodology described by Halbus et al. (2013).[6]

a. Preparation of Activated Carbon:

  • The specific details of the activation process for the Iraqi date palm seeds were not provided in the available text. Generally, the preparation of activated carbon from date seeds involves washing, drying, and then chemical or physical activation at high temperatures.[7][8][9]

b. Adsorption Experiments:

  • Batch adsorption experiments were conducted to study the effect of different experimental conditions on the removal of the disperse blue dye.[6]

  • A magnetic mixer was used to agitate the solution containing the activated carbon and the dye.[6]

  • After a specified contact time, the solution was centrifuged at high speed for 15 minutes and then filtered to remove the activated carbon particles.[6]

  • The absorbance of the remaining dye in the solution was measured at 570 nm using a UV-Vis spectrophotometer.[6]

c. Isotherm and Kinetic Modeling:

  • The equilibrium adsorption data were analyzed using the Langmuir and Freundlich isotherm models to determine the maximum adsorption capacity and the nature of the adsorption process.[6]

  • The experimental data were fitted to pseudo-first-order, pseudo-second-order, and intraparticle diffusion models to understand the kinetics of the adsorption process.[6]

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for batch adsorption studies, a common methodology for evaluating the performance of novel adsorbents.

Adsorption_Workflow prep Adsorbent Preparation (e.g., Synthesis, Washing, Drying) char Adsorbent Characterization (e.g., SEM, FTIR, BET) prep->char batch_exp Batch Adsorption Experiment (Adsorbent + Dye Solution) prep->batch_exp dye_sol Dye Solution Preparation (this compound) dye_sol->batch_exp separation Separation (Centrifugation/Filtration) batch_exp->separation params Varying Parameters: - pH - Contact Time - Temperature - Adsorbent Dose - Initial Concentration params->batch_exp analysis Analysis of Supernatant (UV-Vis Spectrophotometry) separation->analysis data_analysis Data Analysis - Adsorption Capacity (qe) - Removal Efficiency (%) analysis->data_analysis modeling Kinetic and Isotherm Modeling (e.g., Pseudo-second order, Langmuir) data_analysis->modeling

References

A Comparative Analysis of In Vivo vs. In Vitro Methods for Assessing Skin Sensitization of C.I. Disperse Blue 284

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assessment of a chemical's potential to cause skin sensitization is a critical aspect of safety evaluation. Historically, in vivo animal models have been the standard. However, scientific, ethical, and regulatory drivers have propelled the development and adoption of in vitro alternatives. This guide provides a comparative overview of in vivo and in vitro methodologies for evaluating the skin sensitization potential of colorants, with a focus on C.I. Disperse Blue 284. While specific experimental data for this compound is not publicly available, this guide utilizes data from other disperse dyes to illustrate the principles and comparative performance of current testing strategies.[1]

The Adverse Outcome Pathway (AOP) of Skin Sensitization

Understanding the biological mechanisms underlying skin sensitization is crucial for interpreting data from various assays. The Adverse Outcome Pathway (AOP) for skin sensitization provides a framework that outlines the sequence of key events from the initial molecular interaction to the adverse outcome of allergic contact dermatitis.[2][3][4][5] Most in vitro assays are designed to assess one or more of these key events.

The key events in the skin sensitization AOP are:

  • Molecular Initiating Event (MIE): Covalent binding of the chemical (hapten) to skin proteins.

  • Key Event 2: Keratinocyte activation, leading to the release of inflammatory mediators.

  • Key Event 3: Activation and maturation of dendritic cells (DCs).

  • Key Event 4: Migration of activated DCs to the local lymph nodes and priming of T-cells.

This cascade of events ultimately leads to the proliferation of allergen-specific T-cells and the development of sensitization.

Adverse Outcome Pathway for Skin Sensitization cluster_0 MIE Molecular Initiating Event (Protein Binding) KE2 Keratinocyte Activation MIE->KE2 Haptenation KE3 Dendritic Cell Activation and Maturation KE2->KE3 Inflammatory Signals KE4 T-Cell Priming and Proliferation KE3->KE4 Antigen Presentation AO Adverse Outcome (Allergic Contact Dermatitis) KE4->AO Sensitization

Caption: The Adverse Outcome Pathway (AOP) for skin sensitization.

In Vivo Assessment: The Murine Local Lymph Node Assay (LLNA)

The LLNA is the traditional and regulatory-accepted in vivo method for assessing skin sensitization potential.[6][7][8][9] It measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application. A Stimulation Index (SI) of 3 or greater is typically considered a positive result, indicating sensitizing potential.[6]

Experimental Protocol: Murine Local Lymph Node Assay (LLNA)
  • Animals: Typically, CBA/Ca or CBA/J mice are used.

  • Test Substance Preparation: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil). A range of concentrations is typically evaluated.

  • Application: A defined volume (e.g., 25 µL) of the test substance or vehicle control is applied to the dorsum of each ear of the mice for three consecutive days.[7]

  • Thymidine (B127349) Incorporation: On day 5, mice are injected intravenously with tritiated methyl thymidine ([³H]-thymidine).

  • Sample Collection: On day 6, the draining auricular lymph nodes are excised.

  • Cell Proliferation Measurement: The lymph nodes are processed to create a single-cell suspension. The incorporation of [³H]-thymidine is measured using a scintillation counter.

  • Data Analysis: The Stimulation Index (SI) is calculated for each group by dividing the mean [³H]-thymidine incorporation of the test group by the mean incorporation of the vehicle control group.

In Vitro Assessment: A Multi-Faceted Approach

Due to the complexity of the skin sensitization AOP, a single in vitro test is not sufficient to replace the LLNA. Instead, an integrated approach using a battery of tests that address different key events is recommended.[10][11][12] The "2 out of 3" approach is a common strategy.[13]

Direct Peptide Reactivity Assay (DPRA) - Addressing the MIE

The DPRA is an in chemico method that assesses the depletion of synthetic peptides containing cysteine or lysine (B10760008) following incubation with the test chemical. This mimics the covalent binding of haptens to skin proteins.

KeratinoSens™ - Addressing Key Event 2

The KeratinoSens™ assay uses a human keratinocyte cell line containing a luciferase gene under the control of the antioxidant response element (ARE). Activation of this pathway, which is involved in the cellular stress response to sensitizers, results in the production of light.

h-CLAT (human Cell Line Activation Test) - Addressing Key Event 3

The h-CLAT uses the human monocytic leukemia cell line THP-1 as a model for dendritic cells.[14][15] It measures the upregulation of cell surface markers (CD86 and CD54) associated with dendritic cell activation following exposure to a potential sensitizer.[14][15]

In Vivo vs. In Vitro Experimental Workflow cluster_invivo In Vivo (LLNA) cluster_invitro In Vitro Battery invivo_start Test Substance Application (Mouse Ear) lymph_node Lymph Node Excision and Processing invivo_start->lymph_node proliferation Measure Lymphocyte Proliferation lymph_node->proliferation invivo_result Stimulation Index (SI) ≥ 3 = Sensitizer proliferation->invivo_result dpra DPRA (Peptide Reactivity) invitro_result Integrated Assessment (e.g., 2 of 3 Positive) dpra->invitro_result keratinosens KeratinoSens™ (Keratinocyte Activation) keratinosens->invitro_result hclat h-CLAT (Dendritic Cell Activation) hclat->invitro_result

Caption: Workflow comparison of in vivo and in vitro skin sensitization testing.

Data Comparison: Disperse Dyes

While data for this compound is unavailable, studies on other disperse dyes provide insights into the correlation between in vivo and in vitro findings. For instance, Disperse Blue 124 and Disperse Blue 106 have been categorized as extreme sensitizers in a modified LLNA.[16][17] An integrated in vitro testing strategy would be expected to yield positive results in at least two of the three key assays (DPRA, KeratinoSens™, h-CLAT) for such potent sensitizers.

Test MethodPrincipleEndpointExpected Result for a Sensitizing Disperse Dye
In Vivo
LLNAMeasures lymphocyte proliferation in draining lymph nodes of mice.Stimulation Index (SI)SI ≥ 3
In Vitro
DPRAQuantifies the reactivity of a chemical with synthetic peptides.Peptide depletionPositive
KeratinoSens™Measures the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes.Luciferase gene inductionPositive
h-CLATMeasures the upregulation of activation markers on a human monocytic cell line.Increased expression of CD86 and CD54Positive

Conclusion

The field of toxicology is moving away from animal testing and towards mechanism-based in vitro approaches. The AOP for skin sensitization provides a robust framework for the development and interpretation of these non-animal tests. While the LLNA remains a regulatory standard, a battery of in vitro assays, including the DPRA, KeratinoSens™, and h-CLAT, offers a scientifically sound and ethically preferable alternative for assessing the skin sensitization potential of chemicals like this compound. For a comprehensive safety assessment of this compound, it would be necessary to generate data using these validated in vitro methods.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of C.I. Disperse Blue 284 and structurally related azo dyes, with a focus on their application in dyeing polyester (B1180765) fabrics. The relationship between their chemical structure and performance characteristics, such as color properties and fastness, is explored. This information is valuable for the rational design of new dyes with improved properties and for understanding the potential biological activities of this class of compounds.

Introduction to this compound and Related Thiazole (B1198619) Azo Dyes

This compound is a monoazo disperse dye characterized by a 2-amino-5-nitrothiazole (B118965) diazo component and an N,N-di(2-acetoxyethyl)aniline coupling component.[1][2] Its chemical structure gives it a brilliant blue color suitable for dyeing and printing on polyester and its blended fabrics.[1][2] Azo dyes, in general, are a significant class of colorants used across various industries, including textiles, printing, and pharmaceuticals.[3] The incorporation of heterocyclic moieties, such as the thiazole ring found in Disperse Blue 284, is a common strategy to enhance the dyeing properties and potential biological activities of azo dyes.[4]

The general structure of these dyes consists of a diazo component (often a heterocyclic amine) linked via an azo group (-N=N-) to a coupling component (typically an aniline (B41778) or naphthol derivative). Variations in the substituents on both components can significantly influence the dye's color, dyeing performance, and fastness properties.

Comparative Performance Data

The performance of disperse dyes is evaluated based on several parameters, including their spectral properties (color), dyeing efficiency (exhaustion and fixation), and fastness to various agents like light, washing, and rubbing. The following tables summarize the performance data of this compound and a selection of related experimental thiazole azo dyes on polyester fabric.

Table 1: Spectral and Dyeing Properties of Selected Thiazole Azo Dyes on Polyester

DyeDiazo ComponentCoupling Componentλmax (nm)Exhaustion (%)Fixation (%)Shade on Polyester
This compound 2-Amino-5-nitrothiazoleN,N-Di(2-acetoxyethyl)anilineNot specified in retrieved dataGoodGoodBright Blue
Dye 1 5-Acetyl-2-amino-4-methylthiazoleN-ethyl-N-cyanoethyl aniline51085.595.0Reddish Violet
Dye 2 5-Acetyl-2-amino-4-methylthiazoleN,N-diethyl aniline48082.393.5Yellowish Orange
Dye 3 2-Amino-5-nitrothiazole3-(N,N-diethylamino)acetanilideNot specified in retrieved dataHighHighBluish Green

Data for Dyes 1 and 2 are derived from a study on novel thiazole azo disperse dyes. λmax was measured in dimethylformamide. Exhaustion and fixation were for dyeing on cellulose (B213188) triacetate, which has similar dyeing characteristics to polyester.[5]

Table 2: Fastness Properties of Selected Thiazole Azo Dyes on Polyester (ISO Standards)

DyeLight Fastness (1-8)Washing Fastness (1-5)Rubbing Fastness (Dry/Wet) (1-5)Perspiration Fastness (1-5)Sublimation Fastness (1-5)
This compound GoodGoodGoodGoodGood
Dye 1 5-64-54/4-54-54-5
Dye 2 544/444
Dye 4 (related azo dye) 455/555

Fastness ratings are based on a scale of 1 to 5 for washing, rubbing, perspiration, and sublimation (5 being excellent), and 1 to 8 for light fastness (8 being maximum). Data for Dyes 1 and 2 are from the same study as Table 1.[5] Data for Dye 4 is from a study on pyrimidine-based azo dyes.[6]

Structure-Activity Relationship (SAR)

The chemical structure of thiazole azo dyes plays a crucial role in determining their application properties.

  • Effect of Substituents on Color: The absorption maximum (λmax), which determines the color of the dye, is highly sensitive to the electronic nature of the substituents on both the diazo and coupling components. Electron-withdrawing groups, such as the nitro group (-NO2) in the thiazole ring of Disperse Blue 284, generally lead to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors (e.g., blues and greens).[7] Conversely, electron-donating groups can cause a hypsochromic shift (a shift to shorter wavelengths), leading to lighter colors (e.g., yellows and oranges). The extended conjugation provided by the aromatic and heterocyclic rings is fundamental to the chromophoric system.[8]

  • Effect of Substituents on Fastness Properties:

    • Light Fastness: The photostability of azo dyes is a complex property influenced by the electronic structure and the nature of the fiber. Generally, dyes with more stable electronic configurations and fewer sites susceptible to photochemical degradation exhibit higher light fastness.[9]

    • Sublimation Fastness: This property is critical for disperse dyes applied at high temperatures. Dyes with higher molecular weight and stronger intermolecular interactions tend to have better sublimation fastness.

    • Wash and Rubbing Fastness: Good wash and rubbing fastness are associated with the dye's ability to penetrate deep into the fiber structure and its low solubility in water. The physical form of the dye and the dyeing process also play a significant role.[10]

  • Pharmacological Activity: The structure of azo dyes also dictates their potential biological activity. The reductive cleavage of the azo bond can lead to the formation of aromatic amines, some of which are known to be mutagenic.[3] The mutagenicity is highly dependent on the specific structure of the resulting amines. For instance, dyes that release p-phenylenediamine (B122844) or benzidine (B372746) derivatives are often found to be mutagenic.[3] However, the introduction of specific heterocyclic scaffolds can also impart desirable pharmacological properties, such as antimicrobial or anticancer activity.[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of disperse dyes.

High-Temperature Polyester Dyeing

This protocol is a standard procedure for applying disperse dyes to polyester fabrics.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor-to-goods ratio of 10:1.

    • Disperse the required amount of dye (e.g., 1% on the weight of the fabric) in water with a suitable dispersing agent to form a stable dispersion.

    • Add a wetting agent to the bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the bath at 60°C and run for 15 minutes.

    • Raise the temperature to 130°C at a rate of 2°C per minute.

    • Maintain the temperature at 130°C for 45-60 minutes.

    • Cool the dye bath down to 70°C before removing the fabric.

  • Reduction Clearing:

    • Prepare a clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L of a dispersing agent.

    • Treat the dyed polyester fabric at 70-80°C for 20 minutes to remove unfixed surface dye.

    • Rinse the fabric thoroughly and neutralize with a weak acetic acid solution.[13]

Determination of Colorfastness to Washing (Based on ISO 105-C06)

This protocol assesses the resistance of the color of textiles to laundering.

  • Sample Preparation:

    • Cut a specimen of the dyed fabric (e.g., 100 mm x 40 mm).

    • Place it between two undyed adjacent fabrics (one of the same fiber and one of a different specified fiber) and sew along one edge.

  • Washing Procedure:

    • Prepare the wash liquor with a standard detergent (e.g., 4 g/L ECE reference detergent) in distilled water.

    • Place the composite specimen in a stainless-steel container with the wash liquor and a specified number of steel balls.

    • Agitate the container in a Launder-Ometer at a specified temperature (e.g., 60°C) for a defined duration (e.g., 30 minutes).

  • Evaluation:

    • After washing, rinse and dry the specimen.

    • Assess the change in color of the dyed fabric and the degree of staining on the adjacent fabrics using the standard Grey Scales.[13]

Visualizations

The following diagrams illustrate key concepts and workflows related to the structure-activity relationship and evaluation of disperse dyes.

experimental_workflow cluster_synthesis Dye Synthesis & Characterization cluster_dyeing Dyeing Application cluster_evaluation Performance Evaluation cluster_sar Structure-Activity Relationship Analysis synthesis Synthesis of Thiazole Azo Dyes purification Purification synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization dyeing High-Temperature Dyeing of Polyester characterization->dyeing reduction_clearing Reduction Clearing dyeing->reduction_clearing color_measurement Color Measurement (K/S) reduction_clearing->color_measurement fastness_testing Fastness Testing (Light, Wash, Rubbing) reduction_clearing->fastness_testing sar_analysis SAR Analysis color_measurement->sar_analysis fastness_testing->sar_analysis structure_activity_relationship cluster_structure Chemical Structure cluster_properties Performance & Biological Properties cluster_substituents Structural Modifications (Substituents) structure Thiazole Azo Dye (Diazo-N=N-Coupler) color Color (λmax) structure->color determines fastness Fastness Properties structure->fastness influences biological_activity Biological Activity structure->biological_activity affects diazo_sub Substituents on Diazo Component diazo_sub->structure modify diazo_sub->color diazo_sub->fastness diazo_sub->biological_activity coupler_sub Substituents on Coupling Component coupler_sub->structure modify coupler_sub->color coupler_sub->fastness coupler_sub->biological_activity

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of C.I. Disperse Blue 284 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of C.I. Disperse Blue 284, ensuring the protection of laboratory personnel and the environment.

This document furnishes immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps are designed to directly address operational questions concerning the disposal of this chemical, fostering a culture of safety and responsible laboratory practice.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety protocols include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Handle the dye in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]

  • Avoid Contact: Prevent contact with skin and eyes.[1] In case of contact, follow the first-aid measures outlined in the SDS.

  • Ignition Sources: Keep away from all sources of ignition. Use non-sparking tools and explosion-proof equipment if necessary.[1]

Waste Segregation and Collection Protocol

Proper segregation and collection are the foundational steps for safe disposal.

  • Waste Identification: All materials contaminated with this compound, including the pure dye, solutions, contaminated labware (e.g., weighing boats, filter paper), and used PPE, must be treated as hazardous waste.

  • Containerization:

    • Collect all solid and liquid waste containing this compound in a designated, chemically compatible, and sealable container.[1]

    • The container must be clearly labeled as "Hazardous Waste" and specify "this compound."

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Approved Disposal Procedures

The recommended disposal methods for this compound are designed to destroy the chemical and prevent environmental contamination.

  • Controlled Incineration: The primary and preferred method of disposal is through controlled incineration at a licensed facility.[2] This high-temperature process is effective in destroying organic hazardous waste. The process should include flue gas scrubbing to manage emissions.[2]

  • Licensed Chemical Destruction Plant: Alternatively, the waste can be transported to a licensed chemical destruction plant for disposal.[2]

Crucially, this compound should not be disposed of down the drain or into any sewer system. [2] It is also vital to prevent the contamination of water, foodstuffs, feed, or seed during storage and disposal.[2]

Quantitative Data from Experimental Studies

ParameterValueContextSource
Experimental Concentration 3 x 10⁻⁵ MPhotocatalytic degradation study of Disperse Blue 94.[2]
Experimental Concentration 60 mg/LInvestigation of the degradation of Disperse Blue 79 using the Fenton process.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 On-Site Handling cluster_2 Disposal Decision cluster_3 Approved Disposal Pathways cluster_4 Prohibited Action A This compound Waste (Solid or Liquid) B Segregate and Collect in Labeled, Sealed Container A->B C Store in Designated Hazardous Waste Area B->C D Sewer Disposal? C->D E Licensed Hazardous Waste Contractor D->E No H DO NOT DISPOSE IN SEWER D->H Yes F Controlled Incineration with Flue Gas Scrubbing E->F G Licensed Chemical Destruction Plant E->G

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and to arrange for the collection of hazardous waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling C.I. Disperse Blue 284

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines the essential personal protective equipment (PPE), handling protocols, and disposal procedures for C.I. Disperse Blue 284 to ensure the safety of laboratory personnel and the integrity of research. Adherence to these guidelines is critical for minimizing exposure risks and maintaining a safe working environment.

This compound, a synthetic dye used in various industrial applications, requires careful handling due to its potential health hazards.[1] While specific toxicological data is limited, the general nature of disperse dyes necessitates stringent safety measures to prevent skin and eye contact, as well as inhalation of dust particles.[2][3]

Recommended Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required equipment for handling this compound.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Tightly fitting safety gogglesShould conform to EN 166 (EU) or NIOSH (US) standards with side-shields to protect against dust and splashes.[2]
Face shieldRecommended when handling larger quantities or when there is a significant risk of generating dust or splashes.[4]
Hand Protection Chemical-impermeable glovesMust satisfy the specifications of EU Directive 89/686/EEC and the EN 374 standard.[2] Nitrile gloves are a suitable option.[4] Always inspect gloves for damage before use and wash hands after removal.[2]
Body Protection Fire/flame resistant and impervious clothingA lab coat is the minimum requirement.[5] For tasks with a higher risk of exposure, consider a chemical-resistant apron or coveralls.[4]
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2] Ensure the respirator is NIOSH/MSHA or European Standard EN 149 approved.[3][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area to minimize dust and aerosol formation.[2][3]

  • Avoid Contact: Prevent contact with skin and eyes.[2]

  • Tools: Use non-sparking tools to avoid ignition sources.[2]

  • Hygiene: Wash hands thoroughly after handling.[3] Contaminated clothing should be removed and laundered before reuse.[3]

Accidental Release Measures

In the event of a spill:

  • Evacuate: Keep unnecessary personnel away from the spill area.[2]

  • Ventilate: Ensure adequate ventilation.[2][3]

  • Containment: Prevent the spill from entering drains or waterways.[2]

  • Cleanup: Use spark-proof tools and explosion-proof equipment for cleanup.[2] Collect the spilled material and place it in a suitable, closed container for disposal.[2]

Disposal Plan
  • Product Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[2]

  • Packaging Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]

Emergency First Aid Procedures

Immediate and appropriate responses are critical in an emergency.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing.[2] Wash the affected area with soap and plenty of water.[2] Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Consult a doctor immediately.[2]
Inhalation Move the victim to fresh air.[2] If breathing is difficult, administer oxygen.[2] If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2]
Ingestion Rinse the mouth with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]

PPE Selection Workflow

The following diagram illustrates the logical process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_details Specific PPE Assess Task Assess Task-Specific Hazards (e.g., weighing, mixing, heating) EyeFace Eye/Face Protection Assess Task->EyeFace Hand Hand Protection Assess Task->Hand Body Body Protection Assess Task->Body Respiratory Respiratory Protection Assess Task->Respiratory Goggles Safety Goggles EyeFace->Goggles Always Required FaceShield Face Shield EyeFace->FaceShield If Splash/Dust Risk Gloves Chemical-Impermeable Gloves Hand->Gloves Always Required LabCoat Lab Coat Body->LabCoat Minimum Requirement Respirator Full-Face Respirator Respiratory->Respirator If Exposure Limits Exceeded or Irritation Occurs

Caption: PPE selection workflow for handling this compound.

References

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